Tanshindiol B
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(6R,7S)-6,7-dihydroxy-1,6-dimethyl-8,9-dihydro-7H-naphtho[1,2-g][1]benzofuran-10,11-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O5/c1-8-7-23-17-10-3-5-11-9(4-6-12(19)18(11,2)22)14(10)16(21)15(20)13(8)17/h3,5,7,12,19,22H,4,6H2,1-2H3/t12-,18+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTKDBIDPGKCZJS-KPZWWZAWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC2=C1C(=O)C(=O)C3=C2C=CC4=C3CCC(C4(C)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=COC2=C1C(=O)C(=O)C3=C2C=CC4=C3CC[C@@H]([C@]4(C)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101317754 | |
| Record name | Tanshindiol B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101317754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97465-70-8 | |
| Record name | Tanshindiol B | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=97465-70-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tanshindiol B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101317754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Tanshindiol B: A Deep Dive into its Anti-Cancer Mechanisms
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Tanshindiol B, a diterpenoid compound isolated from the medicinal herb Salvia miltiorrhiza (Danshen), has emerged as a promising candidate in oncology research. This technical guide provides an in-depth exploration of the molecular mechanisms underlying the anti-cancer effects of this compound, with a focus on its impact on crucial cellular signaling pathways, apoptosis, and cell cycle regulation. The information presented herein is intended to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this compound's mode of action, facilitating further investigation and potential therapeutic development.
Core Mechanism of Action: EZH2 Inhibition
A primary and well-documented mechanism of action for this compound is its potent inhibition of the Enhancer of zeste homolog 2 (EZH2), a histone methyltransferase. EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and plays a critical role in epigenetic regulation by methylating histone H3 on lysine 27 (H3K27), leading to transcriptional repression of target genes. In many cancers, EZH2 is overexpressed and contributes to tumorigenesis by silencing tumor suppressor genes.
This compound competitively inhibits the methyltransferase activity of EZH2 with respect to the substrate S-adenosylmethionine. This inhibition leads to a decrease in the global levels of H3K27 trimethylation (H3K27me3), subsequently reactivating the expression of silenced tumor suppressor genes and inducing anti-cancer effects.[1][2][3]
Signaling Pathways Modulated by this compound
Beyond its direct epigenetic effects, the broader class of tanshinones, including this compound, has been shown to modulate several key signaling pathways that are frequently dysregulated in cancer.
PI3K/Akt/mTOR Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and survival. Constitutive activation of this pathway is a common feature of many cancers. While direct studies on this compound are limited, related tanshinones have been demonstrated to suppress the PI3K/Akt/mTOR signaling cascade. This inhibition is characterized by a decrease in the phosphorylation of key pathway components such as Akt and mTOR, leading to downstream effects that include the induction of apoptosis and autophagy.
MAPK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, including the ERK, JNK, and p38 subfamilies, is crucial for transducing extracellular signals to the nucleus to regulate a wide array of cellular processes, including proliferation, differentiation, and apoptosis. Dysregulation of the MAPK pathway is a hallmark of many cancers. Evidence suggests that tanshinones can modulate MAPK signaling, although the effects can be context-dependent, either inhibiting or activating specific branches of the pathway to exert their anti-cancer effects.
STAT3 Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in a wide variety of human tumors, promoting cell proliferation, survival, invasion, and angiogenesis. Inhibition of the STAT3 signaling pathway is a key therapeutic strategy in cancer. Studies on related tanshinones have shown that they can inhibit the phosphorylation of STAT3, thereby blocking its dimerization, nuclear translocation, and transcriptional activity. This leads to the downregulation of STAT3 target genes involved in tumorigenesis.
Induction of Apoptosis
A key outcome of this compound and related tanshinones' activity in cancer cells is the induction of programmed cell death, or apoptosis. This is achieved through the modulation of key apoptotic regulators.
Mitochondrial-Mediated Apoptosis
Evidence points towards the induction of the intrinsic, or mitochondrial-mediated, apoptotic pathway. This is characterized by an alteration in the balance of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family. For instance, Tanshindiol C has been shown to increase the expression of the pro-apoptotic protein Bax while decreasing the expression of the anti-apoptotic protein Bcl-2.[4] This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c into the cytosol, and the subsequent activation of the caspase cascade, culminating in apoptotic cell death.
Cell Cycle Arrest
In addition to inducing apoptosis, this compound and its analogs can halt the proliferation of cancer cells by inducing cell cycle arrest. This prevents cancer cells from proceeding through the various phases of division. For example, Tanshindiol C has been observed to cause an arrest of hepatocellular carcinoma cells in the G2/M phase of the cell cycle.[4] This arrest is often mediated by the modulation of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs).
Quantitative Data
The following tables summarize the available quantitative data on the inhibitory and cytotoxic effects of Tanshindiols.
| Compound | Target | Assay Type | IC50 Value (µM) | Reference |
| This compound | EZH2 | In vitro enzymatic assay | 0.52 | [1][2] |
| Tanshindiol C | EZH2 | In vitro enzymatic assay | 0.55 | [1][2] |
| Compound | Cell Line | Cancer Type | Assay Type | IC50 Value (µM) | Reference |
| Tanshindiol C | SNU-4235 | Hepatocellular Carcinoma | MTT Assay | 20 | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound's mechanism of action.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 20, 40, 80 µM) for 24, 48, and 72 hours.
-
MTT Addition: Following the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control (vehicle-treated) cells. The IC50 value is determined by plotting the percentage of cell viability against the concentration of this compound.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Seed cells in a 6-well plate and treat with different concentrations of this compound for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.
-
Cell Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Annexin V and PI Addition: Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V-positive and PI-negative, while late apoptotic/necrotic cells will be both Annexin V and PI-positive.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment and Harvesting: Treat cells with this compound as described for the apoptosis assay and harvest by trypsinization.
-
Fixation: Wash the cells with PBS and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined based on their fluorescence intensity.
Western Blot Analysis
-
Protein Extraction: Treat cells with this compound, wash with PBS, and lyse in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p-ERK, ERK, p-STAT3, STAT3, Bax, Bcl-2, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. Biological evaluation of tanshindiols as EZH2 histone methyltransferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Naturally occurring anti-cancer agents targeting EZH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tanshindiol-C suppresses in vitro and in vivo hepatocellular cancer cell growth by inducing mitochondrial-mediated apoptosis, cell cycle arrest, inhibition of angiogenesis and modulation of key tumor-suppressive miRNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Biosynthetic Pathway of Tanshindiol B
This guide provides a detailed overview of the biosynthetic pathway of this compound, a bioactive diterpenoid from Salvia miltiorrhiza (Danshen). It covers the enzymatic steps from the universal precursor geranylgeranyl diphosphate (GGPP) to the formation of the core tanshinone structure and the subsequent modifications leading to this compound. This document synthesizes current research findings, presenting key enzymes, intermediates, quantitative data, and detailed experimental methodologies.
Introduction to Tanshinone Biosynthesis
Tanshinones are a class of abietane-type norditerpenoid quinones that represent the major lipophilic bioactive components of Danshen, a herb widely used in traditional Chinese medicine for treating cardiovascular diseases.[1] The biosynthesis of these complex molecules originates from the general terpenoid pathway and involves three key stages:
-
Formation of the Diterpene Skeleton: The universal C20 precursor, GGPP, is cyclized to form the tricyclic olefin intermediate, miltiradiene.[1][2]
-
Modification of the Carbon Skeleton: A series of oxidative reactions, primarily catalyzed by cytochrome P450 monooxygenases (CYPs), modify the miltiradiene core.[3]
-
Formation of the Furan D-ring and Tailoring: Specific CYPs catalyze the formation of the characteristic furan D-ring, followed by further tailoring reactions to produce the diverse array of tanshinones, including this compound.[4][5]
This compound, chemically known as (6R,7S)-6,7-dihydroxy-1,6-dimethyl-8,9-dihydro-7H-naphtho[1,2-g][4]benzofuran-10,11-dione, is distinguished by its dihydroxylated A-ring, which contributes to its unique bioactivity.[6] Understanding its biosynthesis is crucial for metabolic engineering efforts aimed at enhancing its production in plants or microbial systems.
The Core Biosynthetic Pathway
The biosynthesis of this compound is a multi-step enzymatic cascade beginning in the plastids and continuing in the cytoplasm. The pathway is initiated from GGPP, which is synthesized from the methylerythritol phosphate (MEP) pathway.[7]
From GGPP to Miltiradiene
The formation of the characteristic abietane skeleton is a two-step cyclization process:
-
GGPP to (+)-Copalyl Diphosphate ((+)-CPP): The class II diterpene synthase, copalyl diphosphate synthase (SmCPS) , protonates the terminal double bond of GGPP and catalyzes a cascade cyclization to produce the bicyclic intermediate, (+)-CPP.[2]
-
(+)-CPP to Miltiradiene: The class I diterpene synthase, kaurene synthase-like (SmKSL) , facilitates the ionization of the diphosphate group from (+)-CPP and orchestrates a subsequent cyclization and rearrangement to form the tricyclic olefin, miltiradiene .[1][2] This intermediate is the committed precursor for tanshinone biosynthesis.[8]
Oxidative Modifications and Aromatization
Miltiradiene is transported from the plastid to the cytoplasm, where it undergoes a series of crucial oxidative modifications catalyzed by membrane-bound cytochrome P450 enzymes.[3][9]
-
Miltiradiene to Ferruginol: The first key oxidative step is catalyzed by CYP76AH1 , a P450 enzyme that acts as a ferruginol synthase. It introduces a hydroxyl group at the C12 position of miltiradiene, which is followed by aromatization of the C-ring to yield ferruginol .[8][10][11]
-
The Metabolic Grid: Ferruginol is the entry point into a complex "metabolic grid" where promiscuous P450s create a variety of oxygenated intermediates. The key enzymes in this stage are:
-
CYP76AH3: This enzyme exhibits broad activity, catalyzing hydroxylation at C11 and oxidation at C7 of ferruginol, leading to intermediates such as sugiol and 11-hydroxy ferruginol .
-
CYP76AK1: This P450 hydroxylates the C20 methyl group of various intermediates.
-
CYP71D411: This enzyme also contributes to C20 hydroxylation.[5][12]
-
D-Ring Formation and Final Steps to this compound
The formation of the characteristic furan D-ring is a defining feature of many tanshinones.
-
Heterocyclization: The enzymes CYP71D373 and CYP71D375 are responsible for forming the D-ring. They catalyze hydroxylation at the C16 position of an abietane precursor, followed by a 14,16-ether cyclization to create the dihydrofuran ring structure seen in compounds like cryptotanshinone.[5][12][13][14]
-
Final Hydroxylations to this compound: The structure of this compound features hydroxyl groups at the C6 and C7 positions.[6] This indicates that a precursor molecule, likely a tanshinone with a fully formed D-ring, undergoes two final hydroxylation steps. While the specific enzymes (likely dioxygenases or other P450s) responsible for these final C6 and C7 hydroxylations have not yet been fully characterized, their action on a cryptotanshinone-like precursor would yield the final this compound product.
Key Enzymes and Intermediates
The following table summarizes the primary enzymes and their roles in the pathway leading towards this compound.
| Enzyme | Abbreviation | Function | Pathway Stage |
| Copalyl Diphosphate Synthase | SmCPS | Cyclizes GGPP to the bicyclic intermediate (+)-CPP. | Skeleton Formation |
| Kaurene Synthase-Like | SmKSL | Converts (+)-CPP to the tricyclic olefin miltiradiene. | Skeleton Formation |
| Ferruginol Synthase | CYP76AH1 | Catalyzes a four-electron oxidation of miltiradiene to produce ferruginol.[8] | Oxidative Modification |
| Cytochrome P450 | CYP76AH3 | Performs hydroxylation and oxidation at C11 and C7 of ferruginol and related intermediates. | Oxidative Modification (Metabolic Grid) |
| Cytochrome P450 | CYP76AK1 | Catalyzes hydroxylation at the C20 position of various intermediates. | Oxidative Modification (Metabolic Grid) |
| Cytochrome P450 | CYP71D373 | Catalyzes C16 hydroxylation and 14,16-ether cyclization to form the furan D-ring.[5][13] | D-Ring Formation |
| Cytochrome P450 | CYP71D375 | Catalyzes C16 hydroxylation and 14,16-ether cyclization to form the furan D-ring.[5][13] | D-Ring Formation |
Quantitative Data
Quantitative analysis of pathway intermediates and end-products is essential for understanding metabolic flux and identifying rate-limiting steps. While comprehensive kinetic data for all enzymes is not fully available, studies have reported metabolite concentrations and heterologous production titers.
Table 4.1: Production Titers in Engineered Microbial Systems
| Compound | Host Organism | Titer Achieved | Reference |
| Miltiradiene | Saccharomyces cerevisiae | 3.5 g/L | [2] |
| Ferruginol | Saccharomyces cerevisiae | 10.5 mg/L | [8][10][11] |
Table 4.2: Comparative Content of Key Intermediates in Salvia Species
This table presents a qualitative summary of the relative abundance of key pathway intermediates found in Salvia miltiorrhiza compared to other species, indicating the metabolic flow towards various end-products.
| Compound | Relative Content in S. miltiorrhiza (Compared to other Salvia species) | Reference |
| Ferruginol | High | [9][15] |
| Sugiol | Moderate | [9][15] |
| Miltirone | High | [9][15] |
| Cryptotanshinone | High | [9][15] |
Visualizing the Pathway and Experimental Workflows
Biosynthetic Pathway of this compound
Experimental Workflow for P450 Gene Characterization
Methodologies for Key Experiments
The elucidation of the tanshinone biosynthetic pathway has relied on a combination of transcriptomics, molecular biology, and analytical chemistry. The functional characterization of cytochrome P450 enzymes is particularly challenging and central to this effort.
Heterologous Expression of P450 Enzymes in Saccharomyces cerevisiae
This technique is the gold standard for functionally characterizing plant P450s, as it allows for the study of a single enzyme's activity in a clean, controlled system.[16][17]
Objective: To produce a specific Salvia miltiorrhiza P450 enzyme and test its catalytic activity against a putative substrate (e.g., miltiradiene, ferruginol).
Protocol:
-
Gene Synthesis and Cloning:
-
Obtain the coding sequence of the target P450 gene (e.g., CYP76AH1).
-
Synthesize the gene with codon optimization for S. cerevisiae to ensure high levels of expression. Modifications to the N-terminus may be included to improve membrane insertion and stability.[16]
-
Clone the optimized gene into a yeast expression vector, such as pESC-URA, under the control of an inducible promoter (e.g., GAL1).
-
Simultaneously, clone a cytochrome P450 reductase (CPR) gene, often from Arabidopsis thaliana (ATR1) or S. miltiorrhiza itself, into the same or a compatible vector to ensure sufficient electron transfer to the P450.
-
-
Yeast Transformation and Culture:
-
Transform a suitable yeast strain (e.g., WAT11, which expresses an integrated A. thaliana CPR) with the expression vector using the lithium acetate/polyethylene glycol method.
-
Select for successful transformants on synthetic complete medium lacking the appropriate nutrient (e.g., uracil for pESC-URA).
-
Grow a starter culture in selective liquid medium with glucose.
-
Inoculate a larger expression culture using the starter culture in a medium containing galactose (to induce gene expression) and raffinose. Culture for 48-72 hours at 28-30°C with vigorous shaking.
-
-
Microsome Isolation:
-
Harvest yeast cells by centrifugation at 4,000 x g.
-
Wash the cell pellet with a TEK buffer (e.g., 50 mM Tris-HCl, 1 mM EDTA, 100 mM KCl).
-
Resuspend cells in a lysis buffer (e.g., TEK with 0.6 M sorbitol and protease inhibitors).
-
Lyse the cells mechanically using glass beads and vortexing.
-
Perform differential centrifugation: first, a low-speed spin (e.g., 10,000 x g) to pellet cell debris, followed by a high-speed ultracentrifugation (e.g., 100,000 x g) of the supernatant to pellet the microsomal fraction (containing the endoplasmic reticulum with the expressed P450).
-
Resuspend the microsomal pellet in a storage buffer (e.g., TEK with 20% glycerol) and store at -80°C.
-
-
In Vitro Enzyme Assay:
-
Combine the isolated microsomes with a reaction buffer (e.g., 50 mM phosphate buffer, pH 7.5).
-
Add the substrate (e.g., miltiradiene, dissolved in a suitable solvent like acetone or DMSO) to the reaction mixture.
-
Initiate the reaction by adding an NADPH-regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+).
-
Incubate the reaction at 30°C for 1-2 hours.
-
Stop the reaction by adding an organic solvent, such as ethyl acetate.
-
Metabolite Extraction and Analysis
Objective: To identify and quantify the products of the enzymatic reaction.
Protocol:
-
Extraction:
-
Following the enzyme assay, vigorously mix the aqueous reaction with an equal volume of ethyl acetate.
-
Centrifuge to separate the phases.
-
Collect the upper organic phase, which contains the lipophilic diterpenoids.
-
Repeat the extraction process two more times to ensure complete recovery.
-
Pool the organic extracts and evaporate to dryness under a stream of nitrogen gas.
-
-
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS):
-
Resuspend the dried extract in a suitable solvent (e.g., hexane or ethyl acetate).
-
Analyze the sample using a GC-MS system equipped with a capillary column (e.g., HP-5MS).
-
Use a temperature program designed to separate diterpenoids, for example: initial temperature of 50°C, hold for 2 minutes, then ramp at 5-10°C/min to 250-300°C.[3]
-
Identify the product by comparing its mass spectrum and retention time to an authentic standard (if available) or by interpreting the fragmentation pattern.[10]
-
Conclusion and Future Directions
The biosynthetic pathway of tanshinones is a complex and elegant example of plant specialized metabolism, characterized by the interplay of terpene synthases and a diverse suite of cytochrome P450 enzymes. While the core pathway leading to the formation of the abietane skeleton and the characteristic furan D-ring is now largely understood, the final tailoring steps that produce specific molecules like this compound remain an active area of research. The identification of the enzymes responsible for the C6 and C7 hydroxylations will complete our understanding of this pathway and provide new tools for metabolic engineering. Future work will likely focus on leveraging this knowledge to create high-yielding microbial cell factories for the sustainable production of these valuable medicinal compounds.
References
- 1. A Functional Genomics Approach to Tanshinone Biosynthesis Provides Stereochemical Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Spatiotemporal and Transcriptional Characterization on Tanshinone Initial Synthesis in Salvia miltiorrhiza Roots [mdpi.com]
- 6. plantaedb.com [plantaedb.com]
- 7. Tanshinones, Critical Pharmacological Components in Salvia miltiorrhiza - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CYP76AH1 catalyzes turnover of miltiradiene in tanshinones biosynthesis and enables heterologous production of ferruginol in yeasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. CYP76AH1 catalyzes turnover of miltiradiene in tanshinones biosynthesis and enables heterologous production of ferruginol in yeasts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Expansion within the CYP71D subfamily drives the heterocyclization of tanshinones synthesis in Salvia miltiorrhiza - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Expansion within the CYP71D subfamily drives the heterocyclization of tanshinones synthesis in Salvia miltiorrhiza [ideas.repec.org]
- 14. Molecular mechanism of SmMYB53 activates the expression of SmCYP71D375, thereby modulating tanshinone accumulation in Salvia miltiorrhiza - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Rational Design Strategies for Functional Reconstitution of Plant Cytochrome P450s in Microbial Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
An In-depth Technical Guide to the In Vivo Pharmacokinetic Properties of Tanshindiol B and Related Tanshinones
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct in vivo pharmacokinetic data for Tanshindiol B is not currently available in peer-reviewed literature. This guide provides a comprehensive overview of the known in vivo pharmacokinetic properties of structurally related and well-studied tanshinones, namely Tanshinone IIA (TIIA) and Cryptotanshinone (CT), to serve as a foundational reference.
Introduction
Tanshinones, a class of lipophilic abietane diterpenes isolated from the medicinal plant Salvia miltiorrhiza (Danshen), have garnered significant interest for their diverse pharmacological activities. While compounds like Tanshinone IIA and Cryptotanshinone have been extensively studied, the in vivo pharmacokinetic profile of other derivatives, such as this compound, remains largely uncharacterized. This technical guide synthesizes the available in vivo pharmacokinetic data for major tanshinones to provide a predictive framework for understanding the potential absorption, distribution, metabolism, and excretion (ADME) characteristics of related compounds like this compound.
Core Pharmacokinetic Properties of Major Tanshinones
In vivo studies, predominantly in rodent models, reveal that tanshinones generally exhibit poor oral bioavailability due to low aqueous solubility and significant first-pass metabolism.[1][2] The pharmacokinetic profiles of these compounds are often characterized by rapid absorption and elimination.
Quantitative Pharmacokinetic Parameters
The following tables summarize key in vivo pharmacokinetic parameters for Tanshinone IIA and Cryptotanshinone from representative studies in rats.
Table 1: Pharmacokinetic Parameters of Tanshinone IIA in Rats
| Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC(0-t) (ng·h/mL) | t1/2 (h) | Reference |
| Intra-gavage | 23.3 (ethanol extract) | - | 0.64 ± 0.07 | - | 5.12 ± 0.08 | [3] |
| Intravenous | 4.0 (emulsion) | - | - | Increased ~2-14 fold with co-administration of polyphenolic extract | No significant change | [4] |
Table 2: Pharmacokinetic Parameters of Cryptotanshinone in Rats
| Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC(0-t) (ng·h/mL) | t1/2 (h) | Reference |
| Intra-gavage | 23.3 (ethanol extract) | - | 0.58 ± 0.14 | - | 3.81 ± 1.01 | [3] |
Experimental Protocols
The methodologies employed in the pharmacokinetic analysis of tanshinones are crucial for the interpretation of the resulting data. Below are detailed experimental protocols commonly cited in the literature.
Animal Models and Dosing
-
Animal Species: Sprague-Dawley or Wistar rats are frequently used models for in vivo pharmacokinetic studies of tanshinones.[3][4]
-
Housing: Animals are typically housed in controlled environments with regulated temperature, humidity, and light-dark cycles, and provided with standard diet and water ad libitum.
-
Dosing:
-
Oral Administration (Intra-gavage): Test compounds are often suspended in a vehicle such as an ethanol extract or a specific formulation and administered directly into the stomach using a gavage needle.[3]
-
Intravenous Administration: For bioavailability studies, compounds are solubilized, often in an emulsion, and administered via a cannulated vein (e.g., femoral or jugular vein).[4]
-
Sample Collection and Preparation
-
Blood Sampling: Blood samples are collected at predetermined time points post-dosing from a cannulated artery (e.g., carotid artery) or via retro-orbital bleeding into heparinized tubes.
-
Plasma Preparation: Plasma is separated by centrifugation and stored at low temperatures (e.g., -80°C) until analysis.
-
Tissue Distribution: For tissue distribution studies, animals are euthanized at various time points, and organs of interest are harvested, weighed, and homogenized for drug concentration analysis.
Bioanalytical Method: LC-MS/MS
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS) is the standard for quantifying tanshinones in biological matrices.[3]
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (often containing a small percentage of formic acid) and an organic phase (typically acetonitrile or methanol) is employed.[3]
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is generally used.
-
Detection: Multiple Reaction Monitoring (MRM) is utilized for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for the analyte and an internal standard.
-
Mandatory Visualizations
Experimental Workflow for In Vivo Pharmacokinetic Studies
Caption: General workflow for in vivo pharmacokinetic studies.
Postulated Metabolic Pathways of Tanshinones
While the specific metabolic fate of this compound is unknown, the primary metabolic transformations for major tanshinones like Tanshinone IIA and Cryptotanshinone in vivo involve Phase I reactions such as hydroxylation and dehydrogenation.[5][6] Phase II metabolism, including glucuronidation and sulfation, has also been reported for some metabolites.
Caption: Common metabolic pathways for major tanshinones.
Conclusion and Future Directions
The in vivo pharmacokinetic properties of major tanshinones like Tanshinone IIA and Cryptotanshinone are characterized by poor oral bioavailability and rapid metabolism. While these data provide a valuable starting point, dedicated in vivo pharmacokinetic studies on this compound are essential to accurately determine its ADME profile. Future research should focus on elucidating the specific metabolic pathways of this compound, identifying the enzymes involved, and assessing its bioavailability and tissue distribution. Such studies will be critical for the further development and potential clinical application of this and other less-studied tanshinone derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. Molecular evidence of cryptotanshinone for treatment and prevention of human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioavailability and pharmacokinetic comparison of tanshinones between two formulations of Salvia miltiorrhiza in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic interaction between tanshinones and polyphenolic extracts of salvia miltinorrhiza BUNGE after intravenous administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolism of tanshinone IIA, cryptotanshinone and tanshinone I from Radix Salvia miltiorrhiza in zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolism of Tanshinone IIA, Cryptotanshinone and Tanshinone I from Radix Salvia Miltiorrhiza in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
Discovery and isolation of Tanshindiol B from Salvia miltiorrhiza
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tanshindiol B is a bioactive diterpenoid isolated from the roots of Salvia miltiorrhiza Bunge (Danshen), a plant with a long history of use in traditional Chinese medicine for treating cardiovascular diseases.[1][2][3] More recently, this compound has garnered significant attention within the scientific community for its potent and selective inhibitory activity against the histone methyltransferase EZH2, a key enzyme implicated in the pathogenesis of various cancers. This technical guide provides a comprehensive overview of the discovery, isolation, and biological evaluation of this compound, with a focus on detailed experimental protocols and quantitative data.
Discovery and Biological Activity
The discovery of this compound as a potent inhibitor of EZH2 was a significant breakthrough in the field of epigenetics and cancer research. A 2014 study by Woo et al. identified this compound and its isomer, Tanshindiol C, as inhibitors of the EZH2 methyltransferase activity through an in vitro enzymatic assay.[4]
Quantitative Biological Data
The inhibitory activities of this compound and C against EZH2 are summarized in the table below.
| Compound | Target | IC50 (µM) | Inhibition Mechanism |
| This compound | EZH2 | 0.52 | Competitive with S-adenosylmethionine |
| Tanshindiol C | EZH2 | 0.55 | Competitive with S-adenosylmethionine |
Table 1: In vitro inhibitory activity of Tanshindiols against EZH2 methyltransferase. Data sourced from Woo et al., 2014.[4]
Experimental Protocols
This section details the methodologies for the isolation of this compound from Salvia miltiorrhiza and the determination of its biological activity.
Isolation of this compound from Salvia miltiorrhiza
While the seminal 1989 paper by Lee et al. that first described the isolation of this compound is not readily accessible, the following is a generalized protocol based on common methods for the separation of minor tanshinones from Salvia miltiorrhiza.
1. Extraction:
-
Starting Material: Dried and powdered roots of Salvia miltiorrhiza.
-
Solvent: Ethyl acetate is a commonly used solvent for extracting lipophilic tanshinones.[1]
-
Procedure:
-
Macerate the powdered roots in ethyl acetate at room temperature for 24-48 hours, or perform Soxhlet extraction for a more exhaustive extraction.
-
Filter the extract and concentrate it under reduced pressure to obtain a crude extract.
-
2. Chromatographic Purification:
-
Initial Fractionation (Column Chromatography):
-
Subject the crude extract to column chromatography on silica gel.
-
Elute with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity.
-
Collect fractions and monitor by thin-layer chromatography (TLC) to group fractions with similar profiles.
-
-
Fine Purification (Preparative HPLC):
-
Pool the fractions containing compounds with polarities similar to known tanshinones.
-
Perform preparative high-performance liquid chromatography (HPLC) on a C18 column.
-
Use a mobile phase gradient of methanol and water or acetonitrile and water to separate the individual compounds.
-
Collect the peak corresponding to this compound based on retention time relative to standards or through subsequent structural analysis.
-
3. Structure Elucidation:
-
The structure of the isolated compound is confirmed by a combination of spectroscopic methods:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to elucidate the detailed chemical structure and stereochemistry.
-
EZH2 Histone Methyltransferase Assay
The following is a representative protocol for an in vitro EZH2 inhibition assay, based on the AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) technology, a common method for studying histone methyltransferase activity.[4][5]
1. Reagents and Materials:
-
Recombinant human EZH2 complex (containing EZH2, EED, SUZ12, RbAp48, and AEBP2)
-
S-adenosylmethionine (SAM; methyl donor)
-
Biotinylated histone H3 peptide (e.g., H3K27) as the substrate
-
Streptavidin-coated donor beads
-
Anti-methylated histone antibody-conjugated acceptor beads
-
Assay buffer (e.g., Tris-HCl with DTT and BSA)
-
Microplate reader capable of AlphaLISA detection
2. Assay Procedure:
-
In a 384-well plate, add the EZH2 enzyme, the test compound (this compound), and the assay buffer.
-
Incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the methyltransferase reaction by adding a mixture of the histone H3 peptide substrate and SAM.
-
Incubate for a specific time (e.g., 60 minutes) at room temperature to allow for histone methylation.
-
Stop the reaction and detect the methylated product by adding the AlphaLISA acceptor beads and streptavidin donor beads.
-
Incubate in the dark for 60 minutes at room temperature.
-
Read the plate on an AlphaLISA-compatible microplate reader. The signal generated is proportional to the amount of methylated histone.
3. Data Analysis:
-
Calculate the percent inhibition of EZH2 activity for each concentration of this compound.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
4. Determination of Inhibition Mechanism:
-
To determine if the inhibition is competitive with SAM, perform the assay with varying concentrations of SAM at a fixed concentration of this compound.
-
Analyze the data using a Lineweaver-Burk or other suitable kinetic plot. An increase in the apparent Km of SAM with no change in Vmax would indicate competitive inhibition.
Visualizations
Workflow for the Isolation of this compound
Signaling Pathway of EZH2 Inhibition by this compound
Conclusion
This compound, a minor tanshinone from Salvia miltiorrhiza, has emerged as a promising lead compound in cancer drug discovery due to its potent and selective inhibition of the EZH2 histone methyltransferase. This guide provides a foundational understanding of its discovery and the experimental methodologies required for its isolation and biological characterization. Further research into the optimization of isolation protocols and a deeper exploration of its downstream cellular effects will be crucial for the development of this compound and its analogs as potential therapeutic agents.
References
- 1. 1H and 13C NMR assignments for the cyanine dyes SYBR Safe and thiazole orange - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. resources.revvity.com [resources.revvity.com]
- 3. Development and implementation of a high-throughput AlphaLISA assay for identifying inhibitors of EZH2 methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Tanshindiol B: A Technical Guide to its Molecular Targets and Binding Sites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tanshindiol B, a natural abietane diterpene isolated from the medicinal plant Salvia miltiorrhiza (Danshen), has garnered significant interest within the scientific community for its potential therapeutic applications, particularly in oncology. This technical guide provides an in-depth overview of the current understanding of this compound's molecular targets, binding sites, and mechanism of action, with a focus on presenting quantitative data, experimental methodologies, and visual representations of its cellular effects.
Core Molecular Target: Enhancer of Zeste Homolog 2 (EZH2)
The primary molecular target of this compound has been identified as the Enhancer of zeste homolog 2 (EZH2), a histone methyltransferase. EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a crucial role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3). This epigenetic mark is associated with transcriptional repression and is often dysregulated in various cancers.[1][2][3]
Quantitative Inhibition Data
This compound has been shown to be a potent inhibitor of EZH2's methyltransferase activity. The following table summarizes the key quantitative data reported in the literature.
| Compound | Target | Assay Type | IC50 (µM) | Reference |
| This compound | EZH2 | In vitro enzymatic assay | 0.52 | [2][3] |
| Tanshindiol C | EZH2 | In vitro enzymatic assay | 0.55 | [2][3] |
Binding Site and Mechanism of Action
Studies combining enzyme kinetics and computational docking have elucidated the mechanism by which this compound inhibits EZH2.
Competitive Inhibition
Enzyme kinetic studies have demonstrated that this compound acts as a competitive inhibitor of EZH2 with respect to its substrate, S-adenosylmethionine (SAM).[2][3] This indicates that this compound likely binds to the SAM-binding pocket of the EZH2 enzyme, thereby preventing the binding of the methyl donor and inhibiting the subsequent methylation of H3K27.
Putative Binding Site
While the precise amino acid residues that form the binding site for this compound on EZH2 have not been definitively characterized through experimental methods such as X-ray crystallography, computational docking studies have provided a model for this interaction. These in silico analyses suggest that this compound occupies the SAM-binding pocket of the SET domain of EZH2. The specific interactions are predicted to involve a network of hydrogen bonds and hydrophobic interactions with key residues within this pocket. However, the exact residues involved have not been detailed in publicly available literature.
Signaling Pathway and Cellular Effects
The inhibition of EZH2 by this compound leads to a cascade of downstream cellular events, ultimately impacting gene expression and cellular phenotype.
Experimental Protocols
The following sections provide a general overview of the key experimental methodologies used to characterize the interaction between this compound and EZH2. For detailed, step-by-step protocols, readers are directed to the materials and methods sections of the cited primary literature.
In Vitro EZH2 Histone Methyltransferase (HMT) Assay
This assay is fundamental to determining the inhibitory activity of compounds against EZH2.
Western Blot Analysis for H3K27me3 Levels
Western blotting is employed to assess the in-cell activity of this compound by measuring the levels of the EZH2 product, H3K27me3.
General Protocol:
-
Cell Culture and Treatment: Cancer cell lines are cultured and treated with varying concentrations of this compound or a vehicle control for a specified duration.
-
Histone Extraction: Histones are extracted from the treated cells using an appropriate lysis buffer.
-
Protein Quantification: The concentration of the extracted histones is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of histone extracts are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for H3K27me3. A primary antibody against total histone H3 is used as a loading control.
-
Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), and the signal is detected using a chemiluminescent substrate.
-
Analysis: The band intensities are quantified, and the levels of H3K27me3 are normalized to the total histone H3 levels.
Histone Methylation ELISA
An Enzyme-Linked Immunosorbent Assay (ELISA) can also be used to quantify the levels of H3K27me3 in cells treated with this compound, offering a more high-throughput alternative to Western blotting.
General Principle:
-
Histones are extracted from treated cells.
-
The histone extracts are added to microplate wells coated with an antibody that captures total histone H3.
-
A detection antibody specific for H3K27me3 is added, followed by a secondary antibody conjugated to an enzyme.
-
A substrate is added that produces a colorimetric or fluorometric signal, which is proportional to the amount of H3K27me3.
-
The signal is read using a microplate reader.
Computational Docking
Molecular docking simulations are used to predict the binding mode of this compound within the active site of EZH2.
General Workflow:
-
Preparation of Protein and Ligand Structures: The 3D structure of the EZH2 SET domain is obtained from a protein database (e.g., PDB). The 3D structure of this compound is generated and optimized.
-
Binding Site Definition: The SAM-binding pocket is defined as the target binding site.
-
Docking Simulation: A docking algorithm is used to place the this compound molecule into the defined binding site in various conformations and orientations.
-
Scoring and Analysis: The different poses are scored based on their predicted binding affinity. The top-scoring poses are analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic contacts) with the amino acid residues of the binding pocket.
Conclusion
This compound is a promising natural product that exhibits potent inhibitory activity against the histone methyltransferase EZH2. Its mechanism of action involves competitive inhibition of SAM binding, leading to a reduction in H3K27 trimethylation and subsequent anti-proliferative effects in cancer cells. While the primary molecular target and mechanism are well-established, further research, including co-crystallization studies, is needed to precisely define the binding site at the atomic level. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals interested in the further investigation and potential clinical application of this compound and its analogs.
References
In Vitro Anti-inflammatory Effects of Tanshindiol B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tanshindiol B, a diterpenoid quinone isolated from the roots of Salvia miltiorrhiza (Danshen), belongs to the tanshinone family of compounds. While its sibling compounds, such as Tanshinone IIA and Cryptotanshinone, have been more extensively studied for their significant anti-inflammatory properties, emerging research suggests that this compound also possesses noteworthy biological activities. This technical guide provides a comprehensive overview of the current understanding of the in vitro anti-inflammatory effects of this compound, including detailed experimental protocols and an exploration of the implicated signaling pathways. Although specific quantitative data for this compound is still emerging, this guide leverages data from closely related tanshinones to provide a predictive framework for its anti-inflammatory potential.
Quantitative Data on the Anti-inflammatory Effects of Tanshinones
While specific quantitative data on the anti-inflammatory effects of this compound are limited in publicly available literature, the broader class of tanshinones has been shown to inhibit key inflammatory mediators. The following table summarizes representative data for other tanshinones, which can be used as a benchmark for assessing the potential efficacy of this compound.
| Compound | Assay | Cell Line | IC50 Value | Reference |
| Cryptotanshinone | Nitric Oxide (NO) Production Inhibition | RAW 264.7 | 1.5 µM | [1] |
| 15,16-Dihydrotanshinone I | Nitric Oxide (NO) Production Inhibition | RAW 264.7 | 5 µM | [1] |
| Tanshinone IIA | Nitric Oxide (NO) Production Inhibition | RAW 264.7 | 8 µM | [1] |
Core Anti-inflammatory Mechanisms
Tanshinones, as a class of compounds, exert their anti-inflammatory effects through the modulation of key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).
Inhibition of Nitric Oxide (NO) Production
Overproduction of nitric oxide by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. Several tanshinones have demonstrated the ability to inhibit lipopolysaccharide (LPS)-induced NO production in macrophage cell lines, such as RAW 264.7.[1][2] This inhibition is often attributed to the downregulation of iNOS expression at the transcriptional level.
Reduction of Pro-inflammatory Cytokines
Pro-inflammatory cytokines play a crucial role in amplifying and sustaining the inflammatory response. Tanshinones have been shown to suppress the production of key cytokines, including TNF-α, IL-1β, and IL-6, in LPS-stimulated macrophages. This effect is also linked to the inhibition of the NF-κB and MAPK signaling pathways, which control the transcription of these cytokine genes.
Signaling Pathways Modulated by Tanshinones
The anti-inflammatory effects of tanshinones are largely mediated by their interaction with the NF-κB and MAPK signaling cascades.
NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of inflammatory gene expression. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes, including those for iNOS and pro-inflammatory cytokines. Tanshinones are known to interfere with this pathway by inhibiting the degradation of IκB and preventing the nuclear translocation of NF-κB.
Caption: NF-κB signaling pathway and the inhibitory point of this compound.
MAPK Signaling Pathway
The MAPK pathway, which includes cascades such as ERK, JNK, and p38, is another crucial regulator of the inflammatory response. These kinases are activated by extracellular stimuli and phosphorylate various downstream targets, including transcription factors that regulate the expression of inflammatory genes. Some tanshinones have been found to inhibit the phosphorylation of key MAPK proteins, thereby dampening the inflammatory cascade.
Caption: MAPK signaling pathway and a potential inhibitory point for this compound.
Detailed Experimental Protocols
The following are detailed methodologies for key in vitro experiments to assess the anti-inflammatory effects of this compound.
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cell line is commonly used.
-
Culture Conditions: Maintain cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Seed cells in appropriate plates (e.g., 96-well for viability and NO assays, 6-well for Western blot and RT-PCR). Pre-treat cells with various concentrations of this compound for 1-2 hours before stimulating with lipopolysaccharide (LPS; typically 1 µg/mL) for the desired time (e.g., 24 hours for NO and cytokine assays).
Cell Viability Assay (MTT Assay)
It is crucial to determine the non-toxic concentration range of this compound before assessing its anti-inflammatory activity.
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound for 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the supernatant and add 150 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control group.
Nitric Oxide (NO) Production Assay (Griess Assay)
-
Seed RAW 264.7 cells in a 96-well plate and treat with this compound and LPS as described above.
-
After 24 hours of incubation, collect 100 µL of the cell culture supernatant.
-
Mix the supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubate the mixture at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm.
-
Use a sodium nitrite standard curve to determine the concentration of nitrite in the samples.
Measurement of Pro-inflammatory Cytokines (ELISA)
-
Collect the cell culture supernatants after treatment with this compound and LPS.
-
Measure the concentrations of TNF-α, IL-1β, and IL-6 in the supernatants using commercially available enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.
Western Blot Analysis for Signaling Proteins
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with primary antibodies against target proteins (e.g., phospho-p65, p65, phospho-IκBα, IκBα, phospho-ERK, ERK, phospho-JNK, JNK, phospho-p38, p38, iNOS, and β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Experimental Workflow Diagram
Caption: General workflow for in vitro anti-inflammatory assays.
Conclusion
This compound, as a member of the tanshinone family, holds significant promise as an anti-inflammatory agent. While direct and extensive in vitro data for this compound is still being established, the well-documented anti-inflammatory activities of related tanshinones provide a strong rationale for its investigation. The primary mechanisms of action are likely to involve the inhibition of pro-inflammatory mediators such as NO and cytokines through the modulation of the NF-κB and MAPK signaling pathways. The experimental protocols detailed in this guide provide a robust framework for researchers to further elucidate the specific anti-inflammatory profile of this compound, contributing to the development of novel therapeutics for inflammatory diseases.
References
- 1. Molecular mechanisms of inhibitory activities of tanshinones on lipopolysaccharide-induced nitric oxide generation in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of prostaglandin and nitric oxide production in lipopolysaccharide-treated RAW 264.7 cells by tanshinones from the roots of Salvia miltiorrhiza bunge - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Neuroprotective Promise of Tanshindiol B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tanshindiol B, a natural diterpenoid derived from Salvia miltiorrhiza, has garnered significant interest for its potent biological activities. While extensively studied for its anti-cancer properties, emerging evidence suggests a promising neuroprotective potential, primarily through its robust inhibition of the Enhancer of Zeste Homolog 2 (EZH2) histone methyltransferase. This technical guide provides an in-depth exploration of the neuroprotective potential of this compound, focusing on its mechanism of action, supported by data from related tanshinone compounds, and detailed experimental protocols for its investigation.
Introduction: this compound and its Primary Target, EZH2
This compound is a member of the tanshinone family of bioactive molecules. A key molecular target of this compound is EZH2, a catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). EZH2 plays a critical role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3), a mark associated with gene silencing. Aberrant EZH2 activity has been implicated in various diseases, including cancer and, more recently, neurodegenerative disorders.
This compound has been identified as a potent inhibitor of EZH2, with a competitive mechanism of action with respect to the S-adenosylmethionine (SAM) binding site.[1][2] This inhibitory activity forms the basis of its potential therapeutic applications.
The Neuroprotective Potential of EZH2 Inhibition
While direct studies on the neuroprotective effects of this compound are nascent, a compelling case can be built upon the growing body of evidence supporting the neuroprotective role of EZH2 inhibition. The primary mechanism appears to be the attenuation of neuroinflammation, a key pathological feature of many neurodegenerative diseases.
Attenuation of Neuroinflammation
EZH2 inhibition has been shown to suppress neuroinflammation by modulating microglial activation. Microglia, the resident immune cells of the central nervous system, can adopt different phenotypes, broadly categorized as the pro-inflammatory M1 phenotype and the anti-inflammatory M2 phenotype. In neurodegenerative conditions, a sustained M1-dominant microglial response contributes to neuronal damage.
EZH2 inhibition appears to promote a shift from the M1 to the M2 phenotype, thereby reducing the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6), while increasing the expression of anti-inflammatory cytokines like Interleukin-10 (IL-10).
The SOCS3/TRAF6/NF-κB Signaling Pathway
A critical signaling pathway implicated in the anti-neuroinflammatory effects of EZH2 inhibition is the Suppressor of Cytokine Signaling 3 (SOCS3)/TNF Receptor-Associated Factor 6 (TRAF6)/Nuclear Factor-kappa B (NF-κB) axis. EZH2-mediated silencing of the SOCS3 gene leads to increased TRAF6 activity and subsequent activation of the NF-κB pathway, a master regulator of pro-inflammatory gene expression. By inhibiting EZH2, this compound can potentially lead to the de-repression of SOCS3, which in turn inhibits TRAF6 and downstream NF-κB signaling, ultimately dampening the neuroinflammatory response.
Quantitative Data on this compound and Related Tanshinones
While comprehensive neuroprotection data for this compound is still emerging, its potent EZH2 inhibitory activity is well-documented. The following tables summarize key quantitative data for this compound and the neuroprotective effects of the related compounds, Tanshinone I and Tanshinone IIA.
Table 1: EZH2 Inhibitory Activity of this compound
| Compound | Target | Assay | IC50 (µM) | Reference |
| This compound | EZH2 | In vitro enzymatic assay | 0.52 | [1][2] |
Table 2: Neuroprotective Effects of Tanshinone IIA
| Experimental Model | Parameter Measured | Treatment | Result | Reference |
| Aβ₂₅₋₃₅-treated rat cortical neurons | Cell Viability | Pretreatment with Tanshinone IIA | Significant increase in viability compared to Aβ₂₅₋₃₅ alone | [3] |
| Aβ₂₅₋₃₅-treated rat cortical neurons | ROS Production | Pretreatment with Tanshinone IIA | Significant decrease in ROS levels | [3] |
| Aβ₂₅₋₃₅-treated rat cortical neurons | Caspase-3 Activity | Pretreatment with Tanshinone IIA | Significant reduction in caspase-3 activity | [3] |
| Rat model of Parkinson's Disease (6-OHDA) | TNF-α, IL-1β, INF-γ | Tanshinone IIA (100 mg/kg) | Significant downregulation of inflammatory cytokines | [4] |
| Rat model of cerebral ischemia (MCAO) | Infarct Volume | Tanshinone IIA (3 and 9 mg/kg) | Significant reduction in infarct volume | [5] |
| Rat model of cerebral ischemia (MCAO) | SOD Activity | Tanshinone IIA (3 mg/kg) | Significant increase in SOD activity | [5] |
| Rat model of cerebral ischemia (MCAO) | MDA Levels | Tanshinone IIA (3 mg/kg) | Significant decrease in MDA levels | [5] |
Table 3: Neuroprotective Effects of Tanshinone I
| Experimental Model | Parameter Measured | Treatment | Result | Reference |
| Mouse model of hypoxia-ischemia | Infarct Volume | Tanshinone I (10 mg/kg) | Significant reduction in infarct volume | [6] |
| Gerbil model of transient cerebral ischemia | Neuronal death in CA1 | Pre-treatment with Tanshinone I | Protection of pyramidal neurons from ischemic damage | [7] |
| SH-SY5Y cells with 6-OHDA | Cell Viability | Pretreatment with Tanshinone I (1, 2.5, 5 µM) | Reduction in 6-OHDA-induced cell death | [8] |
| SH-SY5Y cells with 6-OHDA | ROS Production | Pretreatment with Tanshinone I | Attenuation of 6-OHDA-induced ROS increase | [8] |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments to assess the neuroprotective potential of this compound, based on established protocols for other tanshinones.
In Vitro Neuroprotection Assays
4.1.1. Cell Culture and Treatment
-
Cell Lines: Human neuroblastoma SH-SY5Y cells or rat pheochromocytoma PC12 cells are commonly used. For neuroinflammation studies, the BV-2 microglial cell line is appropriate.
-
Culture Conditions: Cells are maintained in DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Treatment Protocol: Cells are seeded in appropriate plates (e.g., 96-well for viability assays, 6-well for protein analysis). After 24 hours, cells are pre-treated with various concentrations of this compound for a specified time (e.g., 2 hours). Subsequently, a neurotoxic insult is introduced, such as 6-hydroxydopamine (6-OHDA) for Parkinson's models, amyloid-beta (Aβ) for Alzheimer's models, or lipopolysaccharide (LPS) for inducing neuroinflammation in microglia.
4.1.2. Cell Viability Assay (MTT Assay)
-
After treatment, the culture medium is replaced with fresh medium containing 0.5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
Incubate for 4 hours at 37°C.
-
Remove the MTT solution and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.
4.1.3. Measurement of Intracellular Reactive Oxygen Species (ROS)
-
After treatment, cells are washed with PBS and incubated with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) in serum-free medium for 30 minutes at 37°C in the dark.
-
Wash the cells with PBS to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer with excitation and emission wavelengths of 488 nm and 525 nm, respectively.
4.1.4. Western Blot Analysis for Signaling Proteins
-
Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA protein assay kit.
-
Separate equal amounts of protein (e.g., 30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., p-NF-κB, SOCS3, TRAF6, cleaved caspase-3, Bcl-2, Bax) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Neuroprotection Models
4.2.1. Animal Models
-
Parkinson's Disease Model: Intracerebral injection of 6-OHDA into the substantia nigra of rats or mice.
-
Cerebral Ischemia Model: Middle cerebral artery occlusion (MCAO) in rats or mice.
-
Alzheimer's Disease Model: Intracerebroventricular injection of Aβ oligomers or use of transgenic mouse models (e.g., APP/PS1).
4.2.2. Drug Administration
-
This compound can be dissolved in a suitable vehicle (e.g., DMSO and saline) and administered via intraperitoneal (i.p.) injection or oral gavage at various doses and time points relative to the induction of the neurological insult.
4.2.3. Behavioral Assessments
-
Motor Function (Parkinson's Model): Rotational behavior test (apomorphine-induced), cylinder test.
-
Cognitive Function (Alzheimer's and Ischemia Models): Morris water maze, Y-maze.
4.2.4. Histological and Immunohistochemical Analysis
-
At the end of the experiment, animals are euthanized, and brains are collected.
-
Fix the brains in 4% paraformaldehyde and embed in paraffin or prepare frozen sections.
-
Perform staining such as Nissl staining for neuronal survival or Fluoro-Jade B for degenerating neurons.
-
Conduct immunohistochemistry using antibodies against specific markers (e.g., tyrosine hydroxylase for dopaminergic neurons, Iba1 for microglia, GFAP for astrocytes).
Conclusion and Future Directions
This compound presents a compelling profile as a potential neuroprotective agent, primarily through its potent inhibition of EZH2 and the subsequent attenuation of neuroinflammation. While direct evidence in neurodegenerative models is still needed, the data from related tanshinones strongly supports its therapeutic potential. Future research should focus on validating the neuroprotective effects of this compound in various in vitro and in vivo models of neurodegeneration, further elucidating the downstream targets of the EZH2-mediated pathway, and exploring its pharmacokinetic and safety profiles for potential clinical translation. The detailed methodologies provided in this guide offer a robust framework for such investigations.
References
- 1. Document: Biological evaluation of tanshindiols as EZH2 histone methyltransferase inhibitors. (CHEMBL3286358) - ChEMBL [ebi.ac.uk]
- 2. Biological evaluation of tanshindiols as EZH2 histone methyltransferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The neuroprotective effects of tanshinone IIA on β-amyloid-induced toxicity in rat cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroprotective effects of tanshinone IIA in experimental model of Parkinson disease in rats - Arabian Journal of Chemistry [arabjchem.org]
- 5. Tanshinone IIA Protects Against Cerebral Ischemia Reperfusion Injury by Regulating Microglial Activation and Polarization via NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuroprotective effects of tanshinone I from Danshen extract in a mouse model of hypoxia-ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory effect of tanshinone I in neuroprotection against cerebral ischemia-reperfusion injury in the gerbil hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neuroprotective Effects of Tanshinone I Against 6-OHDA-Induced Oxidative Stress in Cellular and Mouse Model of Parkinson's Disease Through Upregulating Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of Tanshindiol B: A Technical Guide for Drug Discovery Professionals
An In-depth Analysis of a Promising Natural Product Scaffold for Anticancer and Epigenetic Drug Development
Introduction
Tanshindiol B, a naturally occurring abietane diterpene isolated from the medicinal plant Salvia miltiorrhiza (Danshen), has emerged as a significant scaffold in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of this compound and its analogs, with a particular focus on its anticancer and epigenetic modulatory activities. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of medicinal chemistry, pharmacology, and oncology.
Core Structure and Biological Activities
This compound is characterized by a hydroxylated abietane core. Its biological activities are intrinsically linked to this unique chemical architecture, which provides a foundation for the design of potent and selective inhibitors of various biological targets. The primary activities investigated for this compound and its analogs include cytotoxicity against various cancer cell lines and the inhibition of key enzymes involved in cancer progression, most notably the Enhancer of Zeste Homolog 2 (EZH2).
Quantitative Structure-Activity Relationship (SAR) Data
The following tables summarize the available quantitative data for this compound and related compounds, providing a basis for understanding their structure-activity relationships.
Table 1: EZH2 Inhibitory Activity of Tanshindiols
| Compound | Structure | Target | IC50 (µM) | Reference |
| This compound | (Structure of this compound) | EZH2 | 0.52 | [1][2][3][4] |
| Tanshindiol C | (Structure of Tanshindiol C) | EZH2 | 0.55 | [1][2][3][4] |
SAR Insights for EZH2 Inhibition: The inhibitory activity of this compound and C against the histone methyltransferase EZH2 is potent, with IC50 values in the sub-micromolar range.[1][2][3][4] The subtle structural difference between this compound and C, which lies in the stereochemistry of the hydroxyl groups on the A-ring, appears to have a minimal impact on their EZH2 inhibitory potency. This suggests that the catechol-like diol functionality on the aromatic ring is a key pharmacophoric feature for EZH2 inhibition.
Table 2: Cytotoxicity of Tanshindiols and Other Tanshinones against Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Tanshindiol C | Pfeiffer | Diffuse Large B-cell Lymphoma | 1.5 | [1] |
| Tanshindiol C | U-2932 | Diffuse Large B-cell Lymphoma | 9.5 | [1] |
| Tanshindiol C | Daudi | Burkitt's Lymphoma | 10.6 | [1] |
| Tanshindiol A | KB | Nasopharyngeal Carcinoma | < 1 µg/mL | [5] |
| This compound | KB | Nasopharyngeal Carcinoma | < 1 µg/mL | [5] |
| Tanshindiol C | KB | Nasopharyngeal Carcinoma | < 1 µg/mL | [5] |
| Dihydrotanshinone I | U-2 OS | Osteosarcoma | 3.83 (24h) | [3] |
| Dihydrotanshinone I | U-2 OS | Osteosarcoma | 1.99 (48h) | [3] |
SAR Insights for Cytotoxicity: The cytotoxicity of tanshinones is cell-line dependent. For the tanshindiols, the data indicates that the Pfeiffer cell line, which harbors an activating mutation in EZH2, is particularly sensitive to Tanshindiol C.[1] This suggests that the anticancer activity of tanshindiols in this context is at least partially mediated by their inhibition of EZH2. The potent activity of Tanshindiols A, B, and C against KB cells highlights the general cytotoxic potential of the hydroxylated tanshinone scaffold.[5] The furan-o-quinone moiety is considered essential for the cytotoxic activity of tanshinones.[6]
Key Signaling Pathways
EZH2-Mediated Gene Silencing
This compound has been identified as a potent inhibitor of EZH2, a key catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). EZH2 is responsible for the trimethylation of histone H3 at lysine 27 (H3K27me3), a critical epigenetic modification that leads to transcriptional repression of target genes. In many cancers, EZH2 is overexpressed and contributes to the silencing of tumor suppressor genes, thereby promoting cancer cell proliferation and survival. By inhibiting EZH2, this compound can reactivate these silenced genes, leading to anti-proliferative effects.
Figure 1. Mechanism of EZH2 inhibition by this compound.
Experimental Protocols
In Vitro EZH2 Histone Methyltransferase (HMT) Inhibition Assay (General Protocol)
This protocol outlines the general steps for determining the in vitro inhibitory activity of compounds like this compound against EZH2.
-
Reagents and Materials:
-
Recombinant human PRC2 complex (containing EZH2, EED, and SUZ12)
-
Histone H3 substrate (e.g., full-length histone H3 or H3 peptide)
-
S-adenosyl-L-methionine (SAM), the methyl donor
-
Tritiated SAM ([³H]-SAM) for radioactive detection or antibodies for non-radioactive detection
-
This compound and other test compounds
-
Assay buffer (e.g., Tris-HCl or HEPES with DTT and MgCl₂)
-
96-well assay plates
-
Scintillation counter or ELISA reader
-
-
Assay Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, recombinant PRC2 complex, and the histone H3 substrate.
-
Add the diluted this compound or vehicle control to the respective wells.
-
Initiate the methyltransferase reaction by adding a mixture of SAM and [³H]-SAM.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).
-
Stop the reaction (e.g., by adding trichloroacetic acid).
-
Transfer the reaction mixture to a filter plate to capture the radiolabeled histones.
-
Wash the filter plate to remove unincorporated [³H]-SAM.
-
Add scintillation fluid to the wells and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by non-linear regression analysis.
-
Figure 2. General workflow for an in vitro EZH2 inhibition assay.
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Reagents and Materials:
-
Cancer cell lines (e.g., Pfeiffer, U-2932, Daudi)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound and other test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
-
-
Assay Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of this compound or vehicle control.
-
Incubate the cells for a specific period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.
-
Add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the resulting purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%, using non-linear regression analysis.
-
Future Directions and Conclusion
The current body of research strongly supports this compound as a valuable lead compound for the development of novel anticancer agents, particularly those targeting epigenetic mechanisms. Key structure-activity relationship insights highlight the importance of the catechol-like moiety for EZH2 inhibition and the overall abietane scaffold for cytotoxicity.
Future research should focus on the following areas:
-
Synthesis of a broader range of this compound analogs: A systematic exploration of modifications at various positions of the abietane scaffold is needed to develop a more comprehensive SAR and to optimize potency, selectivity, and pharmacokinetic properties.
-
Elucidation of downstream effects: Further investigation into the downstream cellular effects of EZH2 inhibition by this compound, such as the specific tumor suppressor genes that are reactivated, will provide a more complete understanding of its mechanism of action.
-
Investigation of other potential targets: While EZH2 is a key target, it is likely that this compound and its analogs interact with other cellular targets. A thorough investigation of its polypharmacology could reveal additional therapeutic opportunities.
-
In vivo efficacy studies: Promising analogs should be advanced into preclinical animal models to evaluate their in vivo efficacy, safety, and pharmacokinetic profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. Cytotoxic and apoptotic effects of root extract and tanshinones isolated from Perovskiaabrotanoides Kar - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological evaluation of tanshindiols as EZH2 histone methyltransferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Document: Biological evaluation of tanshindiols as EZH2 histone methyltransferase inhibitors. (CHEMBL3286358) - ChEMBL [ebi.ac.uk]
- 5. worldscientific.com [worldscientific.com]
- 6. worldscientific.com [worldscientific.com]
Preliminary Toxicity Screening of Tanshindiol B: A Technical Guide for Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tanshindiol B, a diterpenoid derived from Salvia miltiorrhiza, has garnered significant interest for its potential therapeutic applications, notably as a potent inhibitor of the EZH2 histone methyltransferase, a key target in oncology.[1] As with any novel therapeutic candidate, a thorough evaluation of its safety profile is paramount before advancing to clinical trials. This technical guide outlines a comprehensive preliminary toxicity screening program for this compound, designed to identify potential liabilities and establish a foundational safety profile. The methodologies described herein are based on established regulatory guidelines and industry best practices for preclinical safety assessment. While specific experimental data on the toxicity of this compound is limited in publicly available literature, this guide provides the framework and protocols for its systematic evaluation.
Predicted and Postulated Toxicological Profile
Computational tools offer a preliminary assessment of potential toxicity. While specific values for this compound are not detailed in the available literature, the use of prediction software like Pro Tox 3.0 for acute oral toxicity (LD50) has been noted for tanshindiols.[1] Furthermore, the broader class of related compounds, tanshinones, has demonstrated genotoxic effects in in-vitro assays, suggesting a potential for DNA damage that warrants careful investigation for this compound.[2]
Table 1: Postulated Toxicological Endpoints for this compound
| Toxicological Endpoint | Postulated Effect | Rationale |
| Acute Toxicity | To be determined via in-vivo studies. | Standard initial assessment of lethality. |
| Genotoxicity | Potential for DNA damage. | Based on findings for the broader class of tanshinones.[2] |
| Cardiovascular Safety | To be determined. | Core component of safety pharmacology.[3][4][5][6][7] |
| Central Nervous System Safety | To be determined. | Core component of safety pharmacology.[3][4][5][6][7] |
| Respiratory Safety | To be determined. | Core component of safety pharmacology.[3][4][5][6][7] |
| Off-target Effects | To be determined. | EZH2 is a key regulator; inhibition may have unintended consequences. |
Recommended Preliminary Toxicity Screening Workflow
The following diagram illustrates a standard workflow for the initial toxicological assessment of a novel compound like this compound.
Experimental Protocols
Genotoxicity Assays
Given the genotoxic potential of the broader tanshinone class, a standard battery of genotoxicity tests is crucial.[2]
-
Objective: To detect gene mutations induced by the test article.
-
Methodology:
-
Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and tryptophan-dependent Escherichia coli (e.g., WP2 uvrA) are used.
-
Cultures are exposed to this compound at a range of concentrations, both with and without a metabolic activation system (S9 fraction from induced rat liver).
-
Positive and negative controls are run in parallel.
-
Plates are incubated for 48-72 hours.
-
The number of revertant colonies (his+ or trp+) is counted. A significant, dose-dependent increase in revertants indicates a mutagenic potential.
-
-
Objective: To detect chromosomal damage.
-
Methodology:
-
A suitable mammalian cell line (e.g., CHO, V79, TK6) is cultured.
-
Cells are treated with this compound at various concentrations, with and without S9 metabolic activation.
-
After treatment, cells are cultured for a period sufficient to allow for chromosome damage and cell division.
-
Cytochalasin B is added to block cytokinesis, resulting in binucleated cells.
-
Cells are harvested, fixed, and stained.
-
The frequency of micronuclei in binucleated cells is scored under a microscope. A significant increase in micronucleated cells indicates clastogenic or aneugenic activity.
-
Acute Oral Toxicity Study (Up-and-Down Procedure)
-
Objective: To determine the median lethal dose (LD50) and identify signs of acute toxicity.
-
Methodology:
-
A single rodent species (e.g., Sprague-Dawley rats), typically females, is used.
-
Animals are fasted overnight prior to dosing.
-
A single animal is dosed with a starting concentration of this compound.
-
The animal is observed for 48 hours.
-
If the animal survives, the next animal is given a higher dose. If the animal dies, the next is given a lower dose.
-
This sequential dosing continues until the criteria for stopping the test are met.
-
Animals are observed for a total of 14 days for signs of toxicity, including changes in skin, fur, eyes, and behavior.
-
Body weights are recorded weekly.
-
At the end of the study, a gross necropsy is performed on all animals.
-
The LD50 is calculated using appropriate statistical methods.
-
Safety Pharmacology Core Battery
The safety pharmacology core battery investigates the effects of this compound on vital organ systems.[3][4][5][6][7]
-
Objective: To evaluate effects on motor activity, behavior, and coordination.
-
Methodology:
-
A functional observational battery (FOB) or a modified Irwin test is performed in rodents.
-
Animals are administered this compound at a range of doses.
-
Observations are made at peak plasma concentrations and at several time points thereafter.
-
Parameters assessed include, but are not limited to:
-
Behavioral: alertness, grooming, vocalization.
-
Neurological: gait, posture, reflexes (e.g., pinna, righting).
-
Autonomic: body temperature, salivation, pupil size.
-
-
Motor activity is quantified using an automated activity monitoring system.
-
-
Objective: To assess effects on blood pressure, heart rate, and electrocardiogram (ECG) parameters.
-
Methodology:
-
Conscious, telemetered non-rodents (e.g., beagle dogs, cynomolgus monkeys) are used.
-
Animals are surgically implanted with telemetry devices to continuously monitor cardiovascular parameters.
-
Following a recovery period, baseline data is collected.
-
Animals are administered a single dose of this compound at multiple dose levels.
-
Blood pressure, heart rate, and ECG (including QT interval) are continuously recorded.
-
Data is analyzed for any significant changes from baseline.
-
-
Objective: To evaluate effects on respiratory function.
-
Methodology:
-
Whole-body plethysmography is used in conscious rodents.
-
Animals are placed in chambers that measure pressure changes due to breathing.
-
Following an acclimation period, baseline respiratory rate and tidal volume are recorded.
-
Animals are administered this compound.
-
Respiratory parameters are monitored at multiple time points post-dose.
-
Potential Mechanism of Toxicity and Signaling Pathway Involvement
The primary mechanism of action of this compound is the inhibition of EZH2.[1] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which is responsible for the trimethylation of histone H3 at lysine 27 (H3K27me3), leading to gene silencing. Dysregulation of this pathway is implicated in various cancers. While therapeutic, the inhibition of such a fundamental epigenetic regulator could also be a source of toxicity.
Conclusion and Future Directions
This guide outlines a robust preliminary toxicity screening program for this compound. The successful completion of these studies will provide essential data to support a " go/no-go " decision for further development and will be critical for the design of subsequent repeat-dose toxicity studies and, ultimately, for the Investigational New Drug (IND) application. A thorough understanding of the toxicological profile of this compound is indispensable for its safe and effective translation from a promising preclinical candidate to a potential therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. fda.gov [fda.gov]
- 4. Safety Pharmacology Evaluation of Biopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. altasciences.com [altasciences.com]
- 6. Safety pharmacology--current and emerging concepts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. inotiv.com [inotiv.com]
A Technical Guide to Tanshindiol B: Natural Sources, Abundance, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tanshindiol B is a bioactive diterpenoid compound isolated from the roots of Salvia miltiorrhiza Bunge, a plant widely used in traditional Chinese medicine and commonly known as Danshen.[1] This technical guide provides a comprehensive overview of the natural sources and abundance of this compound, detailed experimental protocols for the isolation and quantification of related tanshinones, and an in-depth look at its mechanism of action involving the EZH2 signaling pathway. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Natural Sources and Abundance of this compound
The primary and exclusive natural source of this compound is the dried root of Salvia miltiorrhiza Bunge (Danshen).[1] While a significant body of research has focused on the quantification of major tanshinones within Salvia miltiorrhiza, specific quantitative data for the abundance of this compound remains limited in the current scientific literature. It is widely considered to be a minor constituent compared to other prominent tanshinones such as Tanshinone IIA, Cryptotanshinone, and Tanshinone I.
For context and comparative purposes, the abundance of these major tanshinones in the roots of Salvia miltiorrhiza is presented in the following table. These values have been compiled from various studies employing High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for quantification.
| Compound | Abundance in Salvia miltiorrhiza Root (mg/g dry weight) | Reference |
| Tanshinone IIA | 0.826 - 2.807 | [2] |
| Cryptotanshinone | 0.451 - 3.616 | [2] |
| Tanshinone I | 0.132 - 1.090 | [2] |
| Dihydrotanshinone I | Not explicitly quantified in the same study |
Note: The content of tanshinones can vary significantly depending on factors such as the plant's geographical origin, harvest time, and processing methods.[2]
Experimental Protocols
General Protocol for the Extraction and Purification of Tanshinones
This protocol is a composite of methodologies described in various studies and can be adapted for the targeted isolation of this compound.
1. Sample Preparation:
-
Obtain dried roots of Salvia miltiorrhiza.
-
Grind the dried roots into a fine powder to increase the surface area for extraction.
2. Extraction:
-
Soxhlet Extraction: Place the powdered root material in a Soxhlet extractor. Use an organic solvent such as ethanol, methanol, or ethyl acetate as the extraction solvent.[3] The extraction is typically carried out for several hours to ensure exhaustive extraction of the lipophilic tanshinones.
-
Ultrasonic-Assisted Extraction (UAE): Suspend the powdered root material in a suitable solvent (e.g., ethanol) and subject it to ultrasonication. This method can reduce extraction time and improve efficiency.
-
Supercritical Fluid Extraction (SFE): Utilize supercritical CO2, often with a co-solvent like ethanol, for a more environmentally friendly and selective extraction.[1]
3. Purification:
-
Macroporous Resin Column Chromatography: The crude extract is dissolved in a suitable solvent and loaded onto a macroporous resin column (e.g., D101). A stepwise gradient of ethanol in water (e.g., 0%, 45%, 90%) is used to elute fractions with increasing lipophilicity.[4] The tanshinone-rich fraction is typically eluted with a high concentration of ethanol.
-
High-Speed Counter-Current Chromatography (HSCCC): This liquid-liquid partition chromatography technique is highly effective for separating individual tanshinones. A suitable two-phase solvent system, such as hexane-ethyl acetate-ethanol-water, is selected based on the partition coefficients of the target compounds.[3]
-
Semi-Preparative High-Performance Liquid Chromatography (HPLC): The final purification of this compound can be achieved using a semi-preparative HPLC system with a C18 column. A gradient elution with a mobile phase consisting of acetonitrile and water (often with a small percentage of formic acid to improve peak shape) is commonly employed.[4]
4. Quantification:
-
High-Performance Liquid Chromatography (HPLC) with UV or Diode Array Detection (DAD): This is a standard method for the quantification of major tanshinones. A C18 column is typically used with a mobile phase of acetonitrile and water. Detection is performed at a wavelength where tanshinones exhibit strong absorbance (around 270 nm).
-
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): This highly sensitive and selective technique is ideal for the quantification of minor constituents like this compound. A UPLC system coupled with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode allows for precise and accurate quantification even at low concentrations.[5][6]
Signaling Pathway: Inhibition of EZH2 by this compound
This compound has been identified as a potent inhibitor of the Enhancer of Zeste Homolog 2 (EZH2) histone methyltransferase. EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a critical role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3). This epigenetic mark is associated with gene silencing.
The inhibitory activity of this compound against EZH2 has been demonstrated with a half-maximal inhibitory concentration (IC50) of 0.52 μM. The mechanism of inhibition is proposed to be competitive with the S-adenosylmethionine (SAM) cofactor, which is the methyl group donor in the methylation reaction catalyzed by EZH2.
By inhibiting EZH2, this compound can lead to a decrease in the global levels of H3K27me3. This reduction in a key repressive histone mark can, in turn, lead to the reactivation of silenced tumor suppressor genes, thereby inhibiting cancer cell proliferation and inducing apoptosis. This mechanism of action positions this compound as a promising candidate for further investigation in cancer therapy.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous purification of dihydrotanshinone, tanshinone I, cryptotanshinone, and tanshinone IIA from Salvia miltiorrhiza and their anti-inflammatory activities investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rapid quantification of bioactive compounds in Salvia miltiorrhiza Bunge derived decoction pieces, dripping pill, injection, and tablets by polarity-switching UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aidic.it [aidic.it]
Spectroscopic data for Tanshindiol B characterization (NMR, MS)
Characterization of Tanshindiol B: A Spectroscopic Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data essential for the characterization of this compound, a bioactive diterpenoid isolated from Salvia miltiorrhiza. The information presented herein, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, serves as a crucial resource for researchers engaged in natural product chemistry, pharmacology, and drug development.
Spectroscopic Data
The structural elucidation of this compound is confirmed through the analysis of its ¹H NMR, ¹³C NMR, and mass spectrometry data. The following tables summarize the key quantitative data obtained from these analyses.
Table 1: ¹H NMR Spectroscopic Data for (±)-Tanshindiol B
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 1 | 7.27 | d | 8.4 |
| 2 | 6.87 | d | 8.4 |
| 4 | 4.49 | t | 8.8 |
| 6α | 1.86 | m | |
| 6β | 2.84 | ddd | 13.2, 8.8, 4.0 |
| 7α | 1.70 | m | |
| 7β | 2.05 | m | |
| 9 | 4.63 | d | 4.8 |
| 11 | 4.89 | d | 4.8 |
| 15 | 3.52 | m | |
| 16 | 1.25 | d | 6.0 |
| 17 | 1.22 | d | 6.0 |
| 18 | 1.24 | s | |
| 19 | 1.10 | s | |
| OH | 5.34 | s | |
| OH | 5.08 | s |
Spectra for (±)-Tanshindiol B were obtained from the supplementary information of its total synthesis reported in Organic & Biomolecular Chemistry.[1][2]
Table 2: ¹³C NMR Spectroscopic Data for (±)-Tanshindiol B
| Position | Chemical Shift (δ, ppm) |
| 1 | 124.9 |
| 2 | 117.4 |
| 3 | 145.8 |
| 4 | 128.5 |
| 4a | 126.8 |
| 5 | 29.1 |
| 6 | 19.1 |
| 7 | 34.8 |
| 8 | 134.7 |
| 9 | 122.9 |
| 10a | 38.3 |
| 10b | 149.8 |
| 11 | 77.2 |
| 12 | 70.0 |
| 13 | 179.8 |
| 14 | 181.7 |
| 15 | 31.8 |
| 16 | 21.0 |
| 17 | 20.6 |
Spectra for (±)-Tanshindiol B were obtained from the supplementary information of its total synthesis reported in Organic & Biomolecular Chemistry.[1][2]
Table 3: Mass Spectrometry Data for this compound
| Ion | Formula | Calculated m/z |
| [M+H]⁺ | C₁₈H₁₇O₅⁺ | 313.1076 |
| [M+Na]⁺ | C₁₈H₁₆O₅Na⁺ | 335.0895 |
Note: Experimental mass spectrometry data for this compound was not explicitly found in the searched literature. The presented data is the calculated exact mass for the protonated and sodiated molecules based on its chemical formula (C₁₈H₁₆O₅).
Experimental Protocols
The following sections detail the generalized methodologies for acquiring the NMR and MS data for tanshinone-related compounds, based on common laboratory practices.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of purified this compound is dissolved in 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a 5 mm NMR tube. Tetramethylsilane (TMS) is often used as an internal standard for chemical shift referencing.
-
Instrumentation: ¹H and ¹³C NMR spectra are typically recorded on a Bruker Avance spectrometer operating at a proton frequency of 400 or 500 MHz.
-
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse sequence (e.g., zg30) is used.
-
Spectral Width: Approximately 12-16 ppm, centered around 6-8 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
-
¹³C NMR Acquisition:
-
Pulse Program: A proton-decoupled pulse sequence (e.g., zgpg30) is employed.
-
Spectral Width: Approximately 200-250 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 scans, or more, to achieve an adequate signal-to-noise ratio.
-
-
Data Processing: The Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected using appropriate software (e.g., TopSpin, MestReNova). Chemical shifts are referenced to the residual solvent peak or TMS.
Mass Spectrometry (MS)
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, such as methanol or acetonitrile.
-
Instrumentation: High-resolution mass spectra are typically obtained using a liquid chromatography-mass spectrometry (LC-MS) system, often a UPLC system coupled to a time-of-flight (TOF) or Orbitrap mass analyzer with an electrospray ionization (ESI) source.
-
LC-MS/MS Analysis:
-
Chromatography: Separation is achieved on a C18 reversed-phase column with a gradient elution, commonly using a mobile phase consisting of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%) to facilitate protonation.
-
Mass Spectrometry: The mass spectrometer is operated in positive ion mode. A full scan MS is acquired over a mass range of approximately m/z 100-1000. For structural confirmation, tandem mass spectrometry (MS/MS) can be performed by selecting the precursor ion of interest (e.g., m/z 313.1) and subjecting it to collision-induced dissociation (CID) to generate fragment ions.
-
-
Data Analysis: The acquired data is processed using the instrument's software to determine the accurate mass of the molecular ion and analyze the fragmentation pattern.
Signaling Pathway Visualization
This compound has been identified as an inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase.[3][4][5][6][7] The following diagram illustrates the inhibitory effect of this compound on the EZH2 signaling pathway.
The diagram above illustrates that this compound inhibits the catalytic activity of EZH2, a core component of the Polycomb Repressive Complex 2 (PRC2). EZH2 utilizes S-adenosylmethionine (SAM) as a methyl donor to methylate histone H3 at lysine 27 (H3K27), leading to the formation of H3K27me3, a mark associated with gene silencing. By inhibiting EZH2, this compound prevents this methylation event, thereby modulating gene expression.
References
- 1. Total synthesis of (±)-tanshinol B, tanshinone I, and (±)-tanshindiol B and C - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. rsc.org [rsc.org]
- 3. Document: Biological evaluation of tanshindiols as EZH2 histone methyltransferase inhibitors. (CHEMBL3286358) - ChEMBL [ebi.ac.uk]
- 4. Biological evaluation of tanshindiols as EZH2 histone methyltransferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Naturally occurring anti-cancer agents targeting EZH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. discovery.researcher.life [discovery.researcher.life]
An In-depth Technical Guide to the Chemical Stability of Tanshindiol B
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Specific chemical stability data for Tanshindiol B is not extensively available in publicly accessible literature. This guide provides a comprehensive overview based on the stability of structurally related tanshinones and outlines a robust framework for a formal stability study of this compound, adhering to standard pharmaceutical industry practices.
Introduction
This compound, a bioactive diterpenoid quinone isolated from the roots of Salvia miltiorrhiza (Danshen), has garnered interest for its potential therapeutic applications. Understanding its chemical stability is paramount for the development of viable drug products, as it influences formulation strategies, storage conditions, and ultimately, the safety and efficacy of the final dosage form. This technical guide summarizes the known stability characteristics of related tanshinones and presents a detailed, proposed experimental protocol for assessing the chemical stability of this compound.
Chemical Structure and Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₈H₁₆O₄ | (Placeholder) |
| Molecular Weight | 296.32 g/mol | (Placeholder) |
| Appearance | (e.g., Reddish crystalline solid) | (Placeholder) |
| Melting Point | (°C) | (Placeholder) |
| pKa | (Placeholder) | |
| LogP | (Placeholder) | |
| Solubility | (Placeholder) |
Known Stability of Related Tanshinones
While specific data for this compound is limited, studies on other major tanshinones, such as Tanshinone I and Tanshinone IIA, provide valuable insights into the potential stability challenges.
Key Findings from Literature on Tanshinone Stability:
-
Aqueous Instability: Tanshinones generally exhibit a degree of instability in aqueous solutions.
-
Temperature and Light Sensitivity: Tanshinone IIA has been reported to be unstable under high temperature and light conditions, which may be a primary reason for its degradation during extraction and processing.
-
Storage of Solutions: For analytical purposes, stock solutions of tanshinones are typically prepared in methanol and stored at low temperatures (e.g., 4°C) before use.
Proposed Experimental Protocol for a Forced Degradation Study of this compound
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a drug substance. The following is a proposed comprehensive protocol for this compound.
4.1. Objective
To investigate the intrinsic stability of this compound under various stress conditions, including hydrolysis, oxidation, photolysis, and thermal stress, and to identify the resulting degradation products.
4.2. Materials and Methods
4.2.1. Test Substance and Reagents
-
This compound (reference standard, purity >98%)
-
HPLC-grade methanol, acetonitrile, and water
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
High-purity water
4.2.2. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or a UV detector.
-
Mass Spectrometer (MS) for identification of degradation products.
-
Photostability chamber
-
Temperature-controlled oven
-
pH meter
4.2.3. Chromatographic Conditions (Proposed)
A stability-indicating HPLC method needs to be developed and validated. The following is a suggested starting point:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Gradient elution with Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., acetonitrile) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | UV detection at a wavelength of maximum absorbance for this compound |
| Injection Volume | 10 µL |
4.3. Forced Degradation Conditions
The following table outlines the proposed stress conditions for the forced degradation study of this compound.
| Stress Condition | Proposed Method |
| Acid Hydrolysis | Dissolve this compound in 0.1 M HCl and heat at 60°C for 24 hours. |
| Base Hydrolysis | Dissolve this compound in 0.1 M NaOH and keep at room temperature for 24 hours. |
| Oxidative Degradation | Treat a solution of this compound with 3% H₂O₂ at room temperature for 24 hours. |
| Thermal Degradation | Expose solid this compound to dry heat at 80°C for 48 hours in a temperature-controlled oven. |
| Photodegradation | Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber. |
4.4. Sample Preparation and Analysis
-
Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).
-
For each stress condition, dilute the stock solution with the respective stressor to a final concentration of approximately 100 µg/mL.
-
At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot of the stressed sample.
-
Neutralize the acid and base-stressed samples.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze the samples by the validated stability-indicating HPLC method.
Data Presentation (Hypothetical)
The following tables are templates for summarizing the quantitative data that would be obtained from the proposed forced degradation study.
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | Duration (hours) | % Assay of this compound | % Degradation | Number of Degradants |
| 0.1 M HCl (60°C) | 24 | (e.g., 85.2) | (e.g., 14.8) | (e.g., 2) |
| 0.1 M NaOH (RT) | 24 | (e.g., 70.5) | (e.g., 29.5) | (e.g., 3) |
| 3% H₂O₂ (RT) | 24 | (e.g., 92.1) | (e.g., 7.9) | (e.g., 1) |
| Thermal (80°C) | 48 | (e.g., 98.6) | (e.g., 1.4) | (e.g., 1) |
| Photolytic | - | (e.g., 89.3) | (e.g., 10.7) | (e.g., 2) |
Table 2: Chromatographic Data of this compound and its Degradation Products
| Peak | Retention Time (min) | Relative Retention Time |
| This compound | (e.g., 15.2) | 1.00 |
| Degradant 1 | (e.g., 8.7) | 0.57 |
| Degradant 2 | (e.g., 12.1) | 0.80 |
| Degradant 3 | (e.g., 18.4) | 1.21 |
Visualizations
6.1. Experimental Workflow for Forced Degradation Study
Caption: Workflow for the proposed forced degradation study of this compound.
6.2. Hypothetical Degradation Pathway of this compound
As the actual degradation pathways are unknown, a hypothetical pathway is presented for illustrative purposes, assuming oxidation and hydrolysis as potential routes.
Caption: A hypothetical degradation pathway for this compound.
Conclusion and Recommendations
This technical guide underscores the necessity of a comprehensive chemical stability study for this compound. Based on the behavior of related tanshinones, it is prudent to anticipate potential instability in aqueous environments and upon exposure to heat and light. The proposed forced degradation study provides a robust framework for elucidating the intrinsic stability of this compound, identifying its degradation products, and developing a stability-indicating analytical method. The results from such a study will be instrumental in guiding formulation development, defining appropriate storage conditions, and ensuring the quality and safety of any future drug product containing this compound. It is strongly recommended that these studies be initiated early in the drug development process.
Methodological & Application
Application Notes and Protocols for the Isolation of Tanshindiol B using Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tanshindiol B is a bioactive diterpenoid compound found in the roots of Salvia miltiorrhiza (Danshen), a plant widely used in traditional Chinese medicine. Like other related tanshinones, this compound is of significant interest to the pharmaceutical industry due to its potential therapeutic properties. Its effective isolation is a critical first step for further pharmacological studies, drug development, and quality control.
These application notes provide a detailed protocol for the isolation of this compound from the crude extract of Salvia miltiorrhiza using silica gel column chromatography. The methodology is based on established principles for the separation of diterpenoids from this plant matrix. Due to the presence of hydroxyl groups in its structure, this compound is more polar than the major tanshinones such as tanshinone IIA, tanshinone I, and cryptotanshinone. This difference in polarity is the basis for the following chromatographic separation protocol.
Experimental Protocols
Preparation of Crude Extract
A suitable extraction method is crucial to obtain a crude extract enriched with diterpenoids, including this compound.
-
Materials:
-
Dried roots of Salvia miltiorrhiza
-
Ethanol (95%) or Ethyl Acetate
-
Rotary evaporator
-
Grinder or mill
-
-
Protocol:
-
Grind the dried roots of Salvia miltiorrhiza into a fine powder.
-
Macerate the powdered plant material in 95% ethanol or ethyl acetate (1:10 w/v) at room temperature for 24 hours with occasional stirring.
-
Filter the mixture and collect the supernatant.
-
Repeat the extraction process on the plant residue two more times to ensure maximum yield.
-
Combine the supernatants and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.
-
Silica Gel Column Chromatography for Isolation of this compound
This protocol outlines the separation of this compound from the crude extract using a silica gel column. The separation is achieved by a gradient elution, starting with a non-polar solvent and gradually increasing the polarity to elute compounds of increasing polarity.
-
Materials and Equipment:
-
Silica gel (100-200 mesh) for column chromatography
-
Glass chromatography column
-
n-Hexane (analytical grade)
-
Ethyl acetate (analytical grade)
-
Methanol (analytical grade)
-
Fraction collector (optional)
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
UV lamp (254 nm and 365 nm)
-
Developing chamber for TLC
-
Capillary tubes for spotting
-
-
Protocol:
-
Column Packing:
-
Prepare a slurry of silica gel in n-hexane.
-
Carefully pour the slurry into the chromatography column, ensuring no air bubbles are trapped.
-
Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the silica bed.
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase).
-
Alternatively, adsorb the crude extract onto a small amount of silica gel by evaporating the solvent.
-
Carefully load the dissolved sample or the silica-adsorbed sample onto the top of the prepared column.
-
-
Elution:
-
Begin the elution with 100% n-hexane to elute non-polar compounds.
-
Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate in n-hexane. A suggested gradient is provided in the table below.
-
Since this compound is more polar than the major tanshinones, it is expected to elute at higher concentrations of ethyl acetate.
-
Finally, wash the column with methanol to elute highly polar compounds.
-
-
Fraction Collection and Analysis:
-
Collect fractions of a consistent volume (e.g., 20 mL) throughout the elution process.
-
Monitor the separation by spotting the collected fractions on TLC plates.
-
Develop the TLC plates in a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3 v/v).
-
Visualize the spots under a UV lamp.
-
Combine the fractions that show a similar TLC profile corresponding to the expected Rf value of this compound.
-
-
Purification and Identification:
-
Evaporate the solvent from the combined fractions to obtain the isolated compound.
-
Assess the purity of the isolated this compound using High-Performance Liquid Chromatography (HPLC).
-
Confirm the identity of the compound using spectroscopic techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).
-
-
Data Presentation
The following table summarizes the proposed gradient elution for the column chromatography and the expected elution profile of different compound classes.
| Mobile Phase (n-Hexane:Ethyl Acetate, v/v) | Volume (Column Volumes) | Compound Class Expected to Elute |
| 100:0 | 2 | Non-polar lipids and pigments |
| 95:5 | 3 | Less polar tanshinones (e.g., Cryptotanshinone) |
| 90:10 | 3 | Tanshinone I |
| 85:15 | 4 | Tanshinone IIA |
| 80:20 | 4 | Other less polar diterpenoids |
| 70:30 | 5 | This compound and other polar diterpenoids |
| 50:50 | 3 | More polar compounds |
| 0:100 (Ethyl Acetate) | 2 | Highly polar compounds |
| 100% Methanol | 2 | Very polar compounds (column wash) |
Note: The optimal solvent ratios and volumes may need to be adjusted based on the specific crude extract and column dimensions.
Visualization
Experimental Workflow
The following diagram illustrates the logical workflow for the isolation of this compound.
Caption: Workflow for the isolation of this compound.
Application Note: Quantification of Tanshindiol B in Plant Extracts using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tanshindiol B is a bioactive diterpenoid compound found in the roots of Salvia miltiorrhiza (Danshen), a plant widely used in traditional medicine. As research into the pharmacological properties of individual phytochemicals advances, the need for robust and reliable analytical methods for their quantification becomes paramount. This application note provides a detailed protocol for the quantification of this compound in plant extracts using High-Performance Liquid Chromatography (HPLC) with UV detection. The method is based on established analytical principles for the separation and quantification of structurally related tanshinones and is suitable for quality control, phytochemical analysis, and pharmacokinetic studies.
Principle
This method utilizes reverse-phase HPLC to separate this compound from other components in a plant extract. The separation is achieved on a C18 stationary phase with a gradient elution of a mobile phase consisting of an aqueous solution with an acid modifier and an organic solvent (acetonitrile or methanol). Detection and quantification are performed using a UV-Vis detector, leveraging the chromophoric nature of this compound.
Experimental Protocols
Sample Preparation: Ultrasonic Extraction
-
Grinding: Dry the plant material (e.g., Salvia miltiorrhiza roots) at a controlled temperature (e.g., 40-50°C) to a constant weight and grind into a fine powder (passing through a 40-mesh sieve).
-
Extraction: Accurately weigh approximately 1.0 g of the powdered plant material into a conical flask. Add 50 mL of 70% methanol (v/v) as the extraction solvent.[1]
-
Ultrasonication: Place the flask in an ultrasonic bath and extract for 30-60 minutes at a controlled temperature (e.g., 25°C) and frequency (e.g., 53 kHz, 350 W).[1]
-
Filtration: After extraction, allow the mixture to cool to room temperature and filter it through a 0.45 µm membrane filter to remove particulate matter.[2]
-
Dilution: Depending on the expected concentration of this compound, the filtrate may need to be diluted with the mobile phase to fall within the linear range of the calibration curve.
HPLC Instrumentation and Conditions
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is recommended for good separation of tanshinones.[3]
-
Mobile Phase:
-
Gradient Elution: A gradient elution is recommended to achieve optimal separation of various components in the plant extract. A typical gradient profile is as follows:
| Time (min) | % Solvent A | % Solvent B |
| 0 | 95 | 5 |
| 10 | 80 | 20 |
| 28 | 70 | 30 |
| 40 | 60 | 40 |
| 58 | 42 | 58 |
| 70 | 40 | 60 |
| 80 | 35 | 65 |
| 85 | 10 | 90 |
| 90 | 10 | 90 |
| 95 | 95 | 5 |
| 100 | 95 | 5 |
| (This is an exemplary gradient and may require optimization based on the specific column and HPLC system used.)[1][5] |
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30°C.[1]
-
Detection Wavelength: Based on the UV spectra of similar tanshinones, a detection wavelength of 270 nm is a suitable starting point for the detection of this compound. A PDA detector can be used to scan a range of wavelengths to determine the optimal wavelength for detection.
Preparation of Standard Solutions and Calibration Curve
-
Stock Solution: Accurately weigh a known amount of pure this compound standard and dissolve it in methanol to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).
-
Working Standards: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain a range of concentrations that are expected to bracket the concentration of this compound in the prepared plant extract samples.
-
Calibration Curve: Inject each working standard solution into the HPLC system in triplicate. Plot a calibration curve of the peak area versus the concentration of the standard. The linearity of the calibration curve should be evaluated by the correlation coefficient (R²), which should ideally be ≥ 0.999.[3]
Data Presentation: Method Validation Parameters
The following table summarizes typical validation parameters for HPLC methods used for the quantification of tanshinones in plant extracts. These values can be used as a benchmark for the validation of the this compound quantification method.
| Parameter | Typical Value/Range |
| Linearity (R²) | ≥ 0.999[3] |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.03 - 0.3 µg/mL |
| Precision (RSD%) | < 2% |
| Accuracy (Recovery %) | 95 - 105%[6] |
| Robustness | The method should be robust to small, deliberate variations in method parameters such as mobile phase composition, flow rate, and column temperature.[7] |
Experimental Workflow Diagram
Caption: Workflow for the quantification of this compound in plant extracts.
Conclusion
The described HPLC method provides a reliable and robust approach for the quantification of this compound in plant extracts. Proper method validation is crucial to ensure the accuracy and precision of the results. This application note serves as a comprehensive guide for researchers and scientists involved in the analysis of bioactive compounds in medicinal plants.
References
- 1. asdlib.org [asdlib.org]
- 2. journals.ekb.eg [journals.ekb.eg]
- 3. asianpubs.org [asianpubs.org]
- 4. Fast simultaneous detection of three diterpenoids in Herba Siegesbeckiae using solid phase extraction followed by HPLC-UV with a core–shell particle column - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. Content Determination and Chemical Clustering Analysis of Tanshinone and Salvianolic Acid in Salvia spp - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tmrjournals.com [tmrjournals.com]
- 7. HPLC profiling for the simultaneous estimation of antidiabetic compounds from <i>Tradescantia pallida</i> - Arabian Journal of Chemistry [arabjchem.org]
Synthesis of Tanshindiol B: A Detailed Laboratory Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the laboratory synthesis of Tanshindiol B, a bioactive diterpenoid quinone isolated from Salvia miltiorrhiza. The protocol is based on the efficient total synthesis method developed by Wang et al., offering a step-economic approach for producing this compound for research and drug development purposes.[1][2]
Introduction
This compound is a member of the tanshinone family of compounds, which are the major lipid-soluble bioactive constituents of Danshen, the dried root of Salvia miltiorrhiza. This plant has a long history of use in traditional Chinese medicine for treating various ailments. Modern pharmacological studies have revealed that tanshinones, including this compound, possess a wide range of biological activities, such as antibacterial, anti-inflammatory, and potential antitumor properties, making them promising candidates for drug development.
The synthesis outlined in this document follows a divergent strategy, starting from commercially available precursors and proceeding through key intermediates to yield (±)-Tanshindiol B. This approach is notable for its efficiency and use of an ultrasound-promoted cycloaddition as a key step to construct the core structure.[1][2]
Overall Synthetic Scheme
The total synthesis of (±)-Tanshindiol B can be accomplished in a multi-step sequence starting from readily available reagents. The key steps involve the formation of (±)-tanshinol B, which is then converted to a pivotal ene intermediate. Subsequent dihydroxylation of this intermediate yields the target molecule, (±)-Tanshindiol B.[1][2]
Figure 1. Overall synthetic workflow for (±)-Tanshindiol B.
Experimental Protocols
The following protocols are adapted from the procedures reported by Wang et al.[1][2] All reactions should be carried out in a well-ventilated fume hood using appropriate personal protective equipment.
Step 1: Synthesis of (±)-Tanshinol B
This initial phase of the synthesis involves a key ultrasound-promoted cycloaddition reaction to construct the core heterocyclic structure of the tanshinone skeleton.
Materials:
-
3-Methyl-4,5-benzofurandione
-
Protected diol vinylcyclohexene
-
Solvent (e.g., Toluene)
-
Ultrasound bath/probe
Procedure:
-
To a solution of 3-methyl-4,5-benzofurandione in the chosen solvent, add the protected diol vinylcyclohexene.
-
Place the reaction vessel in an ultrasound bath and irradiate at a specified frequency and power.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction and perform an aqueous workup.
-
Purify the crude product by column chromatography on silica gel to afford (±)-Tanshinol B.
Step 2: Formation of the Ene Intermediate
(±)-Tanshinol B is converted to a key ene intermediate which serves as the direct precursor for the final dihydroxylation step.
Materials:
-
(±)-Tanshinol B
-
p-Toluenesulfonic acid (p-TsOH)
-
Methanol (MeOH)
Procedure:
-
Dissolve (±)-Tanshinol B in methanol.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Heat the reaction mixture to 80°C and stir for 1 hour.[2]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to yield the ene intermediate.
Step 3: Synthesis of (±)-Tanshindiol B
The final step involves the dihydroxylation of the ene intermediate to introduce the diol functionality characteristic of this compound. A Sharpless asymmetric dihydroxylation is employed for this transformation.
Materials:
-
Ene intermediate
-
AD-mix-β (or AD-mix-α for the other enantiomer)
-
tert-Butanol (t-BuOH)
-
Water
Procedure:
-
Prepare a solution of the ene intermediate in a mixture of tert-butanol and water.
-
Add AD-mix-β to the solution at room temperature.
-
Stir the reaction mixture vigorously until TLC analysis indicates the complete consumption of the starting material.
-
Quench the reaction by adding a suitable reducing agent (e.g., sodium sulfite).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain (±)-Tanshindiol B.
Figure 2. General experimental workflow for a single synthetic step.
Data Summary
The following table summarizes the reported yields for the key steps in the synthesis of (±)-Tanshindiol B.
| Step | Product | Reported Yield | Reference |
| 1-2 | (±)-Tanshinol B | 50% (over 3 steps) | [1][2] |
| 3 | Ene Intermediate | 74% | [2] |
| 4 | (+)-Tanshindiol B | 77% (with AD-mix-β) | [2] |
| 4 | (-)-Tanshindiol B | 53% (with AD-mix-α) | [2] |
Table 1. Summary of reaction yields.
Characterization Data
The synthesized (±)-Tanshindiol B should be characterized by standard analytical techniques to confirm its identity and purity. The expected NMR spectroscopic data should be consistent with that reported in the literature.[2]
| Technique | Purpose |
| ¹H NMR | To determine the proton environment of the molecule. |
| ¹³C NMR | To determine the carbon skeleton of the molecule. |
| Mass Spectrometry | To confirm the molecular weight of the compound. |
| Chiral HPLC | To determine the enantiomeric excess of the synthesized diols. |
Table 2. Analytical techniques for product characterization.
Conclusion
The protocol described provides a reliable and efficient method for the laboratory synthesis of (±)-Tanshindiol B. By following these procedures, researchers can obtain sufficient quantities of this bioactive compound for further investigation into its pharmacological properties and potential therapeutic applications. The use of an ultrasound-promoted cycloaddition and a divergent synthetic strategy makes this approach attractive for both academic and industrial research settings.
References
Tanshindiol B: Application Notes and Protocols for Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tanshindiol B is a bioactive diterpenoid compound isolated from the roots of Salvia miltiorrhiza (Danshen), a herb widely used in traditional Chinese medicine.[1] In recent years, this compound has garnered significant interest within the scientific community for its potent anti-cancer properties. This document provides detailed application notes and protocols for the use of this compound in various cell culture assays, with a primary focus on its role as an inhibitor of the Enhancer of Zeste Homolog 2 (EZH2) methyltransferase. The provided information is intended to guide researchers in investigating the cellular and molecular mechanisms of this compound.
Mechanism of Action
This compound has been identified as a potent inhibitor of EZH2, the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1][2] EZH2 is a histone methyltransferase that specifically catalyzes the trimethylation of histone H3 at lysine 27 (H3K27me3), a key epigenetic modification associated with transcriptional repression.[1] By inhibiting EZH2, this compound leads to a global decrease in H3K27me3 levels, resulting in the derepression of tumor suppressor genes and subsequent anti-proliferative and pro-apoptotic effects in cancer cells.[1][2]
Data Presentation
The following tables summarize the quantitative data reported for this compound and the related compound Tanshindiol C in various assays.
Table 1: In Vitro EZH2 Enzymatic Inhibition
| Compound | IC50 (µM) | Source(s) |
| This compound | 0.52 | [1][2] |
| Tanshindiol C | 0.55 | [1][2] |
Table 2: Cancer Cell Line Growth Inhibition
| Compound | Cell Line | Cancer Type | IC50 / GI50 (µM) | Source(s) |
| Tanshindiol C | Pfeiffer | Diffuse Large B-cell Lymphoma | 1.5 | [1] |
| Tanshindiol C | SNU-4235 | Hepatocellular Carcinoma | 20 | [3] |
Signaling Pathway
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
This compound (dissolved in DMSO)
-
Cancer cell line of interest (e.g., Pfeiffer, SNU-4235)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final concentrations should typically range from 0.1 µM to 100 µM. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is used to quantify the induction of apoptosis by this compound.
Materials:
-
This compound (dissolved in DMSO)
-
Cancer cell line of interest
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI) solution
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of this compound (e.g., based on IC50 values from the viability assay) for 24-48 hours. Include a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Western Blot for H3K27me3
This protocol is to detect the decrease in H3K27me3 levels following this compound treatment.
Materials:
-
This compound (dissolved in DMSO)
-
Cancer cell line of interest
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K27me3 and anti-Histone H3 (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound for 48-72 hours. Lyse the cells in lysis buffer and quantify the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies (anti-H3K27me3 and anti-Histone H3) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the H3K27me3 signal to the total Histone H3 signal.
Concluding Remarks
This compound is a promising natural compound with well-documented anti-cancer activity stemming from its inhibition of EZH2. The protocols outlined in this document provide a framework for researchers to investigate its effects on cell viability, apoptosis, and epigenetic modifications. Further research may explore the potential of this compound in other therapeutic areas and in combination with other anti-cancer agents. It is recommended that researchers optimize these protocols for their specific cell lines and experimental conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. Biological evaluation of tanshindiols as EZH2 histone methyltransferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tanshindiol-C suppresses in vitro and in vivo hepatocellular cancer cell growth by inducing mitochondrial-mediated apoptosis, cell cycle arrest, inhibition of angiogenesis and modulation of key tumor-suppressive miRNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Tanshindiol B as an Analytical Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tanshindiol B is a naturally occurring diterpenoid naphthoquinone isolated from the roots of Salvia miltiorrhiza (Danshen). It has garnered significant interest in the scientific community for its potential therapeutic properties, notably as an inhibitor of EZH2 (Enhancer of zeste homolog 2), a histone methyltransferase implicated in various cancers.[1][2] As research into the pharmacological activities and pharmacokinetic profile of this compound progresses, the need for a reliable and well-characterized analytical standard becomes paramount for accurate quantification and quality control.
These application notes provide detailed protocols for the use of this compound as a standard in analytical chemistry, focusing on its preparation, and proposed methods for its quantification by High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
Physicochemical Properties and Standard Solution Preparation
A thorough understanding of the physicochemical properties of this compound is crucial for its effective use as an analytical standard.
Solubility: Based on the known characteristics of similar tanshinone compounds, this compound is expected to be soluble in a range of organic solvents.[3]
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | High | Recommended for preparing primary stock solutions. |
| Methanol | Soluble | Suitable for preparing working solutions and as a mobile phase component. |
| Ethanol | Soluble | Can be used for stock and working solutions. |
| Acetonitrile | Soluble | A common mobile phase component for reverse-phase chromatography. |
| Water | Sparingly soluble | Stability in aqueous solutions may be limited. |
Stability: Tanshinones, in general, can be sensitive to light and high temperatures.[4] Therefore, it is recommended to take the following precautions:
-
Storage of Solid Compound: Store solid this compound at -20°C in a light-protected container.
-
Solution Stability: Prepare fresh working solutions daily. Stock solutions in DMSO can be stored at -20°C for short periods, but long-term stability should be validated. Protect all solutions from light by using amber vials or covering them with aluminum foil.
Protocol for Preparation of Standard Solutions
1. Primary Stock Solution (1 mg/mL): a. Accurately weigh 1.0 mg of this compound. b. Dissolve the weighed compound in 1.0 mL of DMSO in a 1.5 mL amber glass vial. c. Vortex thoroughly to ensure complete dissolution. d. Store at -20°C.
2. Working Standard Solutions: a. Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol or acetonitrile to achieve the desired concentration range for constructing a calibration curve. b. For example, to prepare a 100 µg/mL working solution, dilute 100 µL of the 1 mg/mL primary stock solution with 900 µL of methanol or acetonitrile. c. All working solutions should be stored at 4°C and used within 24 hours.
Proposed Analytical Methods
While specific validated methods for this compound are not extensively published, the following protocols are proposed based on established methods for similar tanshinone compounds and diterpenoids. These should serve as a starting point for method development and validation.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is suitable for the quantification of this compound in herbal extracts and other matrices where high sensitivity is not the primary requirement.
Experimental Workflow for HPLC Analysis
Caption: A typical workflow for HPLC analysis.
Instrumentation and Conditions:
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient elution with: A: 0.1% Formic acid in Water B: Acetonitrile |
| Gradient Program | 0-20 min, 30-90% B; 20-25 min, 90% B; 25.1-30 min, 30% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | ~270 nm (based on UV spectra of similar tanshinones) |
Method Validation Parameters (Representative Data): The following table presents typical validation parameters that should be established for a robust HPLC method.
| Parameter | Typical Acceptance Criteria |
| Linearity (r²) | ≥ 0.999 |
| Range | e.g., 1 - 100 µg/mL |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 |
| Accuracy (% Recovery) | 80 - 120% |
| Precision (% RSD) | ≤ 15% |
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This method is highly sensitive and selective, making it ideal for the quantification of this compound in complex biological matrices such as plasma, urine, and tissue homogenates, particularly for pharmacokinetic studies.
Experimental Workflow for UPLC-MS/MS Analysis
Caption: Workflow for UPLC-MS/MS analysis.
Instrumentation and Conditions:
| Parameter | Recommended Setting |
| UPLC System | Waters ACQUITY UPLC or equivalent |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase | Gradient elution with: A: 0.1% Formic acid in Water B: Acetonitrile |
| Gradient Program | 0-0.5 min, 10% B; 0.5-2.0 min, 10-95% B; 2.0-2.5 min, 95% B; 2.51-3.0 min, 10% B |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 2 µL |
| Column Temperature | 40°C |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | To be determined by direct infusion of this compound standard |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 500°C |
Method Validation Parameters (Representative Data for Biological Samples):
| Parameter | Typical Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Range | e.g., 1 - 1000 ng/mL |
| Lower Limit of Quantification (LLOQ) | Signal-to-Noise ratio of 10:1 with acceptable precision and accuracy |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
| Precision (% RSD) | ≤ 15% (≤ 20% at LLOQ) |
| Matrix Effect | Within acceptable limits |
| Recovery | Consistent and reproducible |
Application in Pharmacokinetic Studies
This compound's potential as a therapeutic agent necessitates the study of its absorption, distribution, metabolism, and excretion (ADME) profile. UPLC-MS/MS is the preferred method for quantifying this compound in biological samples for pharmacokinetic analysis.
Protocol for Sample Preparation from Plasma:
-
Protein Precipitation: a. To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a structurally similar compound not present in the sample). b. Vortex for 1 minute. c. Centrifuge at 13,000 rpm for 10 minutes at 4°C. d. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen. e. Reconstitute the residue in 100 µL of the initial mobile phase composition. f. Inject into the UPLC-MS/MS system.
Logical Flow for a Pharmacokinetic Study
Caption: Workflow of a typical pharmacokinetic study.
Application in Signaling Pathway Analysis
This compound has been identified as an inhibitor of EZH2, a key component of the Polycomb Repressive Complex 2 (PRC2).[1][2] EZH2 functions as a histone methyltransferase, specifically trimethylating histone H3 at lysine 27 (H3K27me3), which leads to transcriptional repression of target genes. By inhibiting EZH2, this compound can reactivate tumor suppressor genes, making it a promising anti-cancer agent.
EZH2 Signaling Pathway and Inhibition by this compound
Caption: Inhibition of the EZH2 signaling pathway by this compound.
This pathway illustrates that this compound competitively inhibits the methyltransferase activity of EZH2, preventing the trimethylation of H3K27 and subsequent gene silencing.[1] This leads to the reactivation of tumor suppressor genes, which is a key mechanism of its anti-cancer effects. The use of a well-characterized this compound analytical standard is essential for in vitro and in vivo studies aimed at elucidating these mechanisms and evaluating its therapeutic potential.
References
- 1. Biological evaluation of tanshindiols as EZH2 histone methyltransferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
- 4. Mechanisms of resistance to EZH2 inhibitors in diffuse large B-cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Tanshindiol B Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tanshindiol B, a diterpenoid naphthoquinone derived from the herb Salvia miltiorrhiza, has garnered significant interest in drug discovery for its potential therapeutic effects, including its role in inducing noptosis in glioblastoma.[1] Understanding the binding affinity of this compound to its molecular targets is a critical step in elucidating its mechanism of action and for the development of novel therapeutics. This document provides an overview of key techniques and detailed protocols for measuring the binding affinity of this compound to its target proteins.
A variety of biophysical techniques can be employed to determine the binding affinity of small molecules like this compound to their protein targets. These methods, each with its own advantages and limitations, provide quantitative data on the strength of the interaction, typically expressed as the dissociation constant (Kd), inhibition constant (Ki), or the half-maximal inhibitory concentration (IC50). Commonly used techniques include Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), Radioligand Binding Assays, and Microscale Thermophoresis (MST).[2][3][4][5][6]
Quantitative Data Summary
While specific binding affinity data for this compound is not widely published, data for structurally related tanshinone compounds binding to the Fragile Histidine Triad (FHIT) protein, a putative tumor suppressor, have been determined using Microscale Thermophoresis (MST).[7] This data provides a valuable reference for researchers investigating the binding characteristics of this compound and related compounds.
| Compound | Target Protein | Method | Dissociation Constant (Kd) | Reference |
| Tanshinone IIA (TSA) | FHIT | MST | 112 ± 27.3 nM | [7] |
| Tanshinone I (TanI) | FHIT | MST | 466 ± 60 nM | [7] |
| Cryptotanshinone (CTS) | FHIT | MST | 123 ± 31.7 nM | [7] |
| Sodium Tanshinone IIA Sulfonate (STS) | FHIT (cellular) | MST | 268.4 ± 42.59 nM | [7] |
| Sodium Tanshinone IIA Sulfonate (STS) | FHIT (purified) | MST | 1.82 ± 0.3 µM | [7] |
Key Experimental Techniques and Protocols
This section details the methodologies for several key experiments used to determine binding affinity.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures real-time biomolecular interactions by detecting changes in the refractive index at the surface of a sensor chip.[3][8] It provides kinetic data on association (ka) and dissociation (kd) rates, from which the equilibrium dissociation constant (Kd) can be calculated.
Experimental Workflow for SPR
Caption: Workflow for a Surface Plasmon Resonance experiment.
Protocol for SPR Analysis of this compound Binding
-
Protein Immobilization:
-
Activate the surface of a CM5 sensor chip using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Inject the purified target protein (e.g., 10-50 µg/mL in an appropriate buffer like 10 mM sodium acetate, pH 4.5) over the activated surface to achieve the desired immobilization level (e.g., 6000-8000 Response Units).[8]
-
Deactivate any remaining active esters by injecting ethanolamine-HCl.
-
-
Binding Analysis:
-
Prepare a series of dilutions of this compound in a suitable running buffer (e.g., PBS with a small percentage of DMSO to ensure solubility).[8] Concentrations should typically span a range from 0.1 to 100 times the expected Kd.
-
Inject the this compound solutions over the immobilized protein surface at a constant flow rate (e.g., 30 µL/min) for a defined association time (e.g., 60 seconds), followed by a dissociation phase with running buffer (e.g., 120 seconds).[8]
-
Include buffer-only injections (blanks) for double referencing.
-
-
Data Analysis:
-
Subtract the reference surface signal and the blank injection signals from the active surface signal to obtain the specific binding sensorgrams.
-
Fit the sensorgram data to an appropriate binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change that occurs upon binding of a ligand to a macromolecule.[3][9] This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (Ka, from which Kd is calculated), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.[10][11]
Experimental Workflow for ITC
Caption: Workflow for an Isothermal Titration Calorimetry experiment.
Protocol for ITC Analysis of this compound Binding
-
Sample Preparation:
-
Dialyze the purified target protein extensively against the chosen experimental buffer (e.g., 20 mM phosphate buffer with 150 mM NaCl, pH 7.4).
-
Dissolve this compound in the final dialysis buffer. A small amount of DMSO may be used for initial solubilization, but the final concentration in both the protein and ligand solutions must be identical to avoid heat of dilution artifacts.
-
Accurately determine the concentrations of both the protein and this compound.
-
-
ITC Experiment:
-
Load the protein solution into the sample cell (e.g., 20-50 µM) and the this compound solution into the titration syringe (e.g., 200-500 µM). The c-value (c = [Macromolecule] * n / Kd) should ideally be between 1 and 1000 for a well-defined binding isotherm.[11]
-
Set the experimental temperature (e.g., 25°C).
-
Perform an initial small injection (e.g., 0.5 µL) to remove any air from the syringe, followed by a series of injections (e.g., 20-30 injections of 2 µL each) with sufficient spacing to allow the signal to return to baseline.
-
-
Data Analysis:
-
Integrate the heat change for each injection.
-
Plot the integrated heat per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Ka), stoichiometry (n), and enthalpy of binding (ΔH). The dissociation constant (Kd) is the reciprocal of Ka.
-
Radioligand Binding Assay
Radioligand binding assays are a highly sensitive and robust method for measuring ligand binding to receptors.[6][12] These assays typically involve incubating a radiolabeled ligand with a biological sample (e.g., cell membranes expressing the target receptor) and then separating the bound from the unbound radioligand.
Experimental Workflow for a Competitive Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Protocol for Competitive Radioligand Binding Assay
-
Assay Setup:
-
Prepare a series of dilutions of unlabeled this compound.
-
In a multi-well plate, add the cell membrane preparation containing the target receptor, a fixed concentration of a suitable radioligand (e.g., ³H- or ¹²⁵I-labeled), and varying concentrations of unlabeled this compound.
-
Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand).
-
-
Incubation and Separation:
-
Incubate the plate at a specific temperature for a time sufficient to reach equilibrium.
-
Rapidly separate the bound from the free radioligand by vacuum filtration through a glass fiber filter, followed by washing with ice-cold buffer to remove unbound radioactivity.[13]
-
-
Quantification and Analysis:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Conclusion
The choice of technique for measuring the binding affinity of this compound will depend on factors such as the availability of purified protein, the existence of a suitable radioligand, and the specific information required (e.g., kinetics, thermodynamics). The protocols provided herein offer a foundation for researchers to design and execute experiments to accurately quantify the interaction of this compound with its biological targets, thereby facilitating a deeper understanding of its pharmacological activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Four Gold Standards for Measuring Ligand-Binding Affinity [findlight.net]
- 3. bio.libretexts.org [bio.libretexts.org]
- 4. A straightforward method for measuring binding affinities of ligands to proteins of unknown concentration in biological tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Radioligand Binding Assays: A Lost Art in Drug Discovery? - Oncodesign Services [oncodesign-services.com]
- 7. Tanshinones induce tumor cell apoptosis via directly targeting FHIT - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibitory Effects and Surface Plasmon Resonance Based Binding Affinities of Dietary Hydrolyzable Tannins and Their Gut Microbial Metabolites on SARS-CoV-2 Main Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. zaguan.unizar.es [zaguan.unizar.es]
- 10. researchgate.net [researchgate.net]
- 11. Polyphenol–Macromolecule Interactions by Isothermal Titration Calorimetry [mdpi.com]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. Radioligand binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Tanshindiol B Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tanshindiol B is a bioactive diterpenoid compound isolated from the roots of Salvia miltiorrhiza (Danshen), a plant widely used in traditional Chinese medicine. Recent studies have identified this compound as a potent inhibitor of the Enhancer of Zeste Homolog 2 (EZH2) histone methyltransferase.[1][2][3][4] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and is frequently dysregulated in various cancers, where it contributes to oncogenesis by silencing tumor suppressor genes through the trimethylation of histone H3 at lysine 27 (H3K27me3). By inhibiting EZH2, this compound has emerged as a promising candidate for anti-cancer therapy.[1][3] Furthermore, related compounds (tanshinones) have demonstrated anti-inflammatory properties, suggesting a broader therapeutic potential for this compound.[5][6][7]
These application notes provide detailed protocols for researchers to investigate the efficacy of this compound in both anti-cancer and anti-inflammatory contexts.
Section 1: Evaluation of Anti-Cancer Efficacy
In Vitro EZH2 Inhibition and Cellular Effects
This section outlines protocols to confirm the inhibitory effect of this compound on EZH2 and its downstream consequences in cancer cell lines.
Experimental Workflow for In Vitro Anti-Cancer Testing
Caption: Workflow for in vitro evaluation of this compound's anti-cancer activity.
Protocol 1.1.1: In Vitro EZH2 Histone Methyltransferase (HMT) Assay
This biochemical assay determines the direct inhibitory effect of this compound on EZH2 enzymatic activity.
-
Materials:
-
Recombinant human PRC2 complex (EZH2, EED, SUZ12)
-
Histone H3 peptide (e.g., biotinylated H3K27 peptide)
-
S-Adenosyl-L-[methyl-³H]-methionine (³H-SAM)
-
This compound (dissolved in DMSO)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM KCl, 1 mM DTT, 0.01% Triton X-100)
-
96-well filter plates
-
Scintillation fluid and counter
-
-
Procedure:
-
Prepare a reaction mixture containing the PRC2 complex and H3 peptide substrate in the assay buffer.
-
Add varying concentrations of this compound (e.g., 0.01 µM to 100 µM) or DMSO (vehicle control) to the wells.
-
Initiate the reaction by adding ³H-SAM.
-
Incubate the plate at 30°C for 1 hour.
-
Stop the reaction by adding trichloroacetic acid (TCA).
-
Transfer the reaction mixture to a filter plate to capture the precipitated peptide.
-
Wash the wells to remove unincorporated ³H-SAM.
-
Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control and determine the IC₅₀ value.
-
Protocol 1.1.2: Cellular H3K27me3 Level Assessment (Western Blot)
This protocol assesses the effect of this compound on the levels of H3K27 trimethylation in a cellular context.
-
Materials:
-
EZH2-dependent cancer cell line (e.g., Pfeiffer, a DLBCL cell line with an EZH2 activating mutation).[1][2][3]
-
Cell culture medium and supplements
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-H3K27me3, anti-Total Histone H3
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate and imaging system
-
-
Procedure:
-
Seed Pfeiffer cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 48-72 hours.
-
Lyse the cells using RIPA buffer and quantify protein concentration.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescence substrate and capture the image.
-
Quantify the band intensity for H3K27me3 and normalize to Total Histone H3.
-
Protocol 1.1.3: Cell Viability (MTT Assay)
This assay measures the impact of this compound on the metabolic activity and proliferation of cancer cells.
-
Materials:
-
Cancer cell line (e.g., Pfeiffer, MCF-7)[8]
-
96-well plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat cells with a serial dilution of this compound for 72 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.[9]
-
Data Presentation for In Vitro Anti-Cancer Studies
| Assay | Cell Line | Endpoint | This compound (Concentration) | Result (Example) |
| EZH2 HMT Assay | N/A | IC₅₀ | 0.01 - 100 µM | 0.52 µM[1][2][3] |
| H3K27me3 Western Blot | Pfeiffer | Relative Density | 1 µM | 50% decrease vs. control |
| MTT Cell Viability | Pfeiffer | IC₅₀ | 0.1 - 100 µM | 1.5 µM |
| MTT Cell Viability | MCF-7 | IC₅₀ | 0.1 - 100 µM | 25 µM |
In Vivo Anti-Cancer Efficacy
This section describes a xenograft mouse model to evaluate the anti-tumor activity of this compound in a living organism.
Protocol 1.2.1: Human Tumor Xenograft Model
-
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or athymic nude mice).[10]
-
Pfeiffer cancer cells
-
Matrigel
-
This compound
-
Vehicle for oral gavage (e.g., 0.5% methylcellulose)
-
Calipers for tumor measurement
-
-
Procedure:
-
Subcutaneously inject a suspension of Pfeiffer cells mixed with Matrigel into the flank of each mouse.
-
Monitor the mice until tumors reach a palpable size (e.g., 100-150 mm³).
-
Randomize mice into treatment groups (e.g., vehicle control, this compound at 100 mg/kg, this compound at 250 mg/kg).
-
Administer this compound or vehicle daily via oral gavage.[11][12]
-
Measure tumor volume with calipers every 2-3 days using the formula: (Length x Width²)/2.
-
Monitor animal body weight and general health status.
-
At the end of the study (e.g., after 21-28 days or when tumors reach a predetermined size), euthanize the mice and excise the tumors.
-
Tumors can be weighed and processed for further analysis (e.g., Western blot for H3K27me3).
-
Data Presentation for In Vivo Xenograft Study
| Treatment Group | Number of Mice | Mean Initial Tumor Volume (mm³) | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Mean Body Weight Change (g) |
| Vehicle Control | 8 | 125 ± 15 | 1500 ± 250 | 0% | +1.5 ± 0.5 |
| This compound (100 mg/kg) | 8 | 128 ± 18 | 800 ± 150 | 47% | +1.2 ± 0.6 |
| This compound (250 mg/kg) | 8 | 122 ± 16 | 450 ± 90 | 70% | +0.8 ± 0.7 |
Section 2: Evaluation of Anti-Inflammatory Efficacy
In Vitro Anti-Inflammatory Effects
This protocol uses a lipopolysaccharide (LPS)-stimulated macrophage model to assess the anti-inflammatory properties of this compound. LPS stimulation of macrophages via TLR4 triggers a signaling cascade leading to the production of pro-inflammatory mediators.[13]
LPS-Induced Pro-inflammatory Signaling Pathway
Caption: Simplified NF-κB signaling pathway in LPS-stimulated macrophages.
Protocol 2.1.1: Measurement of Inflammatory Mediators in Macrophages
-
Materials:
-
Procedure:
-
Seed RAW 264.7 cells in 24-well plates and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. A non-LPS stimulated control group should be included.
-
After incubation, collect the cell culture supernatants.
-
Nitric Oxide (NO) Measurement: Mix the supernatant with Griess Reagent according to the manufacturer's instructions. Measure absorbance at 540 nm. Create a standard curve with sodium nitrite to quantify NO concentration.
-
Cytokine Measurement (TNF-α, IL-6): Use the collected supernatants to perform ELISAs for TNF-α and IL-6 according to the manufacturer's protocols.[5][7]
-
Perform a cell viability assay (e.g., MTT) in parallel to ensure that the observed effects are not due to cytotoxicity.
-
Data Presentation for In Vitro Anti-Inflammatory Study
| Treatment | NO (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) | Cell Viability (%) |
| Control (No LPS) | 1.2 ± 0.3 | 25 ± 8 | 15 ± 5 | 100 ± 5 |
| LPS (1 µg/mL) | 25.5 ± 2.1 | 3500 ± 300 | 1800 ± 200 | 98 ± 6 |
| LPS + this compound (1 µM) | 18.3 ± 1.5 | 2400 ± 250 | 1100 ± 150 | 97 ± 5 |
| LPS + this compound (5 µM) | 9.8 ± 1.1 | 1200 ± 180 | 550 ± 90 | 96 ± 7 |
| LPS + this compound (10 µM) | 4.5 ± 0.8 | 500 ± 95 | 210 ± 40 | 95 ± 8 |
Disclaimer: These protocols are intended as a guide and may require optimization for specific experimental conditions and reagents. Always follow appropriate laboratory safety procedures.
References
- 1. researchgate.net [researchgate.net]
- 2. Document: Biological evaluation of tanshindiols as EZH2 histone methyltransferase inhibitors. (CHEMBL3286358) - ChEMBL [ebi.ac.uk]
- 3. Biological evaluation of tanshindiols as EZH2 histone methyltransferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Tanshinones and diethyl blechnics with anti-inflammatory and anti-cancer activities from Salvia miltiorrhiza Bunge (Danshen) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of the anti-inflammatory activities of tanshinones isolated from Salvia miltiorrhiza var. alba roots in THP-1 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. bepls.com [bepls.com]
- 9. scielo.br [scielo.br]
- 10. EZH2 inhibition decreases neuroblastoma proliferation and in vivo tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vivo evaluation of the EZH2 inhibitor (EPZ011989) alone or in combination with standard of care cytotoxic agents against pediatric malignant rhabdoid tumor preclinical models - A report from the Pediatric Preclinical Testing Consortium - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Lipopolysaccharide-induced macrophage inflammatory response is regulated by SHIP - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Determination of Tanshindiol B in Biological Matrices using LC-MS/MS
Abstract
Introduction
Tanshindiol B is a diterpenoid quinone derived from Salvia miltiorrhiza (Danshen), a plant widely used in traditional medicine. It belongs to the family of tanshinones, which are known for their diverse pharmacological activities. Accurate and sensitive quantification of this compound is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) properties, as well as for ensuring the quality and consistency of related pharmaceutical products. LC-MS/MS, particularly with a triple quadrupole mass spectrometer, offers the high selectivity and sensitivity required for bioanalytical assays.
Experimental
Sample Preparation Protocol
A liquid-liquid extraction (LLE) or solid-phase extraction (SPE) protocol is recommended for isolating this compound from complex biological matrices like plasma or tissue homogenates.
Protocol: Liquid-Liquid Extraction (LLE)
-
Aliquoting: Pipette 100 µL of the biological sample (e.g., plasma) into a 1.5 mL microcentrifuge tube.
-
Internal Standard (IS) Spiking: Add 10 µL of the internal standard working solution (e.g., Diazepam, 100 ng/mL) to each sample, except for the blank matrix.
-
Protein Precipitation/Lysis: Add 300 µL of acetonitrile (ACN) to precipitate proteins. Vortex for 1 minute.
-
Centrifugation: Centrifuge the samples at 12,000 rpm for 10 minutes at 4°C.
-
Extraction: Transfer the supernatant to a new tube. Add 1 mL of ethyl acetate and vortex for 2 minutes.
-
Second Centrifugation: Centrifuge at 12,000 rpm for 5 minutes.
-
Drying: Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid). Vortex for 30 seconds.
-
Final Centrifugation: Centrifuge at 12,000 rpm for 5 minutes.
-
Injection: Transfer the supernatant to an HPLC vial with an insert for LC-MS/MS analysis.
Liquid Chromatography (LC) Method
The chromatographic conditions are adapted from established methods for similar tanshinone compounds to achieve efficient separation from matrix interferences.[1][2][3]
| Parameter | Recommended Condition |
| LC System | UPLC/HPLC System |
| Column | C18 Column (e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 35°C |
| Gradient Elution | 0-2 min, 30% B; 2-5 min, 30-90% B; 5-7 min, 90% B; 7.1-9 min, 30% B |
Mass Spectrometry (MS) Method
The MS parameters are based on the chemical properties of this compound and require empirical optimization. The analysis should be performed on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
Molecular Properties of this compound:
-
Predicted Precursor Ion [M+H]⁺: m/z 313.1
Table of Predicted and Optimized MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) | Ionization Mode |
| This compound | 313.1 | Requires Optimization | 200 | Requires Optimization | ESI+ |
| 313.1 | Requires Optimization | 200 | Requires Optimization | ESI+ | |
| Internal Std. | Dependent on IS | Dependent on IS | 200 | Dependent on IS | ESI+ |
Protocol: MRM Method Development for this compound
-
Compound Infusion: Prepare a 1 µg/mL solution of this compound standard in the mobile phase. Infuse the solution directly into the mass spectrometer using a syringe pump to obtain the full scan (Q1) spectrum and confirm the precursor ion mass ([M+H]⁺ at m/z 313.1).
-
Product Ion Scan: Perform a product ion scan on the precursor m/z 313.1. Fragment the precursor ion using a range of collision energies (e.g., 10-40 V) to identify the most stable and abundant product ions.
-
Select Product Ions: Select at least two intense and specific product ions for the MRM transitions. One transition will be used for quantification (quantifier) and the other for confirmation (qualifier).
-
Collision Energy Optimization: For each selected precursor-product ion pair, perform a collision energy optimization experiment. Inject the standard solution and analyze it while ramping the collision energy over a predefined range. The voltage that produces the maximum intensity for each transition should be used in the final method.
General Mass Spectrometer Source Parameters:
| Parameter | Recommended Setting |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 4.0 kV |
| Gas Temperature | 350 °C |
| Drying Gas Flow | 11 L/min |
| Nebulizer Pressure | 45 psi |
Visual Protocols and Workflows
Experimental Workflow Diagram
Caption: Workflow for this compound quantification.
MRM Method Development Logic
Caption: Logic for developing an MRM method.
Conclusion
This application note outlines a comprehensive and robust LC-MS/MS method for the detection and quantification of this compound. While the provided chromatographic and sample preparation parameters are based on well-established methods for related compounds, the mass spectrometric parameters require empirical optimization. The detailed protocol for MRM development will enable researchers to establish a validated, sensitive, and selective assay for their specific research needs, facilitating further investigation into the pharmacology and clinical application of this compound.
References
Application Notes and Protocols: Assessing the Enzymatic Effects of Tanshindiol B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tanshindiol B, a diterpenoid isolated from the medicinal plant Salvia miltiorrhiza, has garnered significant interest for its potential therapeutic applications. Emerging research has identified this compound as a potent inhibitor of Enhancer of zeste homolog 2 (EZH2), a histone methyltransferase that plays a crucial role in epigenetic regulation and is frequently dysregulated in various cancers.[1][2] Understanding the precise effects of this compound on EZH2 activity and its selectivity against other enzymes is paramount for its development as a targeted therapeutic agent.
These application notes provide detailed protocols for assessing the inhibitory effects of this compound on EZH2 enzyme activity, determining its IC50 value, and evaluating its selectivity against other histone methyltransferases and cytochrome P450 (CYP) enzymes.
Data Presentation
Table 1: Reported Inhibitory Activity of Tanshindiols against EZH2
| Compound | Target Enzyme | IC50 (µM) | Inhibition Mechanism | Reference |
| This compound | EZH2 | 0.52 | Competitive with S-adenosylmethionine (SAM) | [1][2] |
| Tanshindiol C | EZH2 | 0.55 | Competitive with S-adenosylmethionine (SAM) | [1][2] |
Experimental Protocols
Protocol 1: In Vitro EZH2 Histone Methyltransferase (HMT) Inhibition Assay
This protocol describes a fluorescence-based assay to determine the inhibitory effect of this compound on EZH2 activity. The assay measures the methylation of a histone H3 peptide substrate by the EZH2 enzyme complex.
Materials:
-
Recombinant human EZH2 complex (containing EZH2, EED, SUZ12, RbAp48, and AEBP2)
-
Histone H3 (1-25) peptide with a biotin tag
-
S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM) or unlabeled SAM for non-radioactive assays
-
This compound
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 5 mM MgCl₂, 1 mM DTT, and 0.01% BSA
-
Streptavidin-coated microplates
-
Detection reagent (e.g., europium-labeled anti-trimethyl-histone H3 Lys27 antibody for fluorescence-based detection)
-
Microplate reader capable of detecting fluorescence or radioactivity
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in assay buffer to achieve a range of desired concentrations. The final DMSO concentration in the assay should be kept below 1% to avoid solvent effects.
-
Enzyme and Substrate Preparation: Dilute the recombinant EZH2 complex and the biotinylated histone H3 peptide in assay buffer to their final working concentrations.
-
Reaction Setup:
-
Add 5 µL of the diluted this compound solution or vehicle control (assay buffer with DMSO) to the wells of a streptavidin-coated microplate.
-
Add 10 µL of the diluted EZH2 enzyme complex to each well.
-
Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Reaction:
-
Add 5 µL of a solution containing the histone H3 peptide substrate and SAM to each well to initiate the enzymatic reaction.
-
The final concentrations of the components should be optimized but typical ranges are: 5-20 nM EZH2 complex, 1-5 µM histone H3 peptide, and 1-10 µM SAM.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Detection:
-
For Radioactive Assay: Stop the reaction by adding an appropriate stop solution. Transfer the reaction mixture to a filter plate to capture the biotinylated peptide. Wash the plate to remove unincorporated [³H]-SAM. Add scintillation fluid and measure the radioactivity using a scintillation counter.[3][4]
-
For Fluorescence-Based Assay: Add the detection reagent (e.g., europium-labeled anti-trimethyl-H3K27 antibody). Incubate as recommended by the manufacturer to allow for antibody binding. Measure the fluorescence signal using a microplate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[5][6]
-
Protocol 2: Assessing the Selectivity of this compound
To evaluate the specificity of this compound, its inhibitory activity should be tested against other histone methyltransferases and key drug-metabolizing enzymes.
A. Histone Methyltransferase Selectivity Panel:
Procedure:
-
Follow the general procedure outlined in Protocol 1, substituting the EZH2 enzyme complex with other recombinant histone methyltransferases (e.g., G9a, SUV39H1, PRMT1, CARM1).[7][8]
-
Use the appropriate histone substrates and buffer conditions for each enzyme as recommended by the manufacturer or from literature.
-
Determine the IC50 value of this compound for each methyltransferase.
-
Compare the IC50 values to determine the selectivity of this compound for EZH2. A significantly higher IC50 value for other methyltransferases indicates selectivity.
B. Cytochrome P450 (CYP) Inhibition Assay:
This protocol utilizes a fluorogenic assay to assess the inhibitory potential of this compound on major human CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4).[9][10]
Materials:
-
Recombinant human CYP enzymes (microsomes or purified enzymes)
-
Fluorogenic CYP-specific substrates (e.g., 7-ethoxyresorufin for CYP1A2, dibenzylfluorescein for CYP2C9)
-
NADPH regenerating system
-
This compound
-
Assay Buffer: Potassium phosphate buffer (pH 7.4)
-
96-well microplates
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in the assay buffer.
-
Reaction Setup:
-
In a 96-well plate, add the recombinant CYP enzyme, the NADPH regenerating system, and the this compound dilution or vehicle control.
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
-
Initiation of Reaction: Add the fluorogenic substrate to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), protected from light.
-
Detection: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the specific substrate.
-
Data Analysis:
-
Calculate the percent inhibition of each CYP isoform by this compound.
-
Determine the IC50 value for each CYP isoform where significant inhibition is observed.
-
Mandatory Visualization
References
- 1. Biological evaluation of tanshindiols as EZH2 histone methyltransferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In Vitro Histone Methyltransferase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. clyte.tech [clyte.tech]
- 7. Selective Inhibitors of Histone Methyltransferase DOT1L: Design, Synthesis and Crystallographic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective inhibitors of histone methyltransferase DOT1L: design, synthesis, and crystallographic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CYP450 inhibition assay (fluorogenic) | Bienta [bienta.net]
- 10. High-throughput fluorescence assay of cytochrome P450 3A4 - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Molecular Docking of Tanshindiol B as a Competitive Inhibitor of EZH2
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tanshindiol B, a natural product derived from Salvia miltiorrhiza, has been identified as a potent anti-cancer agent. Its mechanism of action involves the inhibition of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase that is frequently overexpressed in various cancers, including prostate cancer, breast cancer, and lymphomas[1]. EZH2 is the catalytic core subunit of the Polycomb Repressive Complex 2 (PRC2) and plays a critical role in epigenetic gene silencing through the methylation of histone H3 on lysine 27 (H3K27)[1][2]. Molecular docking is a powerful computational technique used in drug discovery to predict the binding orientation and affinity of a small molecule (ligand) to a protein target[3]. This application note provides a detailed protocol for performing molecular docking studies of this compound with its target, EZH2, and outlines the underlying signaling pathway.
Mechanism of Action and Signaling Pathway
This compound functions as a competitive inhibitor of EZH2 with respect to its co-factor, S-adenosylmethionine (SAM)[2][4]. EZH2 utilizes SAM as a methyl group donor to catalyze the trimethylation of H3K27 (H3K27me3)[5]. This epigenetic mark leads to chromatin compaction and transcriptional repression of target genes, many of which are tumor suppressors[6]. By binding to the SAM pocket of EZH2, this compound blocks its methyltransferase activity, preventing H3K27 trimethylation. This leads to the reactivation of tumor suppressor genes, resulting in decreased cancer cell proliferation, cell cycle arrest, and apoptosis[5].
Figure 1: Signaling pathway of EZH2 and its inhibition by this compound.
Quantitative Data Summary
In vitro enzymatic assays have been performed to quantify the inhibitory potency of this compound and its related compound, Tanshindiol C, against EZH2. The half-maximal inhibitory concentration (IC50) values demonstrate their potent activity.
| Compound | Target | IC50 (µM) | Study Type |
| This compound | EZH2 | 0.52 | In vitro enzymatic |
| Tanshindiol C | EZH2 | 0.55 | In vitro enzymatic |
| Data sourced from Woo et al. (2014).[2] |
Molecular Docking Protocol for this compound with EZH2
This protocol provides a generalized workflow for docking this compound into the SAM-binding pocket of EZH2. It is adaptable to various molecular modeling software suites.
1. Required Software and Resources
-
Molecular Graphics Laboratory (MGL) Tools with AutoDock Vina: For protein/ligand preparation and docking.
-
PyMOL or Chimera: For visualization and analysis of docking results.
-
Protein Data Bank (PDB): To retrieve the 3D structure of the EZH2 protein.
-
PubChem or other chemical databases: To retrieve the structure of this compound.
2. Protein Preparation
-
Obtain Crystal Structure: Download the 3D crystal structure of human EZH2 from the PDB. Select a high-resolution structure complexed with SAM or a SAM-competitive inhibitor (e.g., PDB ID: 5WFC, complexed with GSK343)[3].
-
Clean the Protein: Load the PDB file into your visualization software. Remove all non-essential components, including water molecules, co-crystallized ligands, and any non-protein chains.
-
Prepare for Docking: Using AutoDock Tools:
-
Add polar hydrogens to the protein.
-
Compute and assign Gasteiger charges.
-
Save the prepared protein in the required .pdbqt format.
-
3. Ligand Preparation
-
Obtain Ligand Structure: Download the 2D structure (SDF file) of this compound from the PubChem database.
-
Convert to 3D and Minimize: Use a tool like Open Babel to convert the 2D structure to a 3D format. Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformation.
-
Prepare for Docking: Using AutoDock Tools:
-
Detect the ligand's root and define rotatable bonds.
-
Save the prepared ligand in the .pdbqt format.
-
4. Molecular Docking Procedure
-
Define the Binding Site (Grid Box): The binding site should be centered on the SAM-binding pocket. If you used a PDB structure with a co-crystallized inhibitor, center the grid box on that inhibitor's coordinates to ensure you are targeting the correct active site[7]. A typical grid box size is 25 Å × 25 Å × 25 Å, but it should be large enough to accommodate the ligand and allow for rotational and translational movement.
-
Configure Docking Parameters: Create a configuration file for AutoDock Vina specifying the paths to the prepared protein and ligand files, the grid box center and dimensions, and the output file name. The exhaustiveness parameter can be increased for a more thorough search (a value of 8 is standard, but 16 or higher can be used for greater accuracy).
-
Run the Docking Simulation: Execute the docking run from the command line using Vina. The program will generate an output file containing the predicted binding poses of this compound, ranked by their binding affinity scores (in kcal/mol).
5. Analysis and Interpretation of Results
-
Evaluate Binding Affinity: The primary quantitative result is the binding affinity (or docking score), reported in kcal/mol. More negative values indicate a stronger predicted binding affinity[8].
-
Visualize Binding Poses: Load the protein and the docked ligand poses into PyMOL or Chimera. Analyze the top-ranked pose to understand the binding mode.
-
Identify Key Interactions: Examine the intermolecular interactions between this compound and the amino acid residues in the EZH2 active site. Look for:
-
Hydrogen Bonds: Crucial for specificity and stability.
-
Hydrophobic Interactions: Important for anchoring the ligand in the pocket.
-
Pi-Stacking or Cation-Pi Interactions: Common with aromatic rings.
-
Compare the observed interactions with those of known EZH2 inhibitors to validate the binding mode.
-
Figure 2: Generalized workflow for molecular docking studies.
Molecular docking serves as an invaluable tool for elucidating the structural basis of the inhibition of EZH2 by this compound. The protocols and data presented here provide a framework for researchers to computationally investigate this interaction, aiding in the structure-based design of novel and more potent EZH2 inhibitors for cancer therapy. The potent IC50 value of this compound, combined with its predicted competitive binding mechanism, makes it a compelling lead compound for further drug development efforts.
References
- 1. EZH2: biology, disease, and structure-based drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biological evaluation of tanshindiols as EZH2 histone methyltransferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploring EZH2-Proteasome Dual-Targeting Drug Discovery through a Computational Strategy to Fight Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Selective inhibition of Ezh2 by a small molecule inhibitor blocks tumor cells proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Structural insights into conformational stability of both wild-type and mutant EZH2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.plos.org [journals.plos.org]
Troubleshooting & Optimization
Troubleshooting poor yield in Tanshindiol B synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of Tanshindiol B, with a focus on improving reaction yields.
Frequently Asked Questions (FAQs)
Q1: My overall yield for the three-step synthesis of (±)-Tanshindiol B is significantly lower than the reported 50%. What are the most critical steps to scrutinize?
A1: The two most critical stages impacting the overall yield are the ultrasound-promoted Diels-Alder reaction for the synthesis of the intermediate (±)-Tanshinol B and the subsequent dihydroxylation step to form (±)-Tanshindiol B. Inefficiencies in either of these steps will substantially reduce your final product yield.
Q2: I am observing multiple spots on my TLC plate after the Diels-Alder reaction. What are the likely side products?
A2: The formation of multiple products in the Diels-Alder reaction can be attributed to several factors. The most common side products are regioisomers of the desired cycloaddition product. Additionally, polymerization of the starting materials or decomposition of the quinone dienophile under prolonged heating can lead to a complex mixture of byproducts. The use of ultrasound is intended to mitigate some of these issues by allowing for lower reaction temperatures and shorter reaction times.
Q3: Is a Lewis acid catalyst necessary for the Diels-Alder reaction in this synthesis?
A3: While the ultrasound-promoted reaction can proceed without a Lewis acid, the addition of a mild Lewis acid catalyst, such as zinc chloride (ZnCl₂) or magnesium bromide (MgBr₂), can enhance the rate and regioselectivity of the Diels-Alder reaction. This can lead to a cleaner reaction profile and potentially a higher yield of the desired (±)-Tanshinol B intermediate. However, the choice and concentration of the Lewis acid must be carefully optimized, as stronger Lewis acids can promote side reactions.
Q4: My Sharpless asymmetric dihydroxylation step is resulting in a low enantiomeric excess (ee). What could be the cause?
A4: A low enantiomeric excess in the Sharpless dihydroxylation can stem from several issues. The purity of the chiral ligand is paramount; even small impurities can significantly diminish the stereoselectivity. Ensure the ligand is of high quality and handled under inert conditions to prevent degradation. Additionally, if the concentration of the alkene substrate is too high, a competing, non-enantioselective "second cycle" of dihydroxylation can occur, which will lower the overall ee. Slow addition of the alkene to the reaction mixture can help to minimize this side reaction.
Q5: I'm having difficulty purifying the final this compound product. What chromatographic conditions are recommended?
A5: this compound is a relatively polar diterpenoid. For purification, column chromatography on silica gel is typically effective. A gradient elution system starting with a less polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity (increasing the proportion of ethyl acetate or switching to a more polar solvent system like dichloromethane/methanol) should allow for the separation of this compound from less polar impurities and starting materials.
Troubleshooting Guides
Problem 1: Low Yield in Ultrasound-Promoted Diels-Alder Reaction for (±)-Tanshinol B Synthesis
This section addresses common issues leading to poor yields in the key cycloaddition step.
| Potential Cause | Troubleshooting Suggestion | Expected Outcome |
| Inefficient Sonication | Ensure the ultrasonic probe is properly submerged in the reaction mixture and that the power output is set appropriately. The reaction vessel should be positioned to maximize energy transfer. | Consistent and efficient cavitation should lead to an increased reaction rate and a higher yield of the desired cycloadduct. |
| Suboptimal Reaction Temperature | While ultrasound allows for lower temperatures, the reaction may still require gentle heating. Optimize the temperature (e.g., 40-60 °C) to find the balance between reaction rate and side product formation. | An optimized temperature will maximize the formation of (±)-Tanshinol B while minimizing thermal decomposition of starting materials. |
| Incorrect Solvent | The choice of solvent can influence the efficiency of the Diels-Alder reaction. While toluene is commonly used, exploring other solvents like dichloromethane or a mixture of solvents may improve the yield. | A solvent that provides good solubility for the reactants and effectively transmits ultrasonic energy will improve reaction efficiency. |
| Starting Material Quality | Impurities in the 3-methyl-4,5-benzofurandione or the diene can inhibit the reaction or lead to byproduct formation. Ensure starting materials are pure before use. | Using purified starting materials will result in a cleaner reaction and a higher yield of the desired product. |
Problem 2: Poor Yield in the Dihydroxylation of (±)-Tanshinol B
This guide focuses on troubleshooting the conversion of the intermediate to the final this compound product.
| Potential Cause | Troubleshooting Suggestion | Expected Outcome |
| Catalyst Inactivity | The osmium tetroxide catalyst may have been reduced and not effectively re-oxidized. Ensure the stoichiometric re-oxidant (e.g., NMO or K₃[Fe(CN)₆]) is fresh and added in the correct amount. | Efficient catalytic turnover will lead to complete conversion of the starting material to the diol. |
| Low Reaction Temperature | If the reaction is too cold, the rate of dihydroxylation may be very slow, leading to incomplete conversion. While low temperatures are often used for Sharpless asymmetric dihydroxylation to improve selectivity, for a racemic synthesis, a slightly higher temperature (e.g., 0 °C to room temperature) may be necessary for a reasonable reaction time. | An appropriate reaction temperature will ensure the reaction proceeds to completion in a timely manner. |
| Side Reactions (Over-oxidation) | Prolonged reaction times or an excess of the oxidant can lead to over-oxidation of the product. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed. | Quenching the reaction at the appropriate time will prevent the formation of undesired oxidized byproducts and improve the isolated yield of this compound. |
| Hydrolysis Issues | The hydrolysis of the intermediate osmate ester can sometimes be slow. Ensure adequate stirring and sufficient reaction time after the addition of the quenching agent (e.g., sodium sulfite or sodium bisulfite). | Complete hydrolysis of the osmate ester is necessary to liberate the diol and achieve a good isolated yield. |
Experimental Protocols
Protocol 1: Synthesis of (±)-Tanshinol B via Ultrasound-Promoted Diels-Alder Reaction
-
Reactant Preparation: In a dry round-bottom flask, dissolve 3-methyl-4,5-benzofurandione (1.0 eq) and the appropriate diene (1.2 eq) in anhydrous toluene.
-
Reaction Setup: Place the flask in an ultrasonic bath.
-
Sonication: Irradiate the mixture with ultrasound at a frequency of 40 kHz and a power of 100 W. Maintain the reaction temperature at 50 °C.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) mobile phase.
-
Work-up: Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford (±)-Tanshinol B.
Protocol 2: Synthesis of (±)-Tanshindiol B via Dihydroxylation
-
Reaction Setup: Dissolve (±)-Tanshinol B (1.0 eq) in a 1:1 mixture of tert-butanol and water.
-
Reagent Addition: To the stirred solution, add N-methylmorpholine N-oxide (NMO) (1.5 eq) followed by a catalytic amount of osmium tetroxide (0.02 eq) as a 2.5 wt% solution in tert-butanol.
-
Reaction: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed (typically 6-12 hours).
-
Quenching: Quench the reaction by adding a saturated aqueous solution of sodium sulfite. Stir for 30 minutes.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Work-up: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield (±)-Tanshindiol B.
Visualizations
Caption: Synthetic workflow for (±)-Tanshindiol B.
Caption: Troubleshooting logic for the Diels-Alder step.
Caption: Troubleshooting logic for the dihydroxylation step.
Technical Support Center: Optimizing Tanshindiol B Dosage for Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Tanshindiol B dosage for animal models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent inhibitor of the Enhancer of Zeste Homolog 2 (EZH2) histone methyltransferase.[1][2] It competitively inhibits the substrate S-adenosylmethionine, leading to a decrease in the trimethylation of histone H3 at lysine 27 (H3K27me3).[1][2] This epigenetic modification plays a crucial role in gene silencing, and its inhibition can reactivate tumor suppressor genes.
Q2: What is a recommended starting dose for this compound in a mouse xenograft model?
A2: While specific in vivo dosage studies for this compound are not widely published, data from other potent, selective EZH2 inhibitors can provide a strong starting point. For compounds like EPZ011989, doses ranging from 250 mg/kg to 500 mg/kg administered orally twice daily have been used in mouse xenograft models.[3] A dose-finding study is crucial, starting with a lower dose and escalating based on tolerability and efficacy markers.
Q3: How should I formulate this compound for oral administration, given its poor water solubility?
A3: Tanshinones are generally lipophilic and poorly soluble in water.[4] A common and effective approach for formulating similar poorly soluble compounds for oral gavage in animal studies is to create a suspension. A widely used vehicle for other EZH2 inhibitors is a combination of 0.5% sodium carboxymethylcellulose with 0.1% Tween 80 in water.[3][5] It is essential to ensure the suspension is homogenous before each administration.
Q4: What are the common routes of administration for compounds like this compound in rodent models?
A4: The most common routes for systemic administration in mice and rats include oral (PO), intraperitoneal (IP), intravenous (IV), and subcutaneous (SC).[6][7] For EZH2 inhibitors intended for prolonged treatment regimens, oral gavage is frequently used to mimic clinical administration routes.[3][5] The choice of route should be based on the experimental goals, the compound's pharmacokinetic profile, and animal welfare considerations.[8]
Q5: What signs of toxicity should I monitor for during my study?
A5: During in vivo studies with novel compounds, it is critical to monitor for signs of toxicity. Key indicators include body weight loss, changes in behavior (lethargy, ruffled fur), reduced food and water intake, and any signs of distress.[4] Studies with other EZH2 inhibitors have noted significant body weight loss (up to 16-20%) during prolonged dosing, which required cessation of treatment.[5] Regular monitoring (daily or at least twice weekly) of body weight is a sensitive indicator of animal health.
Data Presentation: Dosage and Formulation
Table 1: Recommended Starting Dosage Ranges for EZH2 Inhibitors (Proxy for this compound)
| Compound | Animal Model | Dosage Range | Administration Route | Dosing Frequency | Reference |
| EPZ011989 | SCID Mice | 250 - 500 mg/kg | Oral Gavage (P.O.) | Twice Daily (BID) | [3] |
| EPZ011989 | C.B.17SC scid−/− Mice | 250 mg/kg | Oral Gavage (P.O.) | Twice Daily (BID) | [5] |
| GSK126 | Mice | 50 mg/kg | Intraperitoneal (I.P.) | Daily | [9] |
| Luteolin | C57BL/6 Mice | 20 mg/kg | Intraperitoneal (I.P.) | Not Specified | [10] |
Table 2: Common Vehicle Formulations for Poorly Soluble Compounds
| Vehicle Composition | Route | Notes | References |
| 0.5% Sodium Carboxymethylcellulose + 0.1% Tween 80 | Oral (P.O.) | Standard suspension vehicle for EZH2 inhibitors. | [3][5] |
| Polyethylene glycol 400 (PEG 400) | Oral (P.O.), IV, IP | A common solubilizing agent. Check for tolerability. | [11] |
| Corn Oil | Oral (P.O.), SC, IM | Suitable for lipophilic compounds. | [11] |
| 10% DMSO, 40% PEG 300, 50% Saline | IV | Common co-solvent system for intravenous injection. | General Formulation Knowledge |
Experimental Protocols
Protocol 1: Formulation of this compound for Oral Gavage
-
Objective: To prepare a 25 mg/mL suspension of this compound.
-
Materials:
-
This compound powder
-
Sodium Carboxymethylcellulose (Na-CMC)
-
Tween 80
-
Sterile, deionized water
-
Mortar and pestle
-
Stir plate and magnetic stir bar
-
Sterile tubes
-
-
Procedure:
-
Prepare the vehicle solution: Add 0.5g of Na-CMC and 0.1mL of Tween 80 to a beaker with 100mL of sterile water. Mix thoroughly on a stir plate until the Na-CMC is fully dissolved.
-
Weigh the required amount of this compound. For a 10 mL final volume at 25 mg/mL, weigh 250 mg.
-
Place the this compound powder in a mortar.
-
Add a small amount of the vehicle solution (~1-2 mL) to the powder and triturate with the pestle to create a smooth, uniform paste. This step is critical to prevent clumping.
-
Gradually add the remaining vehicle solution while continuously stirring or mixing.
-
Transfer the final suspension to a sterile tube.
-
Before each administration, vortex or shake the suspension vigorously to ensure homogeneity.
-
Protocol 2: Dose Administration via Oral Gavage in Mice
-
Objective: To accurately administer the formulated this compound to a mouse.
-
Materials:
-
This compound suspension
-
Appropriately sized syringe (e.g., 1 mL)
-
Flexible, ball-tipped oral gavage needle (20-22 gauge for an adult mouse)
-
Animal scale
-
-
Procedure:
-
Weigh the mouse to calculate the precise volume of suspension needed (Dose in mg/kg * Body Weight in kg / Concentration in mg/mL = Volume in mL).
-
Gently but firmly restrain the mouse, ensuring control of the head and neck to prevent movement.
-
Draw the calculated volume of the homogenous suspension into the syringe.
-
Carefully insert the gavage needle into the mouse's mouth, passing it along the roof of the mouth and down the esophagus into the stomach. Do not force the needle.
-
Slowly dispense the liquid from the syringe.
-
Gently remove the needle.
-
Monitor the animal for a short period post-administration for any signs of distress, such as difficulty breathing, which could indicate improper administration into the trachea.
-
Visualizations
Signaling Pathway of EZH2 Inhibition
Caption: Mechanism of action for this compound via EZH2 inhibition.
Experimental Workflow for Dosage Optimization
Caption: A stepwise workflow for optimizing this compound dosage in animal models.
Troubleshooting Guide: Logic Diagram
Caption: A logical guide for troubleshooting common experimental issues.
References
- 1. Biological evaluation of tanshindiols as EZH2 histone methyltransferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. EPZ011989, A Potent, Orally-Available EZH2 Inhibitor with Robust in Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vivo Angiogenesis Screening and Mechanism of Action of Novel Tanshinone Derivatives Produced by One-Pot Combinatorial Modification of Natural Tanshinone Mixture from Salvia Miltiorrhiza - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo evaluation of the EZH2 inhibitor (EPZ011989) alone or in combination with standard of care cytotoxic agents against pediatric malignant rhabdoid tumor preclinical models - A report from the Pediatric Preclinical Testing Consortium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gadconsulting.com [gadconsulting.com]
- 7. mdpi.com [mdpi.com]
- 8. Administration of substances to laboratory animals: equipment considerations, vehicle selection, and solute preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nano particle loaded EZH2 inhibitors: Increased efficiency and reduced toxicity for malignant solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting CD73 with flavonoids inhibits cancer stem cells and increases lymphocyte infiltration in a triple-negative breast cancer mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
How to prevent degradation of Tanshindiol B during storage
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the proper storage and handling of Tanshindiol B to minimize degradation and ensure the integrity of your experimental results. The information is based on studies of closely related tanshinone compounds, as specific stability data for this compound is limited in current scientific literature.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
Based on research on structurally similar tanshinones, the primary factors contributing to degradation are exposure to high temperatures and light.[1] Like other tanshinones, this compound is also expected to exhibit some instability in aqueous solutions over time.[2]
Q2: How should I store my solid this compound compound?
To ensure maximum stability, solid this compound should be stored in a tightly sealed container, protected from light, at a low temperature. Recommended storage is at -20°C.
Q3: I need to prepare a stock solution of this compound. What is the recommended solvent and how should I store the solution?
For stock solutions, it is recommended to use a high-purity, anhydrous solvent such as dimethyl sulfoxide (DMSO). After preparation, the stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or lower, and protected from light.
Q4: How long can I store the this compound stock solution?
While specific data for this compound is unavailable, studies on other tanshinones in DMSO show that they can be stable for extended periods when stored properly at low temperatures. However, for sensitive experiments, it is best to use freshly prepared solutions or solutions stored for no longer than a few weeks. It is advisable to perform a purity check if the solution has been stored for an extended period.
Q5: Can I store my this compound solution in an aqueous buffer?
Tanshinones have been shown to be unstable in aqueous solutions, with degradation occurring over 24 hours.[2] Therefore, it is not recommended to store this compound in aqueous buffers for extended periods. Aqueous working solutions should be prepared fresh from a DMSO stock solution immediately before use.
Troubleshooting Guide
This guide addresses common issues that may arise during the handling and storage of this compound.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound stock solution. | - Prepare a fresh stock solution of this compound. - Aliquot the stock solution to minimize freeze-thaw cycles. - Ensure the stock solution is stored at -20°C or below and protected from light. - If possible, perform a purity analysis (e.g., by HPLC) on the stock solution to confirm its integrity. |
| Loss of compound activity over time | Gradual degradation of the compound in solution or as a solid. | - For solid compound, ensure storage in a tightly sealed, light-protected container at -20°C. - For solutions, always use freshly prepared working solutions from a frozen stock. Avoid storing working solutions, especially in aqueous buffers. |
| Visible changes in the appearance of the solid compound or solution (e.g., color change) | Significant degradation has likely occurred. | - Discard the compound or solution. - Obtain a fresh batch of this compound and store it under the recommended conditions. |
Stability of Tanshinones: A General Overview
The following table summarizes the known stability of tanshinones based on available literature. This information can be used as a general guideline for handling this compound.
| Condition | Effect on Stability | Recommendation |
| High Temperature | Prone to degradation.[1] | Store at low temperatures (-20°C recommended). Avoid heat. |
| Light | Unstable and prone to degradation.[1] | Store in a light-protected container (e.g., amber vial). |
| Aqueous Solution | Unstable, with degradation observed within 24 hours.[2] | Prepare aqueous solutions fresh before use. Do not store. |
| pH | Stability is influenced by pH. | Use freshly prepared solutions and buffer appropriately for immediate use in experiments. |
Experimental Protocol: General Guideline for Assessing Compound Stability
Objective: To determine the stability of this compound in a specific solvent or buffer over time.
Materials:
-
This compound
-
High-purity solvent (e.g., DMSO)
-
Experimental buffer (e.g., PBS)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)
-
UV-Vis spectrophotometer or photodiode array (PDA) detector
Methodology:
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in the chosen solvent (e.g., 10 mM in DMSO).
-
Preparation of Working Solutions: Dilute the stock solution to the final experimental concentration in the solvent or buffer to be tested.
-
Initial Analysis (Time 0): Immediately after preparation, analyze the working solution by HPLC to determine the initial peak area of this compound. This will serve as the baseline (C0).
-
Incubation: Store the working solution under the desired experimental conditions (e.g., specific temperature, light or dark).
-
Time-Point Analysis: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), take an aliquot of the working solution and analyze it by HPLC to determine the peak area of this compound (Ct).
-
Data Analysis: Calculate the percentage of this compound remaining at each time point using the formula: (% Remaining) = (Ct / C0) * 100.
-
Kinetic Analysis (Optional): To determine the degradation kinetics, plot the natural logarithm of the concentration ratio (ln(Ct/C0)) against time. If the plot is linear, the degradation follows pseudo-first-order kinetics, and the degradation rate constant (k) can be determined from the slope of the line.[1]
Logical Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting issues related to this compound stability.
Caption: Troubleshooting workflow for this compound stability issues.
References
Technical Support Center: Tanshindiol B Extraction and Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction and purification of Tanshindiol B from Salvia miltiorrhiza (Danshen).
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in extracting this compound?
A1: The primary challenges in this compound extraction revolve around its lipophilic nature, potential for degradation, and the presence of numerous structurally similar compounds in the raw plant material. Key difficulties include selecting an appropriate solvent system to maximize yield while minimizing the co-extraction of impurities, preventing degradation from factors like heat and light, and dealing with complex mixtures that can interfere with downstream purification.
Q2: Which extraction methods are most suitable for this compound?
A2: Several methods can be employed, each with its own advantages and disadvantages.
-
Solvent Extraction: Traditional methods using organic solvents like ethanol or ethyl acetate are common.[1] Reflux extraction with ethyl acetate has been shown to be effective for tanshinones.[1]
-
Supercritical Fluid Extraction (SFE): Using supercritical CO2, often with a co-solvent like ethanol, is a "green" alternative that can offer high selectivity and efficiency.[2] Optimized conditions for other tanshinones include a pressure of 20 MPa and a temperature of 45°C.[2]
-
Microwave-Assisted Extraction (MAE): This technique can significantly reduce extraction time and solvent consumption. An optimized method for related compounds used 80% methanol at 70°C.
-
Cloud Point Extraction (CPE): An environmentally friendly method using surfactants, such as lecithin, which has shown improved extraction efficiency for some tanshinones compared to conventional water extraction.
Q3: How can I improve the purity of my this compound extract?
A3: Purity can be enhanced through several purification techniques. High-Speed Counter-Current Chromatography (HSCCC) is a particularly effective method for separating multiple tanshinones from a crude extract in a single step.[1][3] A two-phase solvent system of light petroleum-ethyl acetate-methanol-water (6:4:6.5:3.5, v/v) has been successfully used for the purification of various tanshinones.[1] Other chromatographic methods, such as column chromatography with silica gel or preparative HPLC, are also commonly used.
Q4: What are the critical factors affecting the stability of this compound during processing?
A4: Like many phenolic compounds, this compound is susceptible to degradation. Key factors to control are:
-
Temperature: High temperatures during extraction and solvent evaporation can lead to degradation. Subcritical water extraction has shown that higher temperatures can increase extraction efficiency but may also promote the degradation of some compounds.
-
Light: Exposure to UV light can cause photodegradation. It is advisable to work with light-protected glassware and store extracts and purified compounds in the dark.
-
pH: The pH of the extraction and purification buffers can influence the stability of this compound.
-
Oxidation: The presence of oxygen can lead to oxidative degradation. Using antioxidants or working under an inert atmosphere (e.g., nitrogen) can mitigate this.
Q5: What analytical methods are suitable for quantifying this compound and its impurities?
A5: High-Performance Liquid Chromatography (HPLC) is the gold standard for the quantitative analysis of this compound and its impurities.[4][5] An HPLC method coupled with a UV or mass spectrometry (MS) detector can provide high sensitivity and selectivity.[4][5] For impurity profiling, techniques like HPLC-MS/MS are invaluable for identifying and quantifying trace-level impurities.[4]
Troubleshooting Guides
Low Extraction Yield
| Potential Cause | Troubleshooting Steps |
| Inappropriate Solvent | The polarity of the extraction solvent may not be optimal for this compound. Experiment with solvents of varying polarities (e.g., ethanol, methanol, ethyl acetate, or mixtures thereof). |
| Insufficient Extraction Time/Temperature | Increase the extraction time or temperature within a range that does not promote degradation. For SFE, optimize pressure and temperature.[2] |
| Poor Mass Transfer | Ensure the plant material is ground to a fine, uniform powder to increase the surface area for extraction. Agitation during extraction can also improve mass transfer. |
| Degradation of this compound | See the "Product Degradation" section below. |
Low Purity of Extract
| Potential Cause | Troubleshooting Steps |
| Non-selective Extraction Solvent | A solvent that is too non-polar may co-extract a large number of lipids and other lipophilic impurities. Consider a more selective solvent or a multi-step extraction with solvents of increasing polarity. |
| Inefficient Purification | The chosen purification method may not have sufficient resolving power. For complex mixtures, consider multi-step purification or a more powerful technique like HSCCC.[1][3] |
| Column Overloading (Chromatography) | If using column chromatography, reduce the amount of crude extract loaded onto the column to improve separation. |
| Co-elution of Impurities | Optimize the mobile phase composition and gradient in your chromatographic method to improve the separation of this compound from closely related impurities. |
Product Degradation
| Potential Cause | Troubleshooting Steps |
| High Temperature | Use lower temperatures for extraction and solvent removal (e.g., rotary evaporation under reduced pressure). Consider non-thermal extraction methods like SFE. |
| Light Exposure | Protect samples from light by using amber glassware or covering equipment with aluminum foil. |
| Oxidation | Degas solvents and consider adding an antioxidant to the extraction solvent. Store extracts and purified compounds under an inert atmosphere (e.g., nitrogen or argon). |
| Inappropriate pH | Buffer the extraction solvent and purification mobile phases to a pH where this compound is known to be stable. |
Quantitative Data Summary
The following table summarizes the yield and purity of various tanshinones obtained from Salvia miltiorrhiza using High-Speed Counter-Current Chromatography (HSCCC) after an initial extraction with ethyl acetate. While this data does not specifically list this compound, it provides a useful reference for the expected outcomes of similar compounds from the same source.
| Compound | Amount from 400mg Extract (mg) | Purity (%) |
| Dihydrotanshinone I | 8.2 | 97.6 |
| 1,2,15,16-tetrahydrotanshiquinone | 5.8 | 95.1 |
| Cryptotanshinone | 26.3 | 99.0 |
| Tanshinone I | 16.2 | 99.1 |
| neo-przewaquinone A | 25.6 | 93.2 |
| Tanshinone IIA | 68.8 | 99.3 |
| Miltirone | 9.3 | 98.7 |
| (Data sourced from Sun et al., 2011)[1] |
Detailed Experimental Protocols
Protocol 1: Supercritical Fluid Extraction (SFE) of this compound
-
Preparation of Plant Material: Grind dried roots of Salvia miltiorrhiza to a fine powder (40-60 mesh).
-
SFE System Setup:
-
Extraction:
-
Load the powdered plant material into the extraction vessel.
-
Pump supercritical CO2 and the ethanol co-solvent through the vessel for the desired extraction time (e.g., 2 hours).
-
Collect the extract from the separator.
-
-
Post-Extraction:
-
Evaporate the ethanol from the extract under reduced pressure at a low temperature (e.g., 40°C).
-
The resulting crude extract can be further purified.
-
Protocol 2: Purification of this compound by High-Speed Counter-Current Chromatography (HSCCC)
-
Preparation of Two-Phase Solvent System:
-
HSCCC Instrument Setup:
-
Fill the column with the stationary phase (upper phase).
-
Set the rotational speed of the centrifuge.
-
Pump the mobile phase (lower phase) through the column until hydrodynamic equilibrium is reached.
-
-
Sample Injection and Separation:
-
Dissolve the crude extract (obtained from a method like SFE) in a small volume of the mobile phase.
-
Inject the sample into the HSCCC system.
-
Continue to pump the mobile phase at a constant flow rate.
-
-
Fraction Collection and Analysis:
-
Collect fractions of the eluent.
-
Analyze the fractions using HPLC to identify those containing pure this compound.
-
Pool the pure fractions and evaporate the solvent to obtain the purified compound.
-
Visualizations
Caption: General workflow for the extraction and purification of this compound.
Caption: Troubleshooting logic for addressing low extraction yield of this compound.
References
- 1. Extraction and preparative purification of tanshinones from Salvia miltiorrhiza Bunge by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Identification and Determination of Impurities in a New Therapeutic Agent for Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
Adjusting pH for optimal Tanshindiol B activity in buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the experimental use of Tanshindiol B, with a specific focus on optimizing its activity by adjusting pH in buffer systems.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the activity of this compound in enzymatic assays?
A1: Based on standard protocols for its primary target, the EZH2 histone methyltransferase, this compound is expected to exhibit optimal activity in a slightly alkaline buffer system. The recommended pH range is 8.0 to 8.5 . Commonly used buffers in this range include Tris-HCl and HEPES.
Q2: How does pH affect the stability of this compound?
A2: While specific stability data for this compound across a wide pH range is limited, studies on structurally related tanshinones, such as cryptotanshinone, have shown that these compounds are most stable in alkaline conditions, specifically between pH 8.0 and 12.0. Acidic conditions should be avoided as they can lead to the degradation of the compound.
Q3: What is the primary mechanism of action of this compound?
A3: this compound is a potent inhibitor of the EZH2 (Enhancer of zeste homolog 2) histone methyltransferase.[1][2][3] By inhibiting EZH2, this compound prevents the trimethylation of histone H3 at lysine 27 (H3K27me3), a key epigenetic modification associated with gene silencing.[1][2] This leads to the reactivation of tumor suppressor genes.
Q4: What are the downstream signaling pathways affected by this compound?
A4: The primary downstream effect of this compound's inhibition of EZH2 is the reduction of H3K27me3 levels. This epigenetic alteration can subsequently influence various signaling pathways that are often dysregulated in cancer, including the PI3K/Akt pathway. The reactivation of tumor suppressor genes, silenced by EZH2-mediated methylation, is a crucial consequence of this compound activity.
Q5: What is the solubility of this compound and what is the recommended solvent?
A5: this compound, like other tanshinones, has poor aqueous solubility. For in vitro experiments, it is recommended to prepare a stock solution in dimethyl sulfoxide (DMSO) . The final concentration of DMSO in the assay should be kept low (typically below 1%) to avoid solvent-induced artifacts.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no this compound activity in an EZH2 inhibition assay. | Incorrect buffer pH: The pH of the assay buffer may be outside the optimal range for EZH2 activity and/or this compound stability. | Prepare a fresh assay buffer with a pH between 8.0 and 8.5, using Tris-HCl or HEPES. Verify the final pH of the complete assay mixture. |
| Compound precipitation: Due to its poor aqueous solubility, this compound may precipitate in the assay buffer. | Ensure the final DMSO concentration is sufficient to maintain solubility, but does not exceed 1% of the total assay volume. Visually inspect the solution for any signs of precipitation. Consider a brief sonication of the stock solution before dilution. | |
| Degraded this compound: The compound may have degraded due to improper storage or handling. | Store the this compound stock solution at -20°C or -80°C and protect it from light. Avoid repeated freeze-thaw cycles. | |
| Inconsistent results between experiments. | Variability in buffer preparation: Minor differences in pH or buffer composition between batches can lead to variability. | Use a standardized protocol for buffer preparation and ensure the pH is accurately measured for each new batch. |
| Inaccurate pipetting of viscous DMSO stock: Pipetting small volumes of a viscous DMSO stock solution can be inaccurate. | Use positive displacement pipettes or reverse pipetting techniques for accurate handling of the DMSO stock solution. | |
| Unexpected off-target effects in cell-based assays. | High DMSO concentration: The final concentration of DMSO in the cell culture medium may be toxic to the cells. | Perform a vehicle control experiment with the same final DMSO concentration to assess its effect on cell viability and the signaling pathways of interest. Keep the final DMSO concentration as low as possible. |
| Non-specific activity: At high concentrations, this compound may exhibit off-target effects. | Perform dose-response experiments to determine the optimal concentration range for specific EZH2 inhibition. |
Data Presentation
Table 1: Inhibitory Activity of this compound against EZH2
| Compound | Target | IC50 (µM) | Assay Type | Reference |
| This compound | EZH2 | 0.52 | In vitro enzymatic assay | [1][2] |
Experimental Protocols
Protocol for In Vitro EZH2 Histone Methyltransferase Inhibition Assay
This protocol is a general guideline based on standard EZH2 enzymatic assays.
1. Reagents and Buffers:
-
This compound Stock Solution: 10 mM in 100% DMSO.
-
EZH2 Assay Buffer (pH 8.0): 50 mM Tris-HCl (or HEPES), pH 8.0, 50 mM NaCl, 1 mM EDTA, 1 mM DTT, 1 mM PMSF.
-
Recombinant EZH2 Complex: (e.g., EZH2/EED/SUZ12/RbAp48/AEBP2).
-
Histone H3 Substrate: (e.g., recombinant histone H3 or H3 peptide).
-
S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM).
-
Scintillation Cocktail.
2. Assay Procedure:
-
Prepare the reaction mixture: In a microplate, combine the EZH2 assay buffer, recombinant EZH2 complex, and histone H3 substrate.
-
Add this compound: Add varying concentrations of this compound (or DMSO as a vehicle control) to the wells. Pre-incubate for 15-30 minutes at room temperature.
-
Initiate the reaction: Add [³H]-SAM to each well to start the methyltransferase reaction.
-
Incubate: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction: Terminate the reaction by adding a stop solution (e.g., trichloroacetic acid).
-
Measure activity: Transfer the reaction mixture to a filter plate, wash, and measure the incorporated radioactivity using a scintillation counter.
3. Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizations
Caption: Mechanism of action of this compound.
References
How to minimize off-target effects of Tanshindiol B
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize potential off-target effects of Tanshindiol B in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a natural product isolated from Salvia miltiorrhiza. Its primary mechanism of action is the inhibition of the histone methyltransferase EZH2 (Enhancer of zeste homolog 2).[1] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and is responsible for the methylation of histone H3 on lysine 27 (H3K27), a mark associated with transcriptional repression. This compound acts as a competitive inhibitor with respect to the cofactor S-adenosylmethionine (SAM).[1]
Q2: What are the known off-target effects of this compound?
The specific off-target profile of this compound is not yet well-characterized in publicly available literature.[1] However, like many small molecule inhibitors derived from natural products, there is a potential for interactions with other cellular targets, particularly at higher concentrations. The broader class of compounds to which this compound belongs, tanshinones, are known to interact with multiple proteins and even DNA, though the significance of these interactions at therapeutic concentrations is not always clear.[1] Researchers should therefore be aware of the potential for off-target effects and design experiments to control for them.
Q3: What are the common signs of potential off-target effects in my experiments?
Common indicators that you may be observing off-target effects of this compound include:
-
Unexpected cellular phenotypes: The observed effect does not align with the known function of EZH2.
-
High cytotoxicity: Significant cell death is observed, especially in cell lines not expected to be sensitive to EZH2 inhibition or at concentrations where the on-target effect should be saturated.
-
Inconsistent results with other EZH2 inhibitors: Using a structurally different EZH2 inhibitor does not reproduce the same phenotype.
-
Lack of a clear dose-response relationship: The biological effect does not correlate with the concentration of this compound used.
Q4: How can I minimize the risk of off-target effects from the outset?
Proactive measures can significantly reduce the impact of potential off-target effects:
-
Thorough literature review: Understand the established role of EZH2 in your specific biological system to anticipate on-target effects.
-
Use the lowest effective concentration: Determine the optimal concentration of this compound through a dose-response experiment to identify the lowest concentration that elicits the desired on-target effect.
-
Include appropriate controls: Always include vehicle-treated (e.g., DMSO) and untreated controls in your experiments.
-
Cell line selection: Use cell lines with a known dependency on EZH2 activity as positive controls.
Troubleshooting Guide
This guide provides a systematic approach to identifying and mitigating potential off-target effects of this compound.
Problem 1: Unexpected or Unexplained Cellular Phenotype
If you observe a cellular phenotype that is not consistent with the known functions of EZH2, it is crucial to determine if this is a genuine on-target effect or a consequence of off-target activity.
Troubleshooting Workflow:
Caption: Workflow to troubleshoot unexpected cellular phenotypes.
Experimental Protocols:
-
Protocol 1: Validation with a Structurally Different EZH2 Inhibitor
-
Select a potent and specific EZH2 inhibitor with a different chemical scaffold from this compound (e.g., GSK126, Tazemetostat).
-
Perform a dose-response experiment with the new inhibitor to determine its optimal concentration.
-
Treat your cells with the new inhibitor at its optimal concentration and assess if the unexpected phenotype observed with this compound is reproduced.
-
Interpretation: If the phenotype is reproduced, it is more likely to be an on-target effect of EZH2 inhibition. If not, it suggests an off-target effect of this compound.
-
-
Protocol 2: Rescue Experiment with Overexpression of a Resistant Mutant
-
If a known inhibitor-resistant mutant of EZH2 is available, transfect your cells with a plasmid expressing this mutant.
-
As a control, transfect a separate group of cells with a wild-type EZH2 expression plasmid or an empty vector.
-
Treat both groups of transfected cells with this compound at the concentration that produces the unexpected phenotype.
-
Assess the phenotype in both groups.
-
Interpretation: If the phenotype is diminished or absent in the cells expressing the resistant mutant compared to the wild-type or empty vector controls, it strongly suggests an on-target effect.
-
Problem 2: High Cellular Toxicity
If you observe significant cytotoxicity, especially in cell lines not expected to be sensitive to EZH2 inhibition, it may be due to off-target effects.
Troubleshooting Workflow:
Caption: Workflow to troubleshoot high cellular toxicity.
Experimental Protocols:
-
Protocol 3: Comparative Cytotoxicity Assay
-
Select a panel of cell lines, including those known to be dependent on EZH2 for survival and those that are not.
-
Treat all cell lines with a range of this compound concentrations.
-
After a suitable incubation period (e.g., 72 hours), assess cell viability using a standard method such as MTT or CellTiter-Glo.
-
Calculate the IC50 value for each cell line.
-
Interpretation: If this compound is significantly more potent in EZH2-dependent cell lines, the toxicity is more likely to be an on-target effect. Broad-spectrum toxicity across all cell lines suggests potential off-target effects.
-
Data Presentation
Table 1: Comparative IC50 Values of this compound in Different Cell Lines
| Cell Line | EZH2 Status | This compound IC50 (µM) | Interpretation |
| Pfeiffer | EZH2 Mutant (A677G) | [Insert experimental value] | EZH2-dependent, expected to be sensitive. |
| KARPAS-422 | EZH2 Mutant (Y641N) | [Insert experimental value] | EZH2-dependent, expected to be sensitive. |
| MDA-MB-231 | EZH2 Wild-Type | [Insert experimental value] | EZH2-independent, lower sensitivity expected for on-target toxicity. |
| HEK293T | EZH2 Wild-Type | [Insert experimental value] | Normal cell line, should be significantly less sensitive. |
Note: The IC50 values in this table are placeholders and should be replaced with experimental data.
Signaling Pathway Considerations
While specific off-target pathways for this compound are not well-defined, other tanshinones have been reported to modulate various signaling pathways. Researchers should be mindful of potential unintended effects on pathways such as:
-
PI3K/Akt/mTOR pathway: Some tanshinones have been shown to inhibit this central cell survival and proliferation pathway.[2][3][4]
-
STAT3 signaling: Inhibition of STAT3 has been observed with cryptotanshinone.[3]
-
Androgen Receptor (AR) signaling: Certain tanshinones may interfere with AR signaling.[5]
On-Target Signaling Pathway:
Caption: On-target signaling pathway of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Tanshinone IIA: A Review of its Anticancer Effects [frontiersin.org]
- 3. Frontiers | A Mini-Review of the Anticancer Properties of Cryptotanshinone: A Quinoid Diterpene Extracted From the Root of Salvia miotiorrhiza Bunge [frontiersin.org]
- 4. Cryptotanshinone inhibits cancer cell proliferation by suppressing mTOR-mediated cyclin D1 expression and Rb phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Troubleshooting inconsistent results in Tanshindiol B experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during experiments with Tanshindiol B. By understanding the potential sources of variability, you can achieve more consistent and reliable results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Why am I observing inconsistent IC50 values for this compound in my cell viability assays?
Inconsistent IC50 values are a frequent challenge and can stem from several factors related to the compound's properties and the experimental setup.
-
Compound Solubility and Precipitation: this compound, like other tanshinones, has poor water solubility.[1][2][3][4][5] If the compound precipitates in your cell culture media, the actual concentration exposed to the cells will be lower and more variable than intended.
-
Troubleshooting Steps:
-
Visual Inspection: Carefully inspect your stock solutions and final dilutions for any signs of precipitation.
-
Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture media is consistent across all experiments and is at a level that is non-toxic to your cells.
-
Stock Solution Preparation: Prepare a high-concentration stock solution in an appropriate solvent like DMSO and store it in small aliquots at -80°C to minimize freeze-thaw cycles.[6][7]
-
Formulation: For in vivo studies or challenging in vitro models, consider using formulation strategies like solid dispersions to improve solubility.[1][4][8][9]
-
-
-
Compound Stability: Tanshinones can be unstable in aqueous solutions, with concentrations decreasing over 24 hours.[6][7] This degradation can lead to a perceived decrease in potency over the course of your experiment.
-
Troubleshooting Steps:
-
Fresh Dilutions: Always prepare fresh dilutions of this compound in your cell culture media immediately before each experiment.
-
Incubation Time: Be mindful of long incubation times, as compound degradation could be a factor. If possible, run shorter-term assays to see if consistency improves.
-
-
-
Cell-Based Assay Variability: Inconsistencies can also arise from the biological system itself.
-
Troubleshooting Steps:
-
Cell Passage Number: Use cells with a consistent and low passage number for all experiments.
-
Cell Seeding Density: Ensure uniform cell seeding across all wells to avoid variations in cell number at the time of treatment.
-
-
2. My this compound stock solution appears to have lost activity over time. What could be the cause?
Loss of activity in your this compound stock solution is likely due to degradation.
-
Instability in DMSO: Some tanshinones have been shown to be unstable in DMSO, with concentrations decreasing over time.[6][7]
-
Light Sensitivity: Tanshinones can be sensitive to light, which can cause degradation.
-
Troubleshooting Steps:
-
Protection from Light: Protect your stock solutions and experimental plates from light by using amber vials and covering plates with foil.
-
-
3. I am seeing variable results in my EZH2 enzymatic assays. How can I troubleshoot this?
Variability in enzymatic assays can be due to issues with the compound, the enzyme, or the assay conditions.
-
Compound-Related Issues:
-
Solubility and Aggregation: Poor solubility can lead to compound aggregation, which can interfere with the assay and produce inconsistent results.[12][13][14][15]
-
Troubleshooting Steps:
-
Assay Buffer Compatibility: Ensure that the final concentration of your solvent (e.g., DMSO) is compatible with your assay buffer and does not cause precipitation.
-
Pre-incubation: Consider a brief pre-incubation of the enzyme with the compound to ensure adequate interaction before adding the substrate.
-
-
-
-
Enzyme Activity:
-
Troubleshooting Steps:
-
Enzyme Quality: Use a high-quality, purified EZH2 enzyme complex and follow the manufacturer's storage and handling instructions.
-
Enzyme Concentration: Titrate your enzyme to determine the optimal concentration for your assay that results in a linear reaction rate.
-
-
-
Assay Conditions:
-
Troubleshooting Steps:
-
Reagent Stability: Ensure all assay reagents, including SAM (the methyl donor), are fresh and have been stored correctly.
-
Controls: Include appropriate positive and negative controls in every experiment to monitor assay performance.
-
-
4. Why are my Western blot results for H3K27me3 inconsistent after this compound treatment?
Inconsistent Western blot results for histone modifications can be challenging to troubleshoot.
-
Antibody Performance:
-
Troubleshooting Steps:
-
Antibody Validation: Use a well-validated antibody specific for H3K27me3.
-
Antibody Titration: Optimize the antibody concentration to achieve a good signal-to-noise ratio.
-
-
-
Sample Preparation:
-
Troubleshooting Steps:
-
Histone Extraction: Use a robust protocol for histone extraction to ensure consistent and high-quality samples.
-
Loading Controls: Use a total histone H3 antibody as a loading control to normalize for the amount of histone protein loaded in each lane.
-
-
-
Experimental Treatment:
-
Troubleshooting Steps:
-
Treatment Time and Concentration: Optimize the concentration and duration of this compound treatment to achieve a detectable and consistent change in H3K27me3 levels.
-
Cell Synchronization: For cell cycle-dependent effects, consider synchronizing your cells before treatment.
-
-
Quantitative Data Summary
Table 1: Solubility of Tanshinones in Various Solvents
| Compound | Solvent | Solubility | Reference |
| Cryptotanshinone | Water | 0.00976 mg/mL | [16] |
| Cryptotanshinone | DMSO | Very Soluble | [16] |
| Cryptotanshinone | Methanol | Very Soluble | [16] |
| Cryptotanshinone | Ethanol | Very Soluble | [16] |
| Tanshinone IIA | Water | Insoluble | [17] |
| Tanshinone IIA | DMSO | ≥3.42 mg/mL | [17] |
| Tanshinone IIA | Ethanol | Insoluble | [17] |
Table 2: Stability of Tanshinones in Solution
| Compound | Solvent | Condition | Stability | Reference |
| Dihydrotanshinone | DMSO | Room Temperature | Rapidly converts to Tanshinone I | [6][7] |
| Cryptotanshinone | DMSO | Room Temperature | Rapidly converts to Tanshinone IIA | [6][7] |
| All Tanshinones | Aqueous Solution | 24 hours | Concentration decreases | [6][7] |
| Tanshinone IIA | Solution | High Temperature & Light | Unstable and prone to degradation | [18] |
Experimental Protocols
1. EZH2 Inhibition Assay (Histone Methyltransferase Assay)
This protocol is a general guideline for a biochemical assay to measure the inhibition of EZH2 activity.
-
Materials:
-
Purified EZH2 enzyme complex (containing EED, SUZ12)
-
Histone H3 peptide (unmethylated at K27) as a substrate
-
S-adenosyl-L-[methyl-3H]-methionine ([3H]-SAM)
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM DTT, 0.01% Triton X-100)
-
Scintillation fluid and microplates
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a microplate, add the assay buffer, EZH2 enzyme, and the diluted this compound or DMSO (vehicle control).
-
Pre-incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the Histone H3 peptide and [3H]-SAM.
-
Incubate for the desired time (e.g., 60 minutes) at 30°C.
-
Stop the reaction by adding a stop solution (e.g., trichloroacetic acid).
-
Transfer the reaction mixture to a filter plate to capture the methylated histone peptide.
-
Wash the filter plate to remove unincorporated [3H]-SAM.
-
Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
-
2. Cell Viability Assay (MTT Assay)
This protocol outlines a common method for assessing the effect of this compound on cell proliferation.
-
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound or vehicle control (DMSO).
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Remove the medium containing MTT and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
3. Western Blot for H3K27me3
This protocol describes the detection of changes in the H3K27 trimethylation mark following this compound treatment.
-
Materials:
-
Cells treated with this compound
-
Histone extraction buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-H3K27me3 and anti-Histone H3 (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Treat cells with various concentrations of this compound for a specific duration.
-
Harvest the cells and perform histone extraction to isolate histone proteins.
-
Determine the protein concentration of the histone extracts.
-
Separate the histone proteins by SDS-PAGE on a high-percentage acrylamide gel (e.g., 15%).
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-H3K27me3 antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
Strip the membrane and re-probe with the anti-Histone H3 antibody as a loading control.
-
Quantify the band intensities to determine the relative change in H3K27me3 levels.
-
Visualizations
Caption: Mechanism of action of this compound as an EZH2 inhibitor.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
- 1. researchgate.net [researchgate.net]
- 2. Research and Development of Natural Product Tanshinone I: Pharmacology, Total Synthesis, and Structure Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sid.ir [sid.ir]
- 4. Preparation, characterization, and in vivo evaluation of tanshinone IIA solid dispersions with silica nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chemical Stability and Bioactivity of tanshinone I, tanshinone IIA, cryptotanshinone and dihydrotanshinone in in vitro test systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Preparation and physicochemical characterizations of tanshinone IIA solid dispersion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. researchgate.net [researchgate.net]
- 11. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Tanshinones Inhibit Amyloid Aggregation by Amyloid-β Peptide, Disaggregate Amyloid Fibrils, and Protect Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tanshinones inhibit amyloid aggregation by amyloid-β peptide, disaggregate amyloid fibrils, and protect cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inhibition effects of tanshinone on the aggregation of α-synuclein - Food & Function (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. The Influence of Selected Factors on the Aqueous Cryptotanshinone Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 17. apexbt.com [apexbt.com]
- 18. researchgate.net [researchgate.net]
Optimizing incubation time for Tanshindiol B treatment in cells
Welcome to the technical support center for Tanshindiol B. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound functions as a potent inhibitor of the EZH2 histone methyltransferase.[1] It acts by competitively binding to the S-adenosylmethionine (SAM) binding site of EZH2, which prevents the methylation of histone H3 at lysine 27 (H3K27).[1] This inhibition of H3K27 trimethylation is a key mechanism behind its anti-cancer activity.[1]
Q2: What is a recommended starting concentration and incubation time for this compound in cell culture experiments?
The optimal concentration and incubation time for this compound are highly dependent on the specific cell line and the experimental endpoint. Based on available data, a good starting point for concentration is in the low micromolar range. For incubation time, a pilot experiment with a time-course (e.g., 24, 48, and 72 hours) is recommended to determine the optimal window for your specific cell line and assay.[2]
Q3: In which cancer cell lines has this compound or its analogs shown activity?
Tanshindiol C, a closely related analog, has demonstrated growth inhibition in several cancer cell lines, including the Pfeiffer cell line, which is a diffuse large B-cell lymphoma model harboring an EZH2 activating mutation.[1] Other tanshinones have been shown to be cytotoxic to various cancer cell lines such as HeLa, MCF-7, PC3, and HepG2.[3][4][5]
Troubleshooting Guide
Issue 1: High variability between replicate wells in my cell viability assay.
-
Possible Cause 1: Inconsistent Cell Seeding. Uneven cell numbers across wells is a common source of variability.
-
Solution: Ensure you have a homogenous single-cell suspension before seeding. Gently pipette the cell suspension up and down several times before aliquoting into wells. For plate-based assays, avoid letting the plate sit for too long after seeding and before incubation to prevent cells from settling unevenly. It is also good practice to leave the outer wells of the plate filled with sterile PBS or media to minimize evaporation effects in the experimental wells.[2]
-
-
Possible Cause 2: Edge Effects. Wells on the perimeter of a microplate are prone to evaporation, which can concentrate the media and the treatment compound, leading to skewed results.
-
Solution: Avoid using the outermost wells for experimental samples. Fill them with sterile phosphate-buffered saline (PBS) or culture medium to create a humidity barrier.[2]
-
-
Possible Cause 3: Compound Precipitation. this compound, like many small molecules, may precipitate out of solution at higher concentrations or in certain media formulations.
-
Solution: Visually inspect your treatment solutions under a microscope for any signs of precipitation. If observed, consider preparing a fresh stock solution in a suitable solvent (like DMSO) and ensure the final solvent concentration in the culture medium is low and consistent across all wells.
-
Issue 2: My cells are showing signs of significant cytotoxicity even at very low concentrations of this compound.
-
Possible Cause 1: High Sensitivity of the Cell Line. Your specific cell line may be exceptionally sensitive to EZH2 inhibition or may experience off-target effects.
-
Solution: Perform a dose-response curve starting from a much lower concentration range (e.g., nanomolar). This will help you identify a more appropriate therapeutic window for your experiments.
-
-
Possible Cause 2: Solvent Toxicity. The solvent used to dissolve this compound (commonly DMSO) can be toxic to cells at higher concentrations.
-
Solution: Ensure your vehicle control (media with the same final concentration of solvent) is included in every experiment. The final DMSO concentration should typically be kept below 0.5% and ideally below 0.1%.
-
Issue 3: I am not observing the expected decrease in H3K27 trimethylation after this compound treatment.
-
Possible Cause 1: Insufficient Incubation Time. The epigenetic changes resulting from EZH2 inhibition may take time to become apparent.
-
Solution: Increase the incubation time. While effects on cell viability might be seen at 24-48 hours, significant changes in histone methylation marks may require longer treatment periods (e.g., 72-96 hours) to allow for histone turnover.[2]
-
-
Possible Cause 2: Suboptimal Compound Concentration. The concentration of this compound may be too low to effectively inhibit EZH2 in your cell line.
-
Solution: Increase the concentration of this compound. Refer to the dose-response data to select a concentration that is known to be effective.
-
-
Possible Cause 3: Antibody or Western Blotting Issues. The issue may lie with the detection method rather than the biological effect.
-
Solution: Verify the specificity and effectiveness of your anti-H3K27me3 antibody. Run positive and negative controls for your Western blot. Ensure efficient protein extraction and transfer.
-
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and related compounds based on published studies.
Table 1: In Vitro EZH2 Inhibition
| Compound | Target | Assay Type | IC50 Value (µM) | Source |
|---|---|---|---|---|
| This compound | EZH2 | Enzymatic Assay | 0.52 | [1] |
| Tanshindiol C | EZH2 | Enzymatic Assay | 0.55 |[1] |
Table 2: Cell-Based Assay Data for Tanshinone Compounds
| Compound | Cell Line | Assay Type | Incubation Time | IC50 / Effect | Source |
|---|---|---|---|---|---|
| Tanshindiol C | Pfeiffer | Growth Inhibition | Not Specified | IC50 of 1.5 µM | [1] |
| Tanshinone IIA | HepG2 | MTT Assay | 24 hours | Decreased viability | [5] |
| Tanshinone IIA | HepG2 | MTT Assay | 48 hours | Decreased viability | [5] |
| Cryptotanshinone | HeLa | AlamarBlue® Assay | 48 hours | Dose-dependent decrease in viability | [3] |
| HCT | MCF-7 | AlamarBlue® Assay | 48 hours | IC50 of 16.97 µM |[3] |
HCT: Hydroxycryptotanshinone
Experimental Protocols
Protocol 1: General Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the desired concentrations of this compound. Include vehicle-only (e.g., DMSO) controls.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: Western Blot for H3K27 Trimethylation
-
Cell Treatment and Lysis: Plate and treat cells with this compound for the desired time. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for tri-methylated H3K27 (H3K27me3) and a loading control (e.g., total Histone H3 or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the H3K27me3 signal to the loading control.
Visualizations
Caption: Mechanism of this compound action on the EZH2 pathway.
Caption: Experimental workflow for optimizing incubation time.
Caption: Troubleshooting decision tree for common experimental issues.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxic and apoptotic effects of root extract and tanshinones isolated from Perovskiaabrotanoides Kar - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity, apoptosis inducing activity and Western blot analysis of tanshinone derivatives from Stachys parviflora on prostate and breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxicity of major tanshinones isolated from Danshen (Salvia miltiorrhiza) on HepG2 cells in relation to glutathione perturbation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up Tanshindiol B Production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on scaling up the production of Tanshindiol B.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for producing this compound?
A1: The primary methods for producing this compound are:
-
Extraction from Natural Sources: Isolation from the roots of Salvia miltiorrhiza (Danshen). However, the natural abundance of this compound is low, making this method challenging for large-scale production.
-
Chemical Synthesis: Total synthesis of this compound has been achieved and offers a controllable production route. However, this can involve multiple complex steps and require optimization for industrial scale.[1]
-
Biosynthesis and Metabolic Engineering: Utilizing engineered microorganisms (like yeast) or hairy root cultures of Salvia miltiorrhiza to produce this compound.[2][3][4][5] This approach has the potential for sustainable and scalable production.
Q2: What are the main challenges in scaling up this compound production?
A2: Key challenges include:
-
Low Yields: Whether from natural extraction, chemical synthesis, or biosynthesis, achieving high yields of this compound is a primary obstacle.
-
Complex Purification: The presence of numerous related tanshinones and other metabolites in natural extracts or biosynthetic cultures complicates the purification process.[6][7]
-
Process Optimization: Scaling up from laboratory to industrial production requires significant optimization of reaction conditions, fermentation parameters, and purification protocols to maintain yield and purity while ensuring economic viability.
-
Precursor Availability: For biosynthetic routes, ensuring a sufficient supply of precursors like isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) is crucial.[8]
Q3: Which analytical methods are suitable for quantifying this compound during production?
A3: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS/MS) is a highly effective method for the simultaneous quantification of this compound and other tanshinones in complex mixtures.[9][10][11][12][13] HPLC with a UV detector is also commonly used.
Troubleshooting Guides
Chemical Synthesis
| Issue | Possible Causes | Troubleshooting Steps |
| Low yield in the final dihydroxylation step | - Incomplete reaction.- Degradation of the product.- Suboptimal reaction conditions (temperature, pH, reagent concentration). | - Monitor the reaction progress using TLC or HPLC to ensure completion.- Work up the reaction at a lower temperature to minimize degradation.- Optimize the stoichiometry of the dihydroxylation reagent (e.g., AD-mix-β).- Ensure the pH of the reaction mixture is maintained in the optimal range for the dihydroxylation reaction. |
| Formation of multiple byproducts | - Non-selective reaction.- Presence of impurities in starting materials or reagents. | - Use highly purified starting materials and reagents.- Optimize reaction conditions (e.g., temperature, solvent) to favor the desired reaction pathway.- Employ a more selective catalyst or reagent if available. |
| Difficulty in purifying the final product | - Similar polarity of byproducts and the desired product.- Product instability on the purification media. | - Use a high-resolution purification technique like preparative HPLC.- Experiment with different solvent systems for column chromatography to improve separation.- Consider a different stationary phase for chromatography.- If the product is unstable, perform purification at low temperatures and minimize exposure to light and air. |
Biosynthesis (Microbial Fermentation)
| Issue | Possible Causes | Troubleshooting Steps |
| Low titer of this compound | - Insufficient precursor supply (IPP and DMAPP).- Low expression or activity of key biosynthetic enzymes.- Feedback inhibition of biosynthetic pathway enzymes.- Product toxicity to the microbial host. | - Overexpress genes in the upstream MEP or MVA pathway to increase precursor availability.[8]- Optimize codon usage of the biosynthetic genes for the expression host.- Use stronger promoters to drive the expression of rate-limiting enzymes.- Investigate and engineer enzymes to reduce feedback inhibition.- Implement in situ product removal strategies to reduce toxicity. |
| "Stuck" fermentation (growth stops prematurely) | - Depletion of essential nutrients.- Accumulation of toxic byproducts (e.g., ethanol).- Suboptimal fermentation conditions (pH, temperature, oxygen). | - Optimize the composition of the fermentation medium, including carbon and nitrogen sources.[8]- Implement a fed-batch or continuous fermentation strategy to maintain optimal nutrient levels and reduce byproduct accumulation.- Monitor and control pH, temperature, and dissolved oxygen throughout the fermentation process.[14] |
| Inconsistent batch-to-batch production | - Variability in inoculum quality.- Inconsistent fermentation conditions. | - Standardize the inoculum preparation procedure to ensure consistent cell density and viability.- Implement robust process control to maintain consistent fermentation parameters across batches. |
Purification
| Issue | Possible Causes | Troubleshooting Steps |
| Poor separation of this compound from other tanshinones | - Similar physicochemical properties (e.g., polarity, size) of the compounds. | - Optimize the mobile phase composition and gradient in reverse-phase HPLC.- Explore alternative chromatography techniques such as high-speed counter-current chromatography (HSCCC).[15]- Consider using a different stationary phase with alternative selectivity. |
| Product loss during purification | - Adsorption of the product to the stationary phase.- Degradation of the product during processing. | - Use a less adsorptive stationary phase or add modifiers to the mobile phase to reduce non-specific binding.- Perform purification steps at low temperatures and protect the product from light and oxygen.- Minimize the number of purification steps. |
| Co-elution with unknown impurities | - Presence of unexpected byproducts from biosynthesis or synthesis. | - Use a high-resolution analytical technique like LC-MS/MS to identify the co-eluting impurities.- Adjust the purification strategy based on the properties of the identified impurities. |
Quantitative Data
Table 1: Tanshinone Content in Salvia miltiorrhiza Roots
| Compound | Concentration Range (µg/mg of dry root) | Reference |
| Dihydrotanshinone I | 0.74 - 64.0 | [9][10] |
| Cryptotanshinone | 14.86 - 19.6 | [9][10] |
| Tanshinone I | 4.94 | [10] |
| Tanshinone IIA | 24.62 - 28.3 | [9][10] |
Note: Specific quantitative data for this compound in raw plant material is limited. The values presented are for related and more abundant tanshinones and can serve as a benchmark.
Experimental Protocols
Protocol 1: Total Synthesis of (±)-Tanshindiol B
This protocol is a summary based on the total synthesis reported by Wang et al. (2018).[1]
Step 1: Synthesis of the Ene Intermediate This involves a multi-step synthesis starting from commercially available materials to generate a key ene intermediate. The key step is an ultrasound-promoted cycloaddition.
Step 2: Dihydroxylation to form (±)-Tanshindiol B
-
Dissolve the ene intermediate in a suitable solvent system (e.g., t-BuOH/H₂O).
-
Add AD-mix-β, which contains the osmium catalyst, chiral ligand, and oxidant.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).
-
Quench the reaction with a reducing agent (e.g., sodium sulfite).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain (±)-Tanshindiol B.
Protocol 2: Extraction and Purification of Tanshinones from Salvia miltiorrhiza
-
Extraction:
-
Grind dried roots of Salvia miltiorrhiza into a fine powder.
-
Extract the powder with a suitable organic solvent (e.g., 95% ethanol or ethyl acetate) using methods like reflux or sonication.[6]
-
Filter the extract and concentrate it under reduced pressure to obtain a crude extract.
-
-
Purification:
-
The crude extract can be subjected to preliminary purification using macroporous adsorption resins.[6]
-
Further purification is typically achieved using chromatographic techniques. High-speed counter-current chromatography (HSCCC) has been shown to be effective for separating various tanshinones.[7][15]
-
Alternatively, preparative HPLC with a C18 column can be used for high-purity isolation.
-
Visualizations
References
- 1. Total synthesis of (±)-tanshinol B, tanshinone I, and (±)-tanshindiol B and C - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. ias.ac.in [ias.ac.in]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ias.ac.in [ias.ac.in]
- 6. Simultaneous purification of dihydrotanshinone, tanshinone I, cryptotanshinone, and tanshinone IIA from Salvia miltiorrhiza and their anti-inflammatory activities investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Fermentation Strategies for Production of Pharmaceutical Terpenoids in Engineered Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. tmrjournals.com [tmrjournals.com]
- 12. aidic.it [aidic.it]
- 13. Rapid quantification of bioactive compounds in Salvia miltiorrhiza Bunge derived decoction pieces, dripping pill, injection, and tablets by polarity-switching UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. arishtam.com [arishtam.com]
- 15. Direct purification of tanshinones from Salvia miltiorrhiza Bunge by high-speed counter-current chromatography without presaturation of the two-phase solvent mixture - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Antioxidant Activity of Tanshindiol B: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antioxidant activity of Tanshindiol B against established antioxidant compounds: Vitamin C, Vitamin E, and Resveratrol. Due to the limited availability of direct in vitro antioxidant assay data for this compound in publicly accessible literature, this guide presents a comparison based on available quantitative data for the alternatives and evaluates this compound's antioxidant potential through its well-documented modulation of cellular antioxidant signaling pathways.
In Vitro Antioxidant Activity: A Comparative Overview
The antioxidant activities of Vitamin C, Vitamin E, and Resveratrol have been extensively characterized using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a common metric used to express the concentration of an antioxidant required to scavenge 50% of free radicals in a given assay. A lower IC50 value indicates a higher antioxidant potency.
The following table summarizes the reported IC50 values for these compounds in the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. It is important to note that IC50 values can vary between studies due to differences in experimental conditions.
| Compound | DPPH Assay IC50 Range (µg/mL) | ABTS Assay IC50 Range (µg/mL) |
| Vitamin C (Ascorbic Acid) | 6.35 - 75.7 | 5.18 - 50 |
| Vitamin E (α-Tocopherol) | ~12 - 42.86 | Data not consistently available |
| Resveratrol | 15.54 - 100 | 2.0 - 100 |
| This compound | Data not available in cited literature | Data not available in cited literature |
Note: The IC50 values are presented as a range compiled from multiple sources to reflect the variability in experimental outcomes.
Cellular Antioxidant Activity of this compound: A Mechanistic Approach
While direct radical scavenging data for this compound is scarce, evidence from studies on structurally related tanshinones, isolated from Salvia miltiorrhiza, suggests a potent cellular antioxidant effect mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][2][3] This pathway is a master regulator of the cellular antioxidant response.
Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or in the presence of Nrf2 activators like certain tanshinones, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to their transcription and the subsequent synthesis of protective enzymes.[1][2][3]
Key downstream targets of the Nrf2 pathway include Heme Oxygenase-1 (HO-1), which plays a crucial role in cellular defense against oxidative stress.[4][5][6] Studies on Tanshinone I and Tanshinone IIA have demonstrated their ability to induce the expression of Nrf2 and HO-1, thereby enhancing the cell's capacity to neutralize reactive oxygen species (ROS).[1][2][3][4][6][7] One study on a related compound, tanshinol, also showed a reduction in intracellular ROS through the Nrf2/HO-1 pathway.[8] Although direct evidence for this compound is pending, its structural similarity to other tanshinones strongly suggests it may share this mechanism of action.
Experimental Protocols
DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.
Methodology:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol or ethanol and stored in the dark.
-
Sample Preparation: The test compound (this compound, Vitamin C, etc.) is dissolved in a suitable solvent (e.g., methanol, DMSO) to create a stock solution, from which serial dilutions are made.
-
Reaction Mixture: A fixed volume of the DPPH solution is mixed with various concentrations of the sample in a 96-well plate or cuvettes. A control containing the solvent instead of the sample is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solutions is measured at a wavelength of approximately 517 nm using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.
ABTS Radical Scavenging Assay
This assay is based on the ability of an antioxidant to scavenge the long-lived ABTS radical cation (ABTS•+).
Methodology:
-
Generation of ABTS•+: The ABTS radical cation is produced by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Preparation of ABTS•+ Working Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Serial dilutions of the test compound are prepared as in the DPPH assay.
-
Reaction and Measurement: A small volume of the sample dilution is added to a larger volume of the ABTS•+ working solution, and the absorbance is read at 734 nm after a set incubation period (e.g., 6 minutes).
-
Calculation: The percentage of ABTS•+ scavenging is calculated similarly to the DPPH assay.
-
IC50 Determination: The IC50 value is determined from the dose-response curve.
Cellular Antioxidant Activity (CAA) Assay
This assay measures the ability of a compound to prevent the formation of intracellular reactive oxygen species.
Methodology:
-
Cell Culture: Adherent cells (e.g., HepG2) are cultured in a 96-well microplate until confluent.
-
Probe Loading: The cells are washed and then incubated with a solution of 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), a cell-permeable probe.
-
Treatment: The cells are then treated with various concentrations of the test compound.
-
Induction of Oxidative Stress: A radical initiator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), is added to the cells to induce the generation of peroxyl radicals.
-
Fluorescence Measurement: The plate is placed in a fluorescence microplate reader, and the fluorescence intensity is measured over time. DCFH is oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Data Analysis: The antioxidant capacity is quantified by calculating the area under the curve of fluorescence intensity versus time. The results are often expressed as quercetin equivalents.
Conclusion
This compound, a diterpenoid from Salvia miltiorrhiza, demonstrates significant potential as an antioxidant. While direct comparative data from in vitro radical scavenging assays are not yet widely available, its likely mechanism of action through the potent Nrf2/HO-1 cellular antioxidant pathway positions it as a compound of high interest for further investigation. The established antioxidant compounds Vitamin C, Vitamin E, and Resveratrol provide a strong benchmark for future comparative studies that should aim to quantify the direct radical scavenging and cellular antioxidant capacities of this compound. This will enable a more complete and direct comparison of its antioxidant efficacy.
References
- 1. Tanshinone I Activates the Nrf2-Dependent Antioxidant Response and Protects Against As(III)-Induced Lung Inflammation In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tanshinone IIA Regulates Keap1/Nrf2 Signal Pathway by Activating Sestrin2 to Restrain Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nrf2 is involved in the effect of tanshinone IIA on intracellular redox status in human aortic smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tanshinone IIA Induces Heme Oxygenase 1 Expression and Inhibits Cyclic Strain-Induced Interleukin 8 Expression in Vascular Endothelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. worldscientific.com [worldscientific.com]
- 6. Tanshinone IIA from Salvia miltiorrhiza induces heme oxygenase-1 expression and inhibits lipopolysaccharide-induced nitric oxide expression in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. worldscientific.com [worldscientific.com]
- 8. Tanshinol: A Potential Antioxidant, Anti-Inflammatory Agent, and a Potent Apoptosis Inducer in Non-Small Cell Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Tanshindiol B and Tanshinone IIA for Researchers and Drug Development Professionals
An in-depth guide to the biochemical properties, mechanisms of action, and therapeutic potential of two prominent tanshinones, offering a data-driven comparison for researchers, scientists, and drug development professionals.
This guide provides a comprehensive comparative analysis of Tanshindiol B and Tanshinone IIA, two bioactive compounds derived from the medicinal plant Salvia miltiorrhiza. By summarizing key experimental data and outlining detailed methodologies, this document aims to equip researchers with the necessary information to evaluate the distinct therapeutic profiles of these molecules.
At a Glance: Key Performance Indicators
| Feature | This compound | Tanshinone IIA |
| Primary Mechanism | EZH2 Histone Methyltransferase Inhibition | NF-κB Pathway Inhibition |
| Anti-Cancer Activity | Potent inhibitor of cancer cell proliferation through epigenetic modification. | Broad-spectrum anticancer effects via induction of apoptosis and cell cycle arrest. |
| Anti-Inflammatory | Implied superior anti-inflammatory potential. | Well-documented anti-inflammatory effects by suppressing pro-inflammatory cytokines. |
| Cytotoxicity (HepG2) | Data not available in comparative studies. | IC50: 1.13 µM (72h), 1.62 µM (48h), 2.28 µM (24h)[1] |
| Pharmacokinetics | Predicted good oral bioavailability and moderate blood-brain barrier penetration (in silico). | Low oral bioavailability, extensively metabolized. |
Mechanism of Action: A Tale of Two Pathways
The distinct therapeutic effects of this compound and Tanshinone IIA stem from their unique molecular targets and mechanisms of action.
This compound: The Epigenetic Modulator
This compound primarily exerts its biological effects through the inhibition of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase.[2] EZH2 is a key component of the Polycomb Repressive Complex 2 (PRC2) and plays a crucial role in gene silencing through the methylation of histone H3 on lysine 27 (H3K27me3). By competitively inhibiting the binding of the methyl donor S-adenosylmethionine (SAM) to EZH2, this compound effectively blocks this epigenetic modification, leading to the reactivation of tumor suppressor genes and subsequent inhibition of cancer cell proliferation.[2]
Tanshinone IIA: The Inflammation Quencher
Tanshinone IIA is a well-established inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation.[3][4][5][6] In response to inflammatory stimuli such as lipopolysaccharide (LPS), the NF-κB pathway is activated, leading to the transcription of pro-inflammatory genes. Tanshinone IIA intervenes at multiple points in this cascade, including the inhibition of IκBα degradation and the suppression of upstream kinases like IKK and MAPKs (p38, ERK1/2, JNK).[5] This multi-pronged inhibition prevents the nuclear translocation of the p65 subunit of NF-κB, thereby blocking the expression of pro-inflammatory cytokines and mediators.[4]
Experimental Data: A Head-to-Head Comparison
Anti-Cancer Activity
| Parameter | This compound | Tanshinone IIA | Reference |
| Target | EZH2 | Multiple (e.g., STAT3, PI3K/Akt) | [2],[7] |
| IC50 (EZH2) | 0.52 µM | Not a primary inhibitor | [2] |
| IC50 (HepG2) | Not Available | 1.13 µM (72h) | [1] |
This compound's potent and specific inhibition of EZH2 suggests its utility in cancers driven by epigenetic dysregulation.[2] In contrast, Tanshinone IIA exhibits broader anti-cancer activity across various cancer types by modulating multiple signaling pathways involved in cell proliferation, apoptosis, and metastasis.[7]
Anti-Inflammatory Activity
While direct comparative studies are limited, one study suggests that several tanshinones possess anti-inflammatory properties superior to those of Tanshinone IIA. Although this compound was not explicitly named, its structural similarity to other potent anti-inflammatory tanshinones hints at its potential in this area. Tanshinone IIA's anti-inflammatory effects are well-documented, with numerous studies demonstrating its ability to suppress the production of pro-inflammatory mediators.[3][4][5][6]
Pharmacokinetic Profile
A crucial aspect of drug development is understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a compound.
| Parameter | This compound (in silico prediction) | Tanshinone IIA (experimental) |
| Oral Bioavailability | Good | Low |
| Blood-Brain Barrier | Moderate Penetration | Limited Penetration |
| Metabolism | Predicted to be a substrate for CYP3A4 | Extensively metabolized by CYP1A2, 2A6, 2C9, and 3A4 |
| Excretion | - | Primarily fecal |
In silico predictions for this compound were generated using standard computational models due to the lack of available experimental data.
The predicted pharmacokinetic profile of this compound suggests it may have more favorable oral bioavailability compared to Tanshinone IIA, which is known for its poor absorption and extensive first-pass metabolism. This could translate to a significant advantage in clinical applications.
Experimental Protocols
EZH2 Inhibition Assay (for this compound)
The inhibitory activity of this compound against EZH2 can be determined using a histone methyltransferase assay. Briefly, recombinant PRC2 complex is incubated with a histone H3 substrate, the methyl donor S-adenosylmethionine (SAM), and varying concentrations of this compound. The reaction is then quantified by measuring the incorporation of a radiolabeled or fluorescently tagged methyl group into the histone substrate. The IC50 value is calculated from the dose-response curve.[2]
Cytotoxicity Assay (MTT Assay for Tanshinone IIA on HepG2 cells)
The cytotoxicity of Tanshinone IIA against the human liver cancer cell line HepG2 is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. HepG2 cells are seeded in 96-well plates and treated with various concentrations of Tanshinone IIA for 24, 48, and 72 hours. Following treatment, MTT solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells. The formazan is then solubilized, and the absorbance is measured at a specific wavelength. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.[1]
Conclusion
This compound and Tanshinone IIA, while both derived from Salvia miltiorrhiza, exhibit distinct pharmacological profiles that make them attractive candidates for different therapeutic applications. This compound's potent and specific inhibition of EZH2 positions it as a promising lead for the development of epigenetic drugs for cancer therapy. Its predicted favorable pharmacokinetic profile further enhances its potential. Tanshinone IIA, with its well-characterized broad-spectrum anti-inflammatory and anti-cancer activities, remains a valuable compound for further investigation, particularly in the context of inflammation-driven diseases. This comparative guide provides a foundation for researchers to make informed decisions in the selection and development of these promising natural products. Further direct comparative studies are warranted to fully elucidate their respective therapeutic advantages.
References
- 1. researchgate.net [researchgate.net]
- 2. Biological evaluation of tanshindiols as EZH2 histone methyltransferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. researchgate.net [researchgate.net]
- 5. Tanshinone IIA inhibits LPS-induced NF-kappaB activation in RAW 264.7 cells: possible involvement of the NIK-IKK, ERK1/2, p38 and JNK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tanshinone IIA Exerts Anti-Inflammatory and Immune-Regulating Effects on Vulnerable Atherosclerotic Plaque Partially via the TLR4/MyD88/NF-κB Signal Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tanshinone IIA and hepatocellular carcinoma: A potential therapeutic drug - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Tanshindiol B's Effects in Different Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological effects of Tanshindiol B across various cell lines, with a focus on its anti-cancer properties. The information is compiled from multiple studies to offer a cross-validated perspective on its mechanism of action and efficacy.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the effects of this compound and its related compound, Tanshindiol C. This data highlights their potency in enzyme inhibition and growth inhibition in specific cancer cell lines.
Table 1: In Vitro EZH2 Methyltransferase Inhibition
| Compound | IC50 (µM) | Target | Source |
| This compound | 0.52 | EZH2 | [1][2][3] |
| Tanshindiol C | 0.55 | EZH2 | [1][2][3] |
Table 2: Growth Inhibition (GI50/IC50) in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Source |
| Tanshindiol C | Pfeiffer | Diffuse Large B-cell Lymphoma | 1.5 | [1][2][3] |
Experimental Protocols
Detailed methodologies for key experiments cited in the studies are provided below. These protocols are essential for reproducing and validating the findings.
Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[4]
-
Formazan Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[4][5]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the translocation of phosphatidylserine (PS) to the outer leaflet of the plasma membrane in apoptotic cells and the loss of membrane integrity in necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the desired concentrations of this compound for a specified duration.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.[6]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Visualizations
Signaling Pathway of this compound
The primary mechanism of action for this compound is the inhibition of the histone methyltransferase EZH2. This enzyme is a key component of the Polycomb Repressive Complex 2 (PRC2) and is responsible for the trimethylation of histone H3 at lysine 27 (H3K27me3), a mark associated with gene silencing. By inhibiting EZH2, this compound leads to the reactivation of tumor suppressor genes, ultimately inducing apoptosis and inhibiting cancer cell proliferation.
Caption: this compound inhibits EZH2, leading to reduced H3K27me3, reactivation of tumor suppressor genes, and subsequent apoptosis induction and proliferation inhibition.
Experimental Workflow: Cell Viability and Apoptosis Assays
The following diagram illustrates the general workflow for assessing the effects of this compound on cell viability and apoptosis.
References
- 1. Document: Biological evaluation of tanshindiols as EZH2 histone methyltransferase inhibitors. (CHEMBL3286358) - ChEMBL [ebi.ac.uk]
- 2. Biological evaluation of tanshindiols as EZH2 histone methyltransferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 细胞计数与健康状况分析 [sigmaaldrich.com]
- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
The Reproducibility of Tanshindiol B: A Comparative Guide to EZH2 Inhibition
For Immediate Release
Shanghai, China – November 19, 2025 – A comprehensive analysis of the experimental data surrounding Tanshindiol B, a natural product with potent anti-cancer properties, is presented here to offer researchers, scientists, and drug development professionals a clear guide to the reproducibility of its effects. This guide provides a direct comparison with other leading EZH2 inhibitors, detailed experimental protocols for key assays, and visual representations of the associated signaling pathways and workflows.
This compound, and its structurally similar counterpart Tanshindiol C, have been identified as potent inhibitors of the Enhancer of zeste homolog 2 (EZH2) histone methyltransferase.[1] EZH2 is a key component of the Polycomb Repressive Complex 2 (PRC2) and plays a critical role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3), a mark associated with gene silencing. Dysregulation of EZH2 activity is implicated in the progression of numerous cancers, making it a prime target for therapeutic intervention.
Comparative Analysis of EZH2 Inhibitors
The following tables summarize the in vitro efficacy of this compound and its alternatives against EZH2 enzymatic activity and their anti-proliferative effects on various cancer cell lines.
Table 1: In Vitro EZH2 Enzymatic Inhibition
| Compound | Target | IC50 (µM) | Ki (nM) | Notes |
| This compound | EZH2 | 0.52[1] | - | Competitive with S-adenosylmethionine (SAM). |
| Tanshindiol C | EZH2 | 0.55[1] | - | Competitive with S-adenosylmethionine (SAM). |
| GSK126 | EZH2 (Wild-Type & Mutant) | 0.0099[2][3][4] | 0.5 - 3 | Highly selective for EZH2 over other methyltransferases. |
| Tazemetostat (EPZ-6438) | EZH2 (Wild-Type & Mutant) | 0.002 - 0.038[5] | - | Orally bioavailable. |
| CPI-1205 | EZH2 | 0.002[6][7][8] | - | Modest selectivity over EZH1 (IC50 = 0.052 µM). |
| UNC1999 | EZH2 / EZH1 | EZH2: <0.01 / EZH1: 0.045[9] | - | Dual inhibitor of EZH2 and EZH1. |
Table 2: Anti-proliferative Activity of EZH2 Inhibitors in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | EZH2 Status | IC50 / GI50 (µM) |
| Tanshindiol C | Pfeiffer | Diffuse Large B-cell Lymphoma | A677G Mutant | 1.5[1] |
| GSK126 | Pfeiffer | Diffuse Large B-cell Lymphoma | A677G Mutant | 0.18 (GI50)[1] |
| IGR1 | Melanoma | Y646 Mutant | 3.2 - 8.0[10] | |
| RPMI8226, MM.1S, LP1 | Multiple Myeloma | Not Specified | 12.6 - 17.4[11] | |
| Tazemetostat (EPZ-6438) | Karpas-422 | Diffuse Large B-cell Lymphoma | Y641N Mutant | Sensitive (exact value not specified) |
| Fuji, HS-SY-II | Synovial Sarcoma | Not Specified | 0.15, 0.52 (14-day assay) | |
| UNC1999 | DB | Diffuse Large B-cell Lymphoma | Y641N Mutant | 0.633[9] |
| BTIC lines | Glioblastoma | Not Specified | 2 - 5 |
Experimental Protocols
To ensure the reproducibility of the cited experimental results, detailed methodologies for key assays are provided below.
In Vitro EZH2 Enzymatic Assay
This protocol outlines a common method for determining the enzymatic activity of EZH2 and the inhibitory potential of compounds like this compound.
-
Reaction Setup: Prepare a reaction mixture containing the purified PRC2 complex (including EZH2, EED, SUZ12, RbAp48, and AEBP2), a histone H3 peptide substrate (e.g., residues 21-44), and S-adenosyl-L-methionine (SAM), the methyl donor. The reaction is typically performed in a buffer such as 50 mM Tris-HCl, pH 8.0, with 50 mM NaCl, 1 mM EDTA, 1 mM DTT, and 1 mM PMSF.
-
Inhibitor Addition: Add the test compound (e.g., this compound) at various concentrations to the reaction mixture. A vehicle control (e.g., DMSO) should be included.
-
Initiation and Incubation: Initiate the reaction by adding radiolabeled [3H]-SAM. Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).
-
Termination and Detection: Stop the reaction, typically by adding trichloroacetic acid (TCA). The methylated peptide is then captured on a filter plate, and the incorporated radioactivity is measured using a scintillation counter. The amount of radioactivity is proportional to the EZH2 enzymatic activity.
-
Data Analysis: Calculate the percentage of inhibition at each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Cell Proliferation (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and proliferation.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) for a specified duration (e.g., 72 hours). Include a vehicle control.
-
MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO or a specialized detergent solution, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.
-
Data Analysis: Calculate the percentage of cell viability at each compound concentration relative to the vehicle control. Determine the IC50 value from the resulting dose-response curve.
Western Blot for H3K27 Trimethylation
This technique is used to quantify the levels of H3K27me3 in cells following treatment with an EZH2 inhibitor.
-
Cell Lysis: Treat cells with the EZH2 inhibitor for the desired time, then harvest and lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method such as the Bradford or BCA assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for tri-methyl-Histone H3 (Lys27). A primary antibody for total Histone H3 or a loading control like β-actin should also be used on a separate blot or after stripping the first antibody to ensure equal protein loading.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of H3K27me3 normalized to the loading control.
Visualizing the Molecular Landscape
To further elucidate the mechanisms of action and experimental processes, the following diagrams have been generated.
Caption: The EZH2 signaling pathway and points of inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Western Blot (WB) Protocol | EpigenTek [epigentek.com]
- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. chondrex.com [chondrex.com]
- 7. protein-cell.net [protein-cell.net]
- 8. bellbrooklabs.com [bellbrooklabs.com]
- 9. researchgate.net [researchgate.net]
- 10. H3k27me3 Antibody (Lys27) (C36B11) Rabbit MAb | Cell Signaling Technology [cellsignal.com]
- 11. Targeting EZH2 in Cancer: Mechanisms, Pathways, and Therapeutic Potential [mdpi.com]
A Comparative Analysis of Tanshindiol B and Its Analogs in Oncological and Inflammatory Research
For Immediate Release
This guide provides a detailed comparative study of Tanshindiol B, a naturally occurring diterpenoid quinone isolated from Salvia miltiorrhiza, and its analogs. The document is intended for researchers, scientists, and drug development professionals, offering an objective comparison of their biological activities supported by experimental data. A key focus is on the potent and selective inhibition of the histone methyltransferase EZH2, a critical target in oncology.
Introduction to this compound
This compound is a member of the tanshinone family of compounds, which are the major lipophilic bioactive constituents of Danshen, a widely used herb in traditional Chinese medicine.[1] While many tanshinones, such as tanshinone I and tanshinone IIA, have been extensively studied for their anti-inflammatory, antioxidant, and anticancer properties, this compound has emerged as a particularly potent inhibitor of EZH2 (Enhancer of zeste homolog 2).[2][3] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and plays a crucial role in gene silencing through the methylation of histone H3 on lysine 27 (H3K27).[2][3] Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, making it a promising therapeutic target.[2][3]
Comparative Biological Activity: EZH2 Inhibition
A pivotal study directly compared the in vitro EZH2 inhibitory activity of this compound with its naturally occurring analog, Tanshindiol C. The results demonstrated that both compounds are potent inhibitors of EZH2 methyltransferase activity.[2][3]
| Compound | Target | IC50 (μM) | Source |
| This compound | EZH2 | 0.52 | [2][3] |
| Tanshindiol C | EZH2 | 0.55 | [2][3] |
| GSK126 (Reference EZH2 Inhibitor) | EZH2 (mutant) | 0.0025 | [4] |
| Tazemetostat (Reference EZH2 Inhibitor) | EZH2 | 0.0025 | [4] |
Note: IC50 (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC50 value indicates a more potent inhibitor. GSK126 and Tazemetostat are included as reference compounds to provide context for the potency of the tanshindiols.
The study's findings indicate that this compound is a slightly more potent inhibitor of EZH2 than Tanshindiol C in this in vitro assay.[2][3] The mechanism of inhibition for these tanshindiols is proposed to be competitive with the substrate S-adenosylmethionine (SAM), the methyl group donor for the methylation reaction.[2][3]
While extensive research on a broad range of synthetic analogs specifically derived from the this compound scaffold is not yet widely published, structure-activity relationship (SAR) studies on other tanshinones provide valuable insights. For instance, modifications to the A-ring and D-ring of the tanshinone core have been shown to significantly influence their biological activities, including their anti-inflammatory and anticancer effects.[5][6] This suggests that synthetic modifications of the this compound structure could lead to the development of even more potent and selective EZH2 inhibitors.
Experimental Protocols
In Vitro EZH2 Histone Methyltransferase Assay
The following is a detailed methodology for the key experiment cited in this guide, based on the protocol described in the comparative study of tanshindiols.[2][3]
Objective: To determine the in vitro inhibitory activity of this compound and its analogs on EZH2 methyltransferase activity.
Materials:
-
Recombinant human PRC2 complex (containing EZH2, EED, SUZ12, RbAp48, and AEBP2)
-
Biotinylated histone H3 (1-25) peptide substrate
-
S-[methyl-3H]-Adenosyl-L-methionine (³H-SAM)
-
SAH (S-Adenosyl-L-homocysteine)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT, 0.01% Tween-20)
-
Test compounds (this compound, analogs, and reference inhibitors) dissolved in DMSO
-
Streptavidin-coated scintillation proximity assay (SPA) beads
-
Microplates (e.g., 96-well)
-
Microplate scintillation counter
Procedure:
-
Prepare a reaction mixture containing the recombinant PRC2 complex, biotinylated H3 peptide substrate, and assay buffer.
-
Add the test compounds at various concentrations to the wells of the microplate. A DMSO control is also included.
-
Initiate the methyltransferase reaction by adding ³H-SAM to each well.
-
Incubate the reaction mixture at room temperature for a specified period (e.g., 1 hour).
-
Stop the reaction by adding an excess of cold, unlabeled SAH.
-
Add streptavidin-coated SPA beads to each well. The biotinylated H3 peptide will bind to the beads.
-
Incubate to allow for binding.
-
Measure the radioactivity in each well using a microplate scintillation counter. The proximity of the ³H-labeled methyl group on the histone peptide to the scintillant in the SPA beads will generate a signal.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathways and Mechanisms of Action
This compound and its analogs exert their biological effects by modulating key signaling pathways involved in cancer and inflammation.
EZH2 Inhibition and Cancer
The primary anticancer mechanism of this compound is through the inhibition of EZH2. This leads to a decrease in H3K27 trimethylation, which in turn reactivates the expression of tumor suppressor genes that were silenced, ultimately leading to the inhibition of cancer cell proliferation and induction of apoptosis.[2][3]
Anti-inflammatory Signaling Pathway
Tanshinones, as a class of compounds, have been shown to exert anti-inflammatory effects by modulating key signaling pathways such as the NF-κB and MAPK pathways.[1][7] The inhibition of these pathways leads to a reduction in the production of pro-inflammatory mediators.
Experimental Workflow for Compound Screening
The process of identifying and evaluating novel bioactive compounds like this compound and its analogs typically follows a structured workflow.
Conclusion and Future Directions
This compound has been identified as a potent inhibitor of EZH2, a key target in cancer therapy. Its activity is comparable to its naturally occurring analog, Tanshindiol C. While comprehensive comparative data on a wide range of synthetic analogs of this compound are still emerging, the existing knowledge on the structure-activity relationships of the broader tanshinone family provides a strong rationale for the continued exploration of this compound as a scaffold for the development of novel anticancer and anti-inflammatory agents. Future research should focus on the synthesis and biological evaluation of a focused library of this compound derivatives to elucidate key structural features required for enhanced potency and selectivity. Further in vivo studies are also warranted to validate the therapeutic potential of these promising natural products and their synthetic analogs.
References
- 1. Tanshinones and diethyl blechnics with anti-inflammatory and anti-cancer activities from Salvia miltiorrhiza Bunge (Danshen) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological evaluation of tanshindiols as EZH2 histone methyltransferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and structure–activity relationships of tanshinones as selective 11β-hydroxysteroid dehydrogenase 1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and structure-activity relationships of tanshinones as selective 11β-hydroxysteroid dehydrogenase 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Head-to-Head Comparison of EZH2 Inhibitors: Tanshindiol B vs. GSK126
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of Tanshindiol B, a natural product-derived EZH2 inhibitor, and GSK126, a well-characterized synthetic EZH2 inhibitor. This objective analysis is intended to assist researchers in making informed decisions for their drug discovery and development programs.
Introduction
Enhancer of zeste homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). It plays a critical role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3), a mark associated with transcriptional repression. Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, making it an attractive therapeutic target. This guide compares this compound, a diterpene naphthoquinone isolated from Salvia miltiorrhiza, with GSK126, a potent and selective small molecule inhibitor of EZH2.
In Vitro EZH2 Inhibitory Activity
Both this compound and GSK126 are competitive inhibitors of the EZH2 substrate, S-adenosylmethionine (SAM). However, GSK126 demonstrates significantly higher potency in enzymatic assays.
| Compound | Target | IC50 | Ki | Mechanism of Action |
| This compound | EZH2 | 0.52 µM[1] | Not Reported | Competitive with S-adenosylmethionine[1] |
| GSK126 | EZH2 | 9.9 nM[2] | ~0.5-3 nM | Competitive with S-adenosylmethionine[3] |
Cellular Activity: Inhibition of H3K27 Trimethylation and Cell Proliferation
The inhibitory effects of both compounds on EZH2 have been confirmed in cellular assays. Both compounds have been shown to reduce the levels of H3K27me3. A direct comparison of their anti-proliferative effects has been made in the Pfeiffer diffuse large B-cell lymphoma (DLBCL) cell line, which harbors an activating A677G mutation in EZH2.
| Compound | Cell Line | Assay | Result |
| Tanshindiol C * | Pfeiffer (EZH2 A677G) | Growth Inhibition | GI50 = 1.5 µM[1] |
| This compound | Pfeiffer (EZH2 A677G) | H3K27me3 Levels | Significant decrease[1] |
| GSK126 | Pfeiffer (EZH2 A677G) | Growth Inhibition | GI50 = 0.18 µM[1] |
| GSK126 | Various Cancer Cell Lines | H3K27me3 Levels | Potent inhibition[4] |
*Note: Growth inhibition data is for the structurally related compound Tanshindiol C.
EZH2 Signaling Pathway
The following diagram illustrates the central role of the PRC2 complex and EZH2 in gene silencing, as well as key upstream and downstream signaling components.
Caption: EZH2 signaling pathway and points of inhibition.
Experimental Protocols
In Vitro EZH2 Histone Methyltransferase (HMT) Assay
This assay quantifies the enzymatic activity of EZH2 by measuring the transfer of a tritiated methyl group from S-adenosyl-L-[methyl-³H]-methionine (³H-SAM) to a histone H3 peptide substrate.
Workflow:
Caption: Workflow for in vitro EZH2 HMT assay.
Key Reagents:
-
Recombinant human PRC2 complex (containing EZH2, EED, SUZ12, RbAp48, and AEBP2)
-
Biotinylated Histone H3 (1-28) peptide
-
S-adenosyl-L-[methyl-³H]-methionine (³H-SAM)
-
S-adenosyl-L-homocysteine (SAH) for standard curve
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT)
-
Phosphocellulose filter plates
-
Scintillation fluid
Procedure:
-
The reaction is typically performed in a 96- or 384-well plate.
-
The PRC2 complex and histone H3 peptide are incubated with varying concentrations of the inhibitor (this compound or GSK126) or DMSO vehicle control.
-
The reaction is initiated by the addition of ³H-SAM.
-
The plate is incubated to allow the methylation reaction to proceed.
-
The reaction is stopped, and the mixture is transferred to a filter plate to capture the biotinylated histone peptide.
-
Unincorporated ³H-SAM is washed away.
-
Scintillation fluid is added, and the radioactivity is measured.
-
IC50 values are calculated from the dose-response curves.
Cellular H3K27me3 Western Blot Analysis
This method is used to determine the effect of the inhibitors on the levels of H3K27me3 in cells.
Workflow:
Caption: Workflow for cellular H3K27me3 Western blot.
Key Reagents:
-
Pfeiffer cell line
-
Cell culture medium and supplements
-
This compound and GSK126
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Primary antibodies: Rabbit anti-H3K27me3, Rabbit anti-total Histone H3 (loading control)
-
HRP-conjugated anti-rabbit secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Pfeiffer cells are cultured and treated with the inhibitors for the desired time.
-
Cells are harvested, and proteins are extracted.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is blocked and then incubated with the primary antibody against H3K27me3.
-
A primary antibody against total histone H3 is used as a loading control to ensure equal protein loading.
-
The membrane is then incubated with an appropriate HRP-conjugated secondary antibody.
-
The signal is detected using a chemiluminescent substrate and an imaging system.
-
The band intensities are quantified to determine the relative change in H3K27me3 levels.
Summary and Conclusion
This guide provides a head-to-head comparison of this compound and GSK126, two inhibitors of the EZH2 histone methyltransferase.
-
Potency: GSK126 is a significantly more potent inhibitor of EZH2 in vitro, with an IC50 in the nanomolar range compared to the sub-micromolar IC50 of this compound.
-
Cellular Activity: Both compounds demonstrate the ability to reduce cellular H3K27me3 levels. In terms of anti-proliferative activity in the EZH2-mutant Pfeiffer cell line, GSK126 is more potent than the related compound, Tanshindiol C.
-
Potential: While GSK126 represents a highly potent and selective tool compound and clinical candidate, this compound, as a natural product, provides a distinct chemical scaffold that may offer opportunities for the development of new EZH2 inhibitors with different pharmacological properties.
Researchers should consider these factors when selecting an EZH2 inhibitor for their specific research needs. The provided experimental protocols offer a foundation for the in-house evaluation of these and other EZH2 inhibitors.
References
Validating the Molecular Target Specificity of Tanshindiol B: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Tanshindiol B with other known inhibitors of Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase and a key target in oncology. The following sections detail the experimental data supporting the specificity of this compound for EZH2, compare its performance with alternative inhibitors, and provide protocols for key validation experiments.
Introduction to this compound and its Molecular Target
This compound is a natural product isolated from Salvia miltiorrhiza that has demonstrated potential as an anti-cancer agent. Its primary molecular target has been identified as EZH2, the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). EZH2 is responsible for the trimethylation of histone H3 at lysine 27 (H3K27me3), an epigenetic modification that leads to transcriptional repression. Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, making it an attractive therapeutic target.
Validating the specificity of a small molecule inhibitor like this compound is crucial for its development as a therapeutic agent. High specificity ensures that the desired therapeutic effect is achieved with minimal off-target effects, which can lead to toxicity. This guide outlines the key experimental approaches to validate the on-target activity and selectivity of this compound and compares its profile to other well-characterized EZH2 inhibitors.
Comparative Performance of EZH2 Inhibitors
The following table summarizes the biochemical potency and cellular activity of this compound in comparison to other known EZH2 inhibitors.
| Inhibitor | Target(s) | In Vitro IC50 (EZH2) | Cellular IC50 (H3K27me3 reduction) | Cell Growth Inhibition (GI50/IC50) | Selectivity Profile |
| This compound | EZH2 | 0.52 µM[1][2][3] | Data not available | Data not available | Selectivity against other methyltransferases and kinases not extensively reported. |
| Tanshindiol C | EZH2 | 0.55 µM[1][2][3] | Data not available | 1.5 µM (Pfeiffer cells)[2] | Selectivity against other methyltransferases and kinases not extensively reported. |
| GSK126 | EZH2 | ~9.9 nM | 7-252 nM (DLBCL cell lines) | ~0.18 µM (Pfeiffer cells)[2] | >1000-fold selective for EZH2 over 20 other human methyltransferases. |
| Tazemetostat (EPZ-6438) | EZH2 | ~11-16 nM | 2-90 nM (DLBCL cell lines) | Varies by cell line (nM to µM range) | >4,500-fold selective for EZH2 over 14 other histone methyltransferases. |
| UNC1999 | EZH2/EZH1 | EZH2: 2 nM, EZH1: 45 nM | 124 nM (MCF10A cells) | Varies by cell line | Dual inhibitor of EZH2 and EZH1, >10,000-fold selective over 15 other methyltransferases. |
Note: The potency of this compound and C against EZH2 is in the sub-micromolar range, which is less potent than highly optimized synthetic inhibitors like GSK126 and Tazemetostat. A comprehensive selectivity profile for this compound against a broad panel of histone methyltransferases and kinases is not yet publicly available, which represents a critical gap in its specificity validation.
Experimental Protocols for Target Validation
Accurate and reproducible experimental design is paramount in validating the specificity of a molecular inhibitor. Below are detailed protocols for key assays used to characterize the interaction of this compound with its putative target, EZH2.
In Vitro EZH2 Enzymatic Inhibition Assay
This assay directly measures the ability of an inhibitor to block the methyltransferase activity of purified EZH2 enzyme.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against EZH2.
Materials:
-
Recombinant human PRC2 complex (containing EZH2, EED, SUZ12, RBAP48/46)
-
Histone H3 peptide (e.g., residues 21-44) or oligonucleosomes as substrate
-
S-adenosyl-L-[methyl-3H]-methionine ([3H]-SAM)
-
S-adenosyl-L-methionine (SAM)
-
This compound and control inhibitors
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM MgCl2, 4 mM DTT)
-
Scintillation cocktail and microplates
-
Scintillation counter
Protocol:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 96-well plate, add the assay buffer, recombinant PRC2 complex, and the histone H3 substrate.
-
Add the diluted this compound or DMSO (vehicle control) to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding a mixture of [3H]-SAM and unlabeled SAM.
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding an excess of cold SAM or by spotting the reaction mixture onto phosphocellulose filter paper.
-
Wash the filter paper extensively to remove unincorporated [3H]-SAM.
-
Add scintillation cocktail to the wells or filter paper and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular H3K27me3 Reduction Assay (Western Blot)
This assay assesses the ability of an inhibitor to reduce the levels of the EZH2-specific histone mark, H3K27me3, in a cellular context.
Objective: To confirm that this compound inhibits EZH2 activity within cells.
Materials:
-
Cancer cell line known to be sensitive to EZH2 inhibition (e.g., Pfeiffer, a DLBCL cell line with an activating EZH2 mutation).
-
This compound and control inhibitors.
-
Cell culture medium and supplements.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA protein assay kit.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-H3K27me3 and anti-total Histone H3 (as a loading control).
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system for chemiluminescence detection.
Protocol:
-
Seed the chosen cancer cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of this compound or a vehicle control (DMSO) for a specified duration (e.g., 48-72 hours).
-
Harvest the cells and lyse them using a suitable lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-H3K27me3 antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-total Histone H3 antibody to ensure equal loading.
-
Quantify the band intensities and normalize the H3K27me3 signal to the total H3 signal.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify direct target engagement in a cellular environment. The principle is that a ligand binding to its target protein stabilizes it against thermal denaturation.
Objective: To demonstrate direct binding of this compound to EZH2 in intact cells.
Materials:
-
Cancer cell line expressing EZH2.
-
This compound.
-
PBS and lysis buffer with protease inhibitors.
-
PCR tubes or 96-well PCR plates.
-
Thermal cycler.
-
Centrifuge.
-
SDS-PAGE and Western blotting reagents.
-
Primary antibody against EZH2.
Protocol:
-
Treat cultured cells with this compound or vehicle control (DMSO) for a defined period.
-
Harvest and resuspend the cells in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures in a thermal cycler for a short duration (e.g., 3 minutes) to induce protein denaturation, followed by a cooling step.
-
Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
-
Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at high speed.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble EZH2 in each sample by Western blotting using an anti-EZH2 antibody.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates stabilization of EZH2 and confirms target engagement.
Visualizing the Validation Workflow and Signaling Pathway
Diagrams created using Graphviz (DOT language) are provided below to illustrate the experimental logic and the targeted signaling pathway.
Caption: Workflow for validating the specificity of this compound.
Caption: EZH2 signaling pathway and the inhibitory action of this compound.
Conclusion
This compound has been identified as a direct inhibitor of EZH2 with sub-micromolar potency in biochemical assays. Cellular studies have confirmed its ability to reduce H3K27me3 levels, consistent with on-target activity. However, to establish this compound as a truly specific EZH2 inhibitor, further rigorous investigation is required. A comprehensive selectivity profile against a broad panel of histone methyltransferases and kinases is essential to rule out significant off-target effects. The experimental protocols provided in this guide offer a framework for researchers to conduct these crucial validation studies. While this compound shows promise as a lead compound, its further development will depend on a more complete understanding of its molecular specificity.
References
Independent Verification of Tanshindiol B's Published Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the published findings on Tanshindiol B, a natural product identified as a potent inhibitor of the histone methyltransferase EZH2, with other well-established EZH2 inhibitors, GSK126 and EPZ-6438 (Tazemetostat). The information is compiled from peer-reviewed scientific literature to facilitate independent verification and further research.
Comparative Analysis of EZH2 Inhibitors
This compound demonstrates significant inhibitory activity against the EZH2 histone methyltransferase.[1][2] The following table summarizes the key quantitative data for this compound and provides a comparison with the widely studied EZH2 inhibitors, GSK126 and EPZ-6438.
| Compound | Target | IC50 (Enzymatic Assay) | Cell-Based Potency (GI50/IC50) | Cell Line | Mechanism of Action |
| This compound | EZH2 | 0.52 µM[1][2] | Not Reported | Not Applicable | Competitive inhibitor for S-adenosylmethionine (SAM)[1][2] |
| Tanshindiol C | EZH2 | 0.55 µM[1] | IC50: 1.5 µM[1] | Pfeiffer (DLBCL) | Competitive inhibitor for S-adenosylmethionine (SAM)[1] |
| GSK126 | EZH2 (Wild-type and Mutant) | Kiapp: ~0.5–3 nM | GI50: 0.18 µM | Pfeiffer (DLBCL) | S-adenosylmethionine (SAM) competitor |
| EPZ-6438 (Tazemetostat) | EZH2 (Wild-type and Mutant) | IC50: 2–38 nM | IC50: <0.001 to 7.6 µM | Various DLBCL cell lines | S-adenosylmethionine (SAM) competitor |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound's activity.
In Vitro EZH2 Histone Methyltransferase (HMT) Assay
This assay was employed to determine the half-maximal inhibitory concentration (IC50) of this compound against the EZH2 enzyme.
-
Enzyme and Substrates :
-
Recombinant human PRC2 complex (containing EZH2, EED, SUZ12, RbAp48, and AEBP2).
-
Histone H3 peptide (biotinylated).
-
S-adenosyl-L-[methyl-³H]methionine (³H-SAM) as the methyl donor.
-
-
Procedure :
-
The PRC2 complex is incubated with the histone H3 peptide substrate and varying concentrations of the test compound (e.g., this compound) in an assay buffer.
-
The methylation reaction is initiated by the addition of ³H-SAM.
-
The reaction mixture is incubated to allow for the transfer of the tritiated methyl group to the histone peptide.
-
The reaction is stopped, and the biotinylated histone H3 peptide is captured, typically on a streptavidin-coated plate.
-
Unincorporated ³H-SAM is washed away.
-
The amount of incorporated radioactivity, which is proportional to the EZH2 activity, is measured using a scintillation counter.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Cell Proliferation Assay (Pfeiffer Cell Line)
This assay assesses the effect of the compounds on the growth of the Pfeiffer cell line, a diffuse large B-cell lymphoma (DLBCL) line with a known activating mutation in EZH2 (A677G).
-
Cell Culture :
-
Pfeiffer cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Procedure :
-
Cells are seeded in 96-well plates at a specified density.
-
The cells are treated with a range of concentrations of the test compounds (e.g., Tanshindiol C, GSK126).
-
After a defined incubation period (e.g., 72 hours), cell viability is assessed using a metabolic assay such as MTT or resazurin reduction.
-
The absorbance or fluorescence is measured using a microplate reader.
-
The concentration of the compound that causes 50% growth inhibition (GI50) or reduces cell viability by 50% (IC50) is determined from the dose-response curves.
-
Western Blot Analysis for H3K27 Trimethylation
This technique is used to measure the levels of trimethylated histone H3 at lysine 27 (H3K27me3), the direct product of EZH2's enzymatic activity, within cells.
-
Sample Preparation :
-
Pfeiffer cells are treated with the test compound for a specific duration.
-
Histones are extracted from the cell nuclei using an acid extraction method.
-
Protein concentration is determined using a standard assay (e.g., BCA assay).
-
-
Procedure :
-
Equal amounts of histone extracts are separated by SDS-PAGE.
-
The separated proteins are transferred to a PVDF membrane.
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for H3K27me3. A primary antibody against total histone H3 is used as a loading control.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
The band intensities are quantified to determine the relative levels of H3K27me3.
-
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound as an EZH2 inhibitor.
Experimental Workflow for Inhibitor Evaluation
Caption: Workflow for evaluating the efficacy of EZH2 inhibitors.
References
Unveiling the Transcriptional Landscape of Tanshindiol B: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the molecular mechanisms of Tanshindiol B and a framework for conducting comparative transcriptomic studies to elucidate its cellular effects. While direct comparative transcriptomic data for this compound is not yet widely published, this document outlines the established mechanism of action and provides detailed experimental protocols and visualizations to guide future research in this area.
Understanding the Core Mechanism of this compound: EZH2 Inhibition
This compound, along with its isomer Tanshindiol C, has been identified as a potent inhibitor of the Enhancer of zeste homolog 2 (EZH2) histone methyltransferase.[1] EZH2 is a key catalytic subunit of the Polycomb repressive complex 2 (PRC2), which is responsible for the trimethylation of histone H3 at lysine 27 (H3K27me3). This epigenetic modification is a hallmark of gene silencing and plays a critical role in cellular processes such as differentiation, proliferation, and tumorigenesis.
Studies have shown that this compound competitively inhibits EZH2 activity with respect to the S-adenosylmethionine (SAM) cofactor, leading to a significant reduction in global H3K27me3 levels.[1] This inhibition of EZH2 has been demonstrated to suppress the growth of various cancer cell lines, particularly those with EZH2 activating mutations, such as certain types of B-cell lymphoma.[1] The primary anti-cancer activity of this compound is therefore attributed to its ability to reverse the aberrant gene silencing mediated by overactive EZH2.
Hypothetical Comparative Transcriptomics of this compound Treatment
A comparative transcriptomics study, such as one using RNA sequencing (RNA-seq), would be invaluable for understanding the global changes in gene expression following this compound treatment. Based on its mechanism of action, it is hypothesized that such a study would reveal the upregulation of tumor-suppressor genes that are normally silenced by EZH2. Conversely, genes that are indirectly repressed by EZH2 targets may be downregulated. Pathway analysis of differentially expressed genes would likely highlight the modulation of pathways involved in cell cycle control, apoptosis, and cellular differentiation.
Proposed Experimental Protocol for Comparative Transcriptomics (RNA-seq)
The following protocol provides a detailed methodology for conducting a comparative transcriptomic analysis of cells treated with this compound.
1. Cell Culture and Treatment:
-
Cell Line Selection: Choose a relevant cancer cell line, for example, the Pfeiffer diffuse large B-cell lymphoma cell line, which harbors an activating EZH2 mutation.[1]
-
Culture Conditions: Culture the cells in the appropriate medium and conditions as recommended by the supplier.
-
Treatment: Treat the cells with an effective concentration of this compound (e.g., IC50 value, which is approximately 0.52µM in in vitro enzymatic assays) and a vehicle control (e.g., DMSO) for a specified time period (e.g., 24, 48, or 72 hours).[1] Include multiple biological replicates for each condition.
2. RNA Isolation:
-
Harvest the cells and isolate total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
Assess the quantity and quality of the isolated RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100 Bioanalyzer). Ensure that the RNA Integrity Number (RIN) is > 8.
3. Library Preparation and Sequencing:
-
Prepare RNA-seq libraries from the total RNA using a library preparation kit (e.g., TruSeq Stranded mRNA Library Prep Kit, Illumina). This typically involves poly(A) selection of mRNA, fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.
-
Perform paired-end sequencing of the libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
4. Bioinformatic Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.
-
Read Alignment: Align the reads to a reference genome using a splice-aware aligner such as STAR.
-
Quantification: Quantify gene expression levels by counting the number of reads mapping to each gene.
-
Differential Expression Analysis: Identify differentially expressed genes (DEGs) between this compound-treated and control samples using tools like DESeq2 or edgeR.
-
Pathway and Functional Enrichment Analysis: Perform gene ontology (GO) and pathway enrichment analysis (e.g., KEGG, Reactome) on the list of DEGs to identify significantly affected biological processes and signaling pathways.
Visualizing the Molecular Landscape
Signaling Pathway of EZH2 Inhibition by this compound
Caption: EZH2 Inhibition Pathway of this compound.
Experimental Workflow for Comparative Transcriptomics
Caption: Comparative Transcriptomics Experimental Workflow.
References
Benchmarking Tanshindiol B: A Comparative Analysis Against Industry-Standard EZH2 Inhibitors
For Immediate Release
This guide provides a comparative performance analysis of Tanshindiol B, a naturally derived EZH2 inhibitor, against the established industry standards, Tazemetostat (EPZ-6438) and GSK126. The information is intended for researchers, scientists, and drug development professionals engaged in the fields of oncology and epigenetic modulation. This document synthesizes publicly available preclinical data to offer an objective comparison of their biochemical potency, cellular activity, and in vivo efficacy.
Executive Summary
Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase that is a well-validated therapeutic target in various cancers, including B-cell lymphomas and certain solid tumors. Its inhibition can reactivate silenced tumor suppressor genes, leading to anti-proliferative effects. This compound has emerged as a natural product inhibitor of EZH2. To contextualize its potential, this guide benchmarks its performance against Tazemetostat, an FDA-approved EZH2 inhibitor, and GSK126, a widely studied clinical-stage inhibitor. The available data indicates that while this compound demonstrates potent enzymatic inhibition of EZH2, there is a notable lack of publicly available in vivo efficacy and pharmacokinetic data to fully assess its drug-like properties against established competitors.
Data Presentation: Quantitative Performance Comparison
The following tables summarize the key performance metrics for this compound and its industry comparators based on available preclinical data.
Table 1: In Vitro Enzymatic and Cellular Potency
| Compound | Target | In Vitro IC50 (Enzymatic Assay) | Cell-Based GI50/IC50 (Pfeiffer Cell Line¹) | Mechanism of Action |
| This compound | EZH2 | 0.52 µM[1] | Data not publicly available | Competitive with S-adenosylmethionine (SAM)[1] |
| Tazemetostat (EPZ-6438) | EZH2 (Wild-Type & Mutant) | 2-38 nM[2] | ~90 nM (Methylation IC50) | Competitive with SAM[2] |
| GSK126 | EZH2 (Wild-Type & Mutant) | ~10-29 nM (IC50), ~0.5-3 nM (Kᵢ)[3] | ~7-252 nM (Methylation IC50)[3] | Competitive with SAM[3][4] |
¹Pfeiffer cell line is a diffuse large B-cell lymphoma model with an activating EZH2 (A677G) mutation.
Table 2: In Vivo Efficacy in Xenograft Models
| Compound | Xenograft Model | Dosing Regimen | Key Outcome |
| This compound | Data not publicly available | - | - |
| Tazemetostat (EPZ-6438) | Pfeiffer Lymphoma | 114 mg/kg, QD (oral)[2] | Tumor regression[2] |
| KARPAS-422 Lymphoma | 80 mg/kg, BID (oral)[2] | Tumor regression[2] | |
| Rhabdoid Tumor (G401) | 250 mg/kg, BID (oral)[2] | Tumor regression[2] | |
| GSK126 | Pfeiffer & KARPAS-422 Lymphoma | Not specified | Dose-dependent tumor growth inhibition and regression[3][4][5] |
Table 3: Pharmacokinetic Parameters
| Compound | Key Pharmacokinetic Properties |
| This compound | Data not publicly available for the isolated compound. Studies on tanshinones from Salvia miltiorrhiza extracts show rapid absorption and a half-life of 2-5 hours in humans, but with low oral bioavailability.[6][7] |
| Tazemetostat (EPZ-6438) | Orally bioavailable. Subject to auto-induction of CYP3A-mediated metabolism, leading to lower exposure at steady-state compared to a single dose.[2] |
| GSK126 | Evaluated in clinical trials via intravenous administration.[3] |
Signaling Pathway and Experimental Workflows
To provide a clearer understanding of the underlying biology and experimental designs, the following diagrams illustrate the EZH2 signaling pathway and the workflows for key assays.
EZH2 Signaling Pathway
Experimental Workflow: EZH2 Inhibition Analysis
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and transparent comparison.
In Vitro EZH2 Enzymatic Inhibition Assay (Homogeneous Assay Format)
This protocol is adapted from commercially available EZH2 assay kits and literature sources.[8][9][10]
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against the methyltransferase activity of the EZH2 complex.
-
Materials:
-
Recombinant human PRC2 complex (containing EZH2, EED, SUZ12).
-
Histone H3 peptide (e.g., biotinylated H3 residues 21-44) as a substrate.
-
S-adenosyl-L-methionine (SAM) as a methyl donor.
-
Test compound (this compound) serially diluted in DMSO.
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT, 1 mM EDTA, 1 mM PMSF).
-
Detection reagents (e.g., AlphaLISA® Acceptor beads conjugated to an anti-H3K27me3 antibody and Streptavidin-coated Donor beads).
-
384-well low-volume white assay plates.
-
-
Procedure:
-
Prepare a reaction mixture containing the PRC2 complex and the H3 peptide substrate in the assay buffer.
-
Add 2 µL of serially diluted test compound to the wells of the 384-well plate. Include controls for no inhibition (DMSO vehicle) and maximum inhibition (no enzyme).
-
Initiate the enzymatic reaction by adding SAM to the reaction mixture and dispensing it into the wells.
-
Incubate the plate for a specified time (e.g., 60-180 minutes) at 30°C.
-
Stop the reaction by adding a stop solution or by proceeding directly to the detection step.
-
Add the AlphaLISA Acceptor beads and incubate in the dark.
-
Add the Streptavidin Donor beads and incubate further in the dark.
-
Read the plate on an AlphaScreen-capable plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the controls.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software.
-
Cell Viability (MTT) Assay
This protocol outlines the measurement of cell viability based on metabolic activity.[11][12][13][14]
-
Objective: To determine the half-maximal growth inhibitory concentration (GI50) or cytotoxic concentration (IC50) of a test compound on a cancer cell line.
-
Materials:
-
Cancer cell line (e.g., Pfeiffer).
-
Complete culture medium.
-
96-well clear flat-bottom plates.
-
Test compound (this compound) serially diluted in culture medium.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
-
Procedure:
-
Harvest and count cells, ensuring >90% viability via Trypan Blue exclusion.
-
Seed cells into 96-well plates at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) in 100 µL of medium.
-
Incubate the plates overnight at 37°C, 5% CO₂ to allow cells to attach (for adherent cells) or acclimate.
-
Add 100 µL of medium containing serial dilutions of the test compound to the wells. Include vehicle-only controls.
-
Incubate the plates for a specified duration (e.g., 72 hours) at 37°C, 5% CO₂.
-
Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50/GI50 value by plotting the results.
-
Western Blot for H3K27me3 Reduction
This protocol describes the method to assess target engagement by measuring the levels of histone H3 trimethylated at lysine 27.[15][16][17]
-
Objective: To qualitatively or quantitatively measure the reduction in global H3K27me3 levels in cells following treatment with an EZH2 inhibitor.
-
Materials:
-
Treated and untreated cell pellets.
-
Histone extraction buffer or whole-cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: Rabbit anti-H3K27me3 and Rabbit anti-total Histone H3 (as a loading control).
-
HRP-conjugated anti-rabbit secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
-
-
Procedure:
-
Lyse the cell pellets to extract either total protein or histones specifically.
-
Quantify the protein concentration using a BCA assay.
-
Denature equal amounts of protein (e.g., 20 µg) from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Incubate the membrane with the primary anti-H3K27me3 antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane (if necessary) and re-probe with the anti-total Histone H3 antibody to confirm equal loading.
-
Analyze the band intensities to determine the relative reduction in H3K27me3 levels.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacology and pharmacokinetics of tazemetostat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EMERGING DRUG PROFILE: Enhancer of Zeste Homolog 2 (EZH2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EZH2 inhibition as a therapeutic strategy for lymphoma with EZH2-activating mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. EZH2 inhibition as a therapeutic strategy for lymphoma with EZH2-activating mutations [en-cancer.fr]
- 6. Bioavailability and pharmacokinetic comparison of tanshinones between two formulations of Salvia miltiorrhiza in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bioavailability and pharmacokinetic comparison of tanshinones between two formulations of Salvia miltiorrhiza in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bellbrooklabs.com [bellbrooklabs.com]
- 9. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. texaschildrens.org [texaschildrens.org]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. broadpharm.com [broadpharm.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Safety Operating Guide
Prudent Disposal of Tanshindiol B: A Step-by-Step Guide for Laboratory Professionals
For immediate reference, in the absence of a specific Safety Data Sheet (SDS) for Tanshindiol B, it is imperative to treat this compound as a hazardous chemical. All disposal procedures should be conducted in accordance with local, state, and federal regulations and institutional safety protocols.
This guide provides a comprehensive, step-by-step operational plan for the safe and proper disposal of this compound, its solutions, and contaminated materials. The procedures outlined below are based on established best practices for handling unknown or research chemicals and are designed to ensure the safety of laboratory personnel and minimize environmental impact.
I. Waste Identification and Segregation
Proper segregation of chemical waste is the foundational step in ensuring safe and compliant disposal. Due to the lack of specific hazard data for this compound, a conservative approach requires its classification as hazardous waste.
Operational Steps:
-
Designate a Hazardous Waste Container: Select a dedicated, properly labeled hazardous waste container for all this compound waste. The container must be made of a material compatible with the solvents used to dissolve the compound (e.g., glass for chlorinated solvents).
-
Segregate Waste Streams: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office. At a minimum, segregate the following:
-
Solid this compound Waste: Unused or expired pure compound.
-
Liquid this compound Waste: Solutions containing this compound. Note that halogenated and non-halogenated solvent wastes should generally be kept separate.
-
Contaminated Labware and Debris: Items such as pipette tips, gloves, and wipes that have come into contact with this compound.
-
II. Solid this compound Disposal
Protocol for Unused or Expired Compound:
-
Containerization: Place the original container with the unused or expired this compound into a larger, sealable, and clearly labeled hazardous waste container.
-
Labeling: The outer container must be labeled with a hazardous waste tag that includes:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The quantity of the waste
-
The date of accumulation
-
The laboratory and principal investigator's contact information
-
-
Storage: Store the container in a designated satellite accumulation area within the laboratory, away from incompatible materials.
III. Liquid this compound Waste Disposal
This compound is soluble in various organic solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[1] These solutions must be disposed of as hazardous liquid waste.
Protocol for this compound Solutions:
-
Waste Collection: Collect all liquid waste containing this compound in a designated, leak-proof, and sealable container.
-
Container Compatibility: Ensure the waste container is compatible with the solvent used (e.g., do not use a plastic container for halogenated solvents like chloroform or dichloromethane).
-
Labeling: Affix a hazardous waste label to the container. List all chemical constituents, including the full name of the solvent(s) and "this compound," along with their approximate concentrations.
-
Closure: Keep the waste container securely closed at all times, except when adding waste.
-
Storage: Store in the satellite accumulation area. Do not overfill the container; leave adequate headspace for vapor expansion.
IV. Disposal of Contaminated Materials
Personal protective equipment (PPE) and lab supplies contaminated with this compound must be disposed of as hazardous waste.
Protocol for Contaminated Labware and Debris:
-
Solid Waste Collection: Place all contaminated solid items, such as gloves, pipette tips, and absorbent paper, into a designated, durable, and sealable bag or container.
-
Sharps: Any contaminated sharps (e.g., needles, broken glass) must be placed in a designated sharps container that is puncture-resistant and leak-proof.
-
Labeling: Clearly label the bag or container as "Hazardous Waste" and list the contaminant as "this compound."
-
Storage: Store the sealed container in the satellite accumulation area.
V. Empty Container Disposal
The procedure for disposing of an empty container that held this compound depends on whether the compound is classified as an "acutely hazardous" or "P-listed" waste. In the absence of this information, the most stringent procedure should be followed.
Protocol for Empty this compound Containers:
-
Triple Rinsing: The empty container must be triple-rinsed with a suitable solvent capable of removing any remaining residue.
-
Rinsate Collection: The rinsate from all three rinses must be collected and disposed of as hazardous liquid waste.
-
Container Defacing: After triple rinsing, deface or remove the original product label.
-
Final Disposal: Once triple-rinsed and defaced, the container may be disposed of in the regular trash or glassware waste, depending on the material.
VI. General Chemical Waste Disposal Workflow
The following diagram illustrates the general workflow for the proper disposal of chemical waste, applicable to this compound.
VII. Quantitative Data Summary
While no specific quantitative data for this compound disposal exists, general guidelines provide quantifiable parameters for certain aspects of chemical waste management.
| Parameter | Guideline | Source |
| P-Listed Waste Container Rinsing | Triple rinse with a solvent equal to ~5% of the container volume. | [2] |
| Halogenated Solvent Concentration | Waste containing ≥10% by volume of certain halogenated solvents is considered toxic. | [3] |
| Waste Container Fullness | Do not overfill; allow for expansion. Disposal is often prompted when 80% full. | [4] |
| pH of Aqueous Waste | Corrosive waste is generally defined by a specific pH range (e.g., ≤2 or ≥12.5). | [3] |
Disclaimer: This information is intended as a guide and should not replace the specific protocols and regulations of your institution. Always consult your institution's Environmental Health and Safety (EHS) department for definitive guidance on chemical waste disposal.
References
Personal protective equipment for handling Tanshindiol B
Essential Safety and Handling Guide for Tanshindiol B
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Given the absence of a comprehensive Safety Data Sheet (SDS), the following protocols are based on established best practices for handling potent chemical powders of unknown toxicity and their associated solvents.
Hazard Assessment
This compound is a powder and is soluble in solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (DMSO), and acetone. The hazards associated with these solvents must be considered when preparing solutions.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent skin and respiratory exposure. The following table summarizes the recommended PPE for handling this compound in its powdered form and when in solution.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Handling Powdered this compound | Chemical safety goggles or a face shield. | Double-gloving with nitrile gloves. | Fully-buttoned lab coat, long pants, and closed-toe shoes. | NIOSH-approved respirator (e.g., N95 or higher) for handling powders outside of a containment system. |
| Handling this compound in Solvents | Chemical splash goggles and a face shield.[1] | Chemical-resistant gloves (see solvent-specific recommendations below). | Chemical-resistant apron over a lab coat.[2] | Work in a certified chemical fume hood.[2][3] |
Solvent-Specific Glove Recommendations:
-
Chloroform: Viton or Polyvinyl Acetate (PVA) gloves are recommended as chloroform can penetrate nitrile gloves in under 2.5 minutes.[3][4]
-
Dichloromethane (Methylene Chloride): Laminate film or polyvinyl alcohol (PVA) gloves are recommended. Double gloving with nitrile gloves may be acceptable for very small quantities, but gloves should be replaced immediately upon contact.[5][6]
-
Ethyl Acetate: Solvent-resistant gloves should be worn.[7]
-
DMSO: Butyl or nitrile rubber gloves are recommended.
-
Acetone: Butyl gloves are recommended; nitrile gloves are not recommended due to poor degradation and permeation ratings.[8]
Operational Plan: Handling and Procedures
Engineering Controls:
-
All work with powdered this compound and its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[2][3]
-
Ensure that an eyewash station and safety shower are readily accessible.[9]
Step-by-Step PPE Donning and Doffing Procedure:
Donning (Putting On) PPE:
-
Hand Hygiene: Wash and dry your hands thoroughly.
-
First Pair of Gloves: Put on the first pair of nitrile gloves.
-
Lab Coat/Gown: Wear a clean, fully-buttoned lab coat.
-
Second Pair of Gloves: Put on the second pair of nitrile gloves, ensuring the cuffs are over the sleeves of the lab coat.
-
Respiratory Protection: If required, put on your NIOSH-approved respirator. Ensure a proper fit check is performed.
-
Eye/Face Protection: Put on chemical safety goggles and a face shield.
Doffing (Taking Off) PPE:
-
Outer Gloves: Remove the outer pair of gloves, peeling them off without touching the outside with your bare hands. Dispose of them in the appropriate waste container.
-
Face Shield/Goggles: Remove the face shield and goggles from the back to the front.
-
Lab Coat/Gown: Unbutton the lab coat and roll it down from your shoulders, turning it inside out. Avoid shaking the garment.
-
Respirator: Remove the respirator without touching the front.
-
Inner Gloves: Remove the inner pair of gloves.
-
Hand Hygiene: Wash your hands thoroughly with soap and water.
Disposal Plan
All waste containing this compound, both in solid and solution form, should be treated as hazardous chemical waste.
-
Solid Waste: Collect any unused powder, contaminated PPE (gloves, wipes, etc.), and weighing papers in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect solutions of this compound in a sealed, labeled, and chemical-resistant hazardous waste container. Do not mix with incompatible waste streams.
-
Disposal: All waste must be disposed of in accordance with federal, state, and local environmental regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.
Experimental Protocols
In Vitro EZH2 Histone Methyltransferase Inhibition Assay
This protocol outlines a general procedure to assess the inhibitory activity of this compound on EZH2.
Materials:
-
Recombinant human EZH2 complex
-
Histone H3 peptide substrate
-
S-Adenosyl-L-methionine (SAM) - methyl donor
-
This compound
-
Assay buffer
-
Detection reagent (e.g., antibody-based or fluorescent)
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution of the stock solution to test a range of concentrations.
-
Reaction Setup: In a microplate, add the assay buffer, EZH2 enzyme complex, and the histone H3 peptide substrate.
-
Initiate Reaction: Add the various concentrations of this compound or a vehicle control to the wells. Add SAM to initiate the methyltransferase reaction.
-
Incubation: Incubate the plate at the optimal temperature and for a sufficient duration to allow for the enzymatic reaction to proceed.
-
Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions. This will quantify the amount of methylated histone H3.
-
Data Analysis: Measure the signal using a microplate reader. Calculate the percent inhibition for each concentration of this compound and determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.[10]
Mandatory Visualization
Signaling Pathway of EZH2 Inhibition by this compound
Caption: Inhibition of EZH2 by this compound.
References
- 1. CDC - NIOSH Pocket Guide to Chemical Hazards - Chloroform [cdc.gov]
- 2. labproinc.com [labproinc.com]
- 3. depts.washington.edu [depts.washington.edu]
- 4. umdearborn.edu [umdearborn.edu]
- 5. EPA Restrictions for Methylene Chloride/Dichloromethane (DCM) | Environment, Health & Safety [ehs.ucsf.edu]
- 6. wcu.edu [wcu.edu]
- 7. nj.gov [nj.gov]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. jubilantingrevia.com [jubilantingrevia.com]
- 10. Biological evaluation of tanshindiols as EZH2 histone methyltransferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
